Product packaging for 4-Acetamido-5-nitro-m-xylene(Cat. No.:CAS No. 606-38-2)

4-Acetamido-5-nitro-m-xylene

Cat. No.: B181591
CAS No.: 606-38-2
M. Wt: 208.21 g/mol
InChI Key: PXXMBAOADHXJSE-UHFFFAOYSA-N
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Description

4-Acetamido-5-nitro-m-xylene, identified by CAS number 606-38-2, is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . Also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, it serves as a versatile building block in synthetic and coordination chemistry . Its primary research application is as a critical precursor in the synthesis of a novel class of bulky, trianionic NCN pincer ligands . These specialized ligands, built on a meta-xylene backbone, are engineered with methyl groups at the benzyl positions to prevent a common decomposition pathway of metal complexes via C-H activation . The methyl groups provide significant steric protection to the metal center in resulting complexes, which can help prevent dimerization and is valuable for developing advanced catalysts and materials . Researchers are exploring these ligands for applications in coordination chemistry and catalysis, particularly for elements where metalation can be achieved via direct C-H activation . The compound is characterized by a boiling point of 382.8°C and a flash point of 185.3°C . It is typically offered with a purity of 97% or higher . As a safety note, this substance is harmful if swallowed (H302) . Intended Use : This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B181591 4-Acetamido-5-nitro-m-xylene CAS No. 606-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-7(2)10(11-8(3)13)9(5-6)12(14)15/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMBAOADHXJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277784
Record name N-(2,4-dimethyl-6-nitrophenyl)acetamide
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-38-2
Record name N-(2,4-Dimethyl-6-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 606-38-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-dimethyl-6-nitrophenyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of 4-Acetamido-5-nitro-m-xylene, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural characteristics, and safety protocols, offering a foundational understanding for its effective and safe utilization.

Chemical Identity and Structure

This compound, also known by its systematic IUPAC name N-(2,4-dimethyl-6-nitrophenyl)acetamide, is a substituted aromatic nitro compound. Its chemical structure features a meta-xylene core functionalized with an acetamido group and a nitro group.

Key Identifiers:

  • CAS Number: 606-38-2[1]

  • Molecular Formula: C₁₀H₁₂N₂O₃[1]

  • Molecular Weight: 208.22 g/mol [1]

Synonyms:

  • N-(2,4-dimethyl-6-nitrophenyl)acetamide[1]

  • 2,4-Dimethyl-6-nitroacetanilide

  • 4-Acetamido-5-nitro-1,3-dimethylbenzene

The structural arrangement of the functional groups on the benzene ring dictates its reactivity and potential applications, particularly in the synthesis of dyes and pigments.[2]

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Physical Form White to yellow solid[1]
Melting Point 172-174 °C[2]
Boiling Point (Predicted) 382.8 ± 30.0 °C at 760 mmHg[1]
Density (Predicted) 1.247 ± 0.06 g/cm³[1]
pKa (Predicted) 13.85 ± 0.70[1]
Solubility Recrystallized from ethanol[2]

Note: Predicted values are computationally derived and should be confirmed by experimental data where possible.

Synthesis and Purification

A reliable method for the synthesis of this compound involves the nitration of 2,4-dimethylacetanilide.[2] This electrophilic aromatic substitution reaction is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: In a suitable reaction vessel, a solution of 2,4-dimethylacetanilide (0.2 mol), acetic acid (23 mL), and acetic anhydride (19 mL) is prepared.

  • Reflux: The mixture is refluxed for 1 hour and subsequently cooled to 35°C.

  • Addition of Nitrating Agent: Concentrated sulfuric acid (40 mL) is added to the cooled solution. Following this, a pre-mixed and cooled solution of concentrated sulfuric acid (35 mL) and concentrated nitric acid (17 mL) is slowly added dropwise to the reaction mixture.

  • Reaction: The reaction is allowed to proceed for 1 hour.

  • Precipitation: After cooling to room temperature, the reaction mixture is poured into cold water, leading to the formation of a colorless precipitate.

  • Filtration and Washing: The precipitate is collected by filtration and washed with cold water until the pH of the filtrate is neutral (pH 7).

  • Purification: The crude product is purified by recrystallization from ethanol to yield this compound. This procedure has been reported to achieve a high yield of 92.5%.[2]

Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents 2,4-dimethylacetanilide 2,4-dimethylacetanilide Mix_Reflux Mix and Reflux (1h) Cool to 35°C 2,4-dimethylacetanilide->Mix_Reflux 0.2 mol Acetic Acid Acetic Acid Acetic Acid->Mix_Reflux 23 mL Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mix_Reflux 19 mL Conc. H2SO4 Conc. H2SO4 Nitration Nitration Reaction (1h) Conc. H2SO4->Nitration 40 mL + 35 mL Conc. HNO3 Conc. HNO3 Conc. HNO3->Nitration 17 mL Mix_Reflux->Nitration Precipitation Precipitation Nitration->Precipitation Pour into cold water Filtration Filtration & Washing (until pH 7) Precipitation->Filtration Filter Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product Yield: 92.5%

Caption: A step-by-step workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted and Comparative Data)

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm).

  • Methyl Protons (Aromatic): Two singlets corresponding to the two methyl groups on the benzene ring (typically δ 2.2-2.5 ppm).

  • Acetamido Protons: A singlet for the methyl group of the acetamido function (typically δ 2.0-2.3 ppm) and a broad singlet for the N-H proton (variable chemical shift, often δ 7.5-9.0 ppm).

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those attached to the nitro and acetamido groups being significantly shifted.

  • Methyl Carbons (Aromatic): Two signals for the aromatic methyl carbons.

  • Acetamido Carbons: Signals for the carbonyl carbon (typically δ 168-172 ppm) and the methyl carbon.

Infrared (IR) Spectroscopy (Predicted Key Absorptions):

  • N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band around 1660-1690 cm⁻¹.

  • NO₂ Stretch: Two strong bands, one asymmetric (around 1500-1570 cm⁻¹) and one symmetric (around 1300-1370 cm⁻¹).

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 208.

  • Fragmentation: Expect characteristic fragmentation patterns including the loss of the acetyl group and the nitro group.

Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis, primarily in the production of dyes and pigments.[2] The presence of the nitro group allows for its reduction to an amino group, which can then be diazotized and coupled to form azo dyes. The acetamido group can be hydrolyzed to an amino group, providing another reactive site for further functionalization.

Potential Reaction Pathways:

Reactivity cluster_reduction Reduction of Nitro Group cluster_hydrolysis Hydrolysis of Amide A This compound B 4-Acetamido-5-amino-m-xylene A->B e.g., Sn/HCl, H2/Pd-C C 4-Amino-5-nitro-m-xylene A->C Acid or Base Catalysis Diazotization & Azo Coupling Diazotization & Azo Coupling B->Diazotization & Azo Coupling NaNO2, HCl then coupling agent Further Functionalization Further Functionalization C->Further Functionalization e.g., Acylation, Alkylation Azo Dyes Azo Dyes Diazotization & Azo Coupling->Azo Dyes

Caption: Key reaction pathways involving this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. Based on data for related nitroaromatic compounds, the following guidelines are recommended.

Hazard Identification:

  • Harmful if swallowed.

  • May cause skin and eye irritation.

  • Handle in a well-ventilated area to avoid inhalation of dust.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Incompatible with strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a synthetically important molecule with established protocols for its preparation. Its utility as a precursor for dyes and potentially other functionalized aromatic compounds makes it a compound of interest for researchers in organic and medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in a laboratory setting. Further experimental validation of its physicochemical and spectroscopic properties would be a valuable contribution to the chemical literature.

References

  • Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. (URL: [Link])
  • This compound | 606-38-2 | C10H12N2O3 | Appchem. (URL: [Link])
  • This compound. MOLBASE. (URL: [Link])
  • N-(2,4-dimethyl-6-nitrophenyl)acetamide. Stenutz. (URL: [Link])

Sources

An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Acetamido-5-nitro-m-xylene, a key chemical intermediate. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound, also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is a substituted aromatic nitro compound. Its strategic importance in chemical synthesis lies in its trifunctional nature: an acetamido group, a nitro group, and a substituted xylene core. This unique combination of functional groups makes it a versatile precursor for a variety of more complex molecules. The acetamido group, a protected amine, allows for regioselective reactions on the aromatic ring, primarily directing subsequent chemistry and offering a pathway to diverse derivatives. The nitro group can be readily reduced to an amine, providing a reactive site for further functionalization, a common strategy in the synthesis of dyes, pigments, and pharmacologically active compounds.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource(s)
CAS Number 606-38-2[5]
Molecular Formula C₁₀H₁₂N₂O₃[5]
Molecular Weight 208.21 g/mol [5]
Appearance White to pale yellow solid
Melting Point Not available
Boiling Point 382.8 ± 30.0 °C at 760 mmHg[5]
Solubility Soluble in ethanol.
Density 1.2 ± 0.1 g/cm³[5]

Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically nitration. The following protocol is a detailed, step-by-step methodology that emphasizes not only the procedure but also the underlying chemical principles that govern each step.

Synthesis Workflow

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_workup Step 3: Work-up & Purification A 2,4-Dimethylaniline C N-(2,4-dimethylphenyl)acetamide (Intermediate) A->C Reflux B Acetic Anhydride & Acetic Acid B->C E This compound (Final Product) C->E Controlled Temperature D Nitrating Mixture (Conc. H₂SO₄ & Conc. HNO₃) D->E F Precipitation in Water E->F G Filtration & Washing F->G H Recrystallization (Ethanol) G->H I Pure Product H->I

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

  • 2,4-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Acetylation of 2,4-Dimethylaniline:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylaniline, glacial acetic acid, and acetic anhydride.

    • Rationale: The acetylation of the amino group in 2,4-dimethylaniline is a crucial first step. The resulting acetamido group is a moderately activating, ortho-, para-director for electrophilic aromatic substitution. This protection prevents the oxidation of the amino group by the strong oxidizing conditions of the subsequent nitration step and controls the regioselectivity of the nitration. Acetic anhydride is the acetylating agent, and glacial acetic acid serves as the solvent.[6]

    • Heat the mixture to reflux and maintain for 1 hour.

    • Rationale: Refluxing provides the necessary activation energy for the acetylation reaction to proceed to completion.

    • Cool the reaction mixture to approximately 35°C.

  • Nitration of N-(2,4-dimethylphenyl)acetamide:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

    • Rationale: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. This is a highly exothermic process and requires careful cooling to prevent uncontrolled reactions.

    • Slowly add the prepared nitrating mixture dropwise to the cooled solution of N-(2,4-dimethylphenyl)acetamide, ensuring the temperature of the reaction mixture is maintained below ambient temperature.

    • Rationale: The addition of the nitrating mixture must be slow and controlled to manage the exothermic nature of the nitration reaction and to prevent the formation of dinitrated byproducts. The acetamido group directs the incoming nitro group to the ortho- and para-positions. In this case, the position ortho to the acetamido group and meta to the two methyl groups is the most sterically accessible and electronically favorable, leading to the desired this compound.

    • After the addition is complete, allow the mixture to react for 1 hour at room temperature with continuous stirring.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and water.

    • Rationale: This step quenches the reaction and precipitates the crude product, which is insoluble in water.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH 7).

    • Rationale: Washing with water removes any remaining acid and water-soluble impurities.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

    • Rationale: Recrystallization is a purification technique that separates the desired compound from any remaining impurities based on differences in solubility. Ethanol is a suitable solvent for this purpose.

Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, its structural motifs are of significant interest to medicinal chemists. Nitroaromatic compounds are versatile intermediates in the synthesis of a wide range of biologically active molecules.[7]

The primary utility of this compound in a drug discovery context lies in its potential as a scaffold for the generation of compound libraries. The key transformations that unlock this potential are:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding a diamino-xylene derivative. This transformation opens up a vast chemical space for further derivatization. The resulting vicinal diamine can be a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug classes.[7]

  • Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed back to a primary amine, providing another site for chemical modification.

The substituted phenylenediamine core that can be derived from this compound is a key structural feature in numerous therapeutic agents. For instance, this core is found in various kinase inhibitors and other targeted therapies.[7] Therefore, this compound represents a valuable starting material for the synthesis of novel drug candidates.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (208.21 g/mol ), and the fragmentation pattern can provide further structural information.

Researchers synthesizing this compound should perform these analyses to confirm the identity and purity of their product.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate caution in a laboratory setting. The following safety precautions are recommended, based on data for structurally similar compounds.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and water.

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

Toxicological Information: Specific toxicological data for this compound is limited. However, nitroaromatic compounds as a class are known to have potential health hazards. Absorption can lead to the formation of methemoglobin, which can cause cyanosis. Some nitroaromatic compounds are also suspected carcinogens.[12] Therefore, it is crucial to minimize exposure.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthetic pathway. Its unique trifunctional nature provides a platform for the synthesis of a wide array of more complex molecules, particularly in the fields of dye chemistry and pharmaceutical research. This guide provides the foundational knowledge and detailed protocols necessary for its synthesis, handling, and exploration of its potential applications. As with any chemical synthesis, a commitment to safety and rigorous analytical characterization is paramount for successful and meaningful research outcomes.

References

  • AK Scientific, Inc. N-(2,6-Dimethyl-3-nitrophenyl)
  • Key Organics. 2-(3-nitrophenyl)
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]
  • Wikipedia. 4-Nitroaniline. [Link]
  • Chempanda.
  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • Cole-Parmer. N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC)
  • NIST WebBook. Acetamide, N-(2,4-dimethylphenyl)-. [Link]
  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
  • PubChem. N-(2,4-Dimethylphenyl)acetamide. [Link]
  • Fisher Scientific.
  • ResearchGate. a: Mass spectrum N-(4-nitrophenyl) acetamide. [Link]
  • Kuujia. Cas no 606-38-2 (this compound).

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An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Acetamido-5-nitro-m-xylene, a key chemical intermediate in the dye and pigment industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a detailed synthesis protocol, and a thorough characterization based on available data.

Introduction and Industrial Significance

This compound, systematically known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is an aromatic nitro compound of significant interest due to its role as a precursor in the synthesis of various dyes and pigments. The strategic placement of the acetamido, nitro, and methyl groups on the meta-xylene core provides a versatile scaffold for further chemical transformations. The demand for high-performance coloring agents underscores the practical importance of understanding the synthesis and properties of this intermediate. This guide aims to consolidate the available scientific information on this compound, providing a reliable resource for laboratory and industrial applications.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is fundamental to its reactivity and application. This section delves into the structural and physical characteristics of this compound.

Chemical Identity
IdentifierValue
IUPAC Name N-(2,4-dimethyl-6-nitrophenyl)acetamide
Synonyms This compound, 2,4-Dimethyl-6-nitroacetanilide
CAS Number 606-38-2
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.22 g/mol [1]
SMILES CC(=O)NC1=C(C=C(C)C=C1C)[O-]
InChI Key PXXMBAOADHXJSE-UHFFFAOYSA-N[1]
Structural Elucidation

The molecular structure of this compound is characterized by a benzene ring substituted with two methyl groups in a meta arrangement, an acetamido group, and a nitro group.

4_Acetamido_5_nitro_m_xylene C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C9 C C2->C9 C4 C C3->C4 C5 C C4->C5 C10 C C4->C10 C6 C C5->C6 C6->C1 N2 N C6->N2 C7 C N1->C7 O1 O C7->O1 C8 C C7->C8 O2 O N2->O2 O3 O N2->O3

Caption: 2D representation of this compound.

Crystallographic Data

The crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide has been determined by X-ray crystallography. The compound crystallizes in the tetragonal space group P43, with the following unit cell parameters: a = 8.4653(8) Å and c = 14.904(1) Å. The dihedral angle between the phenyl ring and the nitro group is 34.61(1)°. This deviation from planarity is a notable feature of its solid-state conformation.

Synthesis Protocol

The synthesis of this compound is achieved through the nitration of 2,4-dimethylacetanilide. The following protocol is adapted from the work of Chen and Zhao (2010).

Rationale for Experimental Choices

The use of a mixture of concentrated sulfuric acid and nitric acid is a classic and effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Acetic acid and acetic anhydride are used as solvents and to ensure the starting material is fully dissolved and reactive. The reaction temperature is carefully controlled to prevent over-nitration and side reactions. Recrystallization from ethanol is an effective method for purifying the final product.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Dissolution of Starting Material: In a round-bottom flask, combine 2,4-dimethylacetanilide (24.2 g, 0.2 mol), acetic acid (23 mL), and acetic anhydride (19 mL).

  • Reflux: Heat the mixture to reflux for 1 hour.

  • Cooling: Cool the solution to 35°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (17 mL) to concentrated sulfuric acid (35 mL) while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 2,4-dimethylacetanilide, followed by the addition of concentrated sulfuric acid (40 mL).

  • Reaction: Stir the reaction mixture for 1 hour, maintaining the temperature.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and then pour it into a beaker containing cooled water. A colorless precipitate will form.

  • Filtration and Washing: Filter the precipitate and wash it with cooled water until the pH of the filtrate is neutral (pH 7).

  • Recrystallization: Recrystallize the crude product from ethanol to yield pure this compound (38.5 g, 92.5% yield) with a melting point of 172-174°C.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, the acetamido methyl group, and the N-H proton.

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm).

  • Methyl Protons (on ring): Two singlets, each integrating to 3 protons, are expected in the upfield region (δ 2.0-2.5 ppm).

  • Acetamido Methyl Protons: A singlet integrating to 3 protons is expected around δ 2.2 ppm.

  • N-H Proton: A broad singlet is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm).

  • Carbonyl Carbon: A signal for the carbonyl carbon of the acetamido group is expected in the downfield region (δ 165-175 ppm).

  • Methyl Carbons: Signals for the two methyl groups on the aromatic ring and the acetamido methyl group are expected in the upfield region (δ 15-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (amide): A strong absorption band around 1660-1690 cm⁻¹.

  • N-O Stretch (nitro group): Two strong absorption bands, one symmetric and one asymmetric, around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 208. Subsequent fragmentation patterns would involve the loss of the acetyl group and the nitro group.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Chronic Effects: Prolonged or repeated exposure may have adverse effects.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis and molecular structure. This guide has provided a comprehensive overview of its properties and a detailed, field-proven protocol for its preparation. The provided information, grounded in available scientific literature, serves as a reliable resource for researchers and professionals in the chemical and pharmaceutical industries. Further research to obtain and publish detailed experimental spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

  • Chen, H., & Zhao, F. (2010). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 225(2), 267-268.
  • MOLBASE. (n.d.). This compound.

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A Technical Guide to the Spectroscopic Characterization of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2).[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on the compound's molecular structure and provides detailed, field-proven methodologies for data acquisition and interpretation. The synthesis of this compound has been reported, and its structure confirmed by X-ray crystallography, providing a solid foundation for the spectroscopic analysis that follows.[2]

Introduction: The Molecular Blueprint

This compound, with the chemical formula C₁₀H₁₂N₂O₃, is an aromatic compound featuring a substituted benzene ring.[3] Understanding its precise structure is paramount for its application in research and development. Spectroscopic techniques are indispensable tools for elucidating and confirming the molecular architecture of such compounds. This guide will delve into the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing a holistic view of the molecule's electronic and structural properties.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a unique fingerprint of the functional groups present. For this compound, the IR spectrum is anticipated to reveal characteristic absorptions for the acetamido and nitro groups, as well as the substituted aromatic ring.

Expected IR Absorption Bands:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmide3300-3100Strong, broad
C-H StretchAromatic3100-3000Medium
C-H StretchMethyl (CH₃)2980-2850Medium
C=O StretchAmide (Amide I)1680-1640Strong
N-H BendAmide (Amide II)1570-1515Strong
C=C StretchAromatic1600-1450Medium to weak
Asymmetric NO₂ StretchNitro1550-1500Strong
Symmetric NO₂ StretchNitro1370-1330Strong
C-N StretchAmide1300-1200Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the presence of the characteristic absorption bands as detailed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide proton. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide N-H~8.0-9.0Singlet (broad)1H
Aromatic H~7.5-8.0Singlet1H
Aromatic H~7.0-7.5Singlet1H
Methyl (on ring)~2.3-2.5Singlet3H
Methyl (on ring)~2.2-2.4Singlet3H
Acetyl CH₃~2.1-2.3Singlet3H

Causality Behind Predictions:

  • The amide proton is expected to be downfield due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.

  • The aromatic protons will have distinct chemical shifts due to the different electronic environments created by the acetamido, nitro, and methyl substituents. The exact positions will depend on the final conformation and solvent effects.

  • The two methyl groups on the aromatic ring are not chemically equivalent and are expected to have slightly different chemical shifts.

  • The acetyl methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample size and longer acquisition times are typically required.[4]

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O~168-172
Aromatic C-NO₂~145-150
Aromatic C-NH~135-140
Aromatic C-CH₃~130-138
Aromatic C-H~120-130
Acetyl CH₃~23-26
Aromatic CH₃~18-22

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity, a larger number of scans (1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phasing & Baseline Correction G->H I Reference Chemical Shifts H->I J Final Structure Confirmation I->J Spectral Interpretation

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound, which is 208.22 g/mol .[2][3]

  • Key Fragmentation Pathways: Acetylated aromatic nitro compounds can undergo characteristic fragmentation. The addition of an acetyl group results in a mass shift of +42.0106 Da from the corresponding aniline.[5] Common fragmentation patterns for N-aryl acetamides involve the cleavage of the amide bond. The loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion is a frequent fragmentation pathway for acetanilides. Another possibility is the cleavage of the C-N bond to generate an acylium ion (CH₃CO⁺, m/z 43). The nitro group can also influence fragmentation, with potential losses of NO (30 Da) and NO₂ (46 Da).

Visualization of a Plausible Fragmentation Pathway:

Mass_Spec_Fragmentation M [C10H12N2O3]+• m/z = 208 F1 Loss of CH2CO (42 Da) M->F1 F2 Loss of NO2 (46 Da) M->F2 F3 Formation of Acylium Ion M->F3 Frag1 [C8H10N2O2]+• m/z = 166 F1->Frag1 Frag2 [C10H12N2O]+• m/z = 162 F2->Frag2 Frag3 [CH3CO]+ m/z = 43 F3->Frag3

Caption: Key fragmentation pathways in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By understanding the principles behind each technique and the expected spectral features based on the molecule's structure, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate. The protocols and predicted data within this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound.

References

  • Stenutz, R. N-(2,4-dimethyl-6-nitrophenyl)acetamide.
  • Prasad, J. S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17(5), 569-575.
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • Chen, H.-K., & Zhao, F.-W. (2010). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 225(2), 263-264.
  • PubChem. N-(2,4-Dimethylphenyl)acetamide.
  • Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • PubChem. Acetamide, N-(2,4-dimethyl-3-nitrophenyl)-.
  • Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
  • National Center for Biotechnology Information. Mass spectrometry-based detection of protein acetylation.
  • National Center for Biotechnology Information. 2,4-Dimethyl-6-nitroaniline.
  • PubChem. N-Acetyl-L-Cysteine.
  • Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy.
  • National Center for Biotechnology Information. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin.
  • ResearchGate. IR-spectra of acetylene and the associates within the range of...
  • PubMed. Mass spectrometry of N-nitrosamines.
  • National Institute of Standards and Technology. L-Cysteine, N-acetyl-.

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An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, safety considerations, and applications, with a focus on the scientific rationale behind experimental procedures.

Introduction and Strategic Importance

This compound, also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is a substituted aromatic nitro compound of significant interest in organic synthesis. Its molecular structure, featuring an acetamido group and a nitro group on a meta-xylene framework, makes it a versatile precursor for the synthesis of a variety of more complex molecules. The interplay between the electron-donating acetamido group and the electron-withdrawing nitro group, along with the steric influence of the two methyl groups, governs its reactivity and makes it a valuable building block in the chemical industry.

Historically, compounds of this nature have been pivotal in the development of synthetic dyes and pigments. The strategic placement of functional groups allows for the generation of chromophores and auxochromes necessary for vibrant and stable colors. Beyond this traditional application, the functionalities present in this compound offer potential for its use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in research and development.

Key Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 606-38-2
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance White to yellow-orange solid
Melting Point 70 - 74 °C[1]
Boiling Point 273 °C at 739 mmHg[1]
Synonyms N-(2,4-dimethyl-6-nitrophenyl)acetamide
Safety and Handling

As with any nitroaromatic compound, this compound must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) from Fisher Scientific indicates that this chemical may cause damage to organs through prolonged or repeated exposure.[1]

General Handling Guidelines:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Storage:

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent moisture ingress.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insight

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where careful control of directing groups is essential for achieving high regioselectivity. The most common and efficient route involves the nitration of N-(2,4-dimethylphenyl)acetamide (2,4-dimethylacetanilide).

Rationale for the Synthetic Strategy: The Role of the Acetamido Group

Direct nitration of m-xylene is challenging to control and typically yields a mixture of isomers, with 4-nitro-m-xylene and 2-nitro-m-xylene being the major products.[2] To achieve the desired substitution pattern for this compound, a protecting and directing group strategy is employed. The amino group of the precursor, 2,4-dimethylaniline, is first acetylated to form 2,4-dimethylacetanilide. The resulting acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-director. More importantly, its steric bulk hinders substitution at the ortho position adjacent to it, thereby directing the incoming electrophile (the nitronium ion, NO₂⁺) to the other available ortho position, which is the desired C-6 position.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration Start 2,4-Dimethylaniline Reagent1 Acetic Anhydride / Acetic Acid Start->Reagent1 Protection & Activation Product1 N-(2,4-dimethylphenyl)acetamide Reagent1->Product1 Reagent2 Conc. HNO₃ / Conc. H₂SO₄ Product1->Reagent2 Electrophilic Aromatic Substitution FinalProduct This compound Reagent2->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure for the synthesis of N-(2,4-dimethyl-6-nitrophenyl)acetamide.

Materials:

  • N-(2,4-dimethylphenyl)acetamide

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Distilled Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath with constant stirring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(2,4-dimethylphenyl)acetamide in a minimal amount of concentrated sulfuric acid.

  • Nitration: Cool the flask containing the acetanilide solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the acetanilide solution using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. The product will precipitate out as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Mechanistic Considerations

The key step in the synthesis is the electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺) is generated in situ from the reaction of concentrated nitric and sulfuric acids.

G cluster_0 Generation of Nitronium Ion HNO₃ HNO₃ H₂SO₄ H₂SO₄ HNO₃->H₂SO₄ + H₂O-NO₂⁺ H₂O-NO₂⁺ H₂SO₄->H₂O-NO₂⁺ HSO₄⁻ HSO₄⁻ H₂O-NO₂⁺->HSO₄⁻ + H₂O H₂O H₂O-NO₂⁺->H₂O NO₂⁺ NO₂⁺ H₂O->NO₂⁺ +

Sources

An In-depth Technical Guide to 4-Acetamido-5-nitro-m-xylene: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Acetamido-5-nitro-m-xylene (N-(2,4-dimethyl-6-nitrophenyl)acetamide), a key chemical intermediate. The document delves into the historical context of its emergence from the burgeoning field of aniline dye chemistry in the 19th century. A detailed, step-by-step synthesis protocol is provided, grounded in the principles of electrophilic aromatic substitution. The guide further explores the physicochemical and spectroscopic properties of the compound, offering insights into its structural characterization. Finally, its established role as a precursor in the synthesis of dyes and pigments is discussed, alongside an exploration of its potential applications in medicinal chemistry as a versatile building block for the development of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

Introduction and Historical Context: A Legacy of the Aniline Dye Revolution

The story of this compound is intrinsically linked to the vibrant history of synthetic dyes that revolutionized the textile industry in the mid-19th century. While a specific date of discovery for this particular compound is not prominently documented, its synthesis is a logical extension of the chemical innovations of that era.

The journey began with the isolation of aniline from indigo in 1826 by Otto Unverdorben, who named it "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he called "kyanol" which produced a blue color.[1] It was later in 1840 that Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named "aniline."[1] The true breakthrough, however, came in 1856 when William Henry Perkin, a student at the Royal College of Chemistry in London, accidentally synthesized the first synthetic dye, "mauveine," from aniline derived from coal tar.[2] This discovery sparked a flurry of research into the chemical modification of aniline and its derivatives, leading to the development of a vast array of synthetic dyes.[3]

The synthesis of this compound is a classic example of the electrophilic aromatic substitution reactions that were extensively studied during this period. The nitration of acetanilide, a derivative of aniline, was a common strategy to introduce chromophoric nitro groups, which are essential for color in many dyes. The acetylation of the precursor amine served to control the regioselectivity of the nitration and to protect the amino group from oxidation. Thus, the existence of this compound is a testament to the systematic exploration of aromatic chemistry that laid the foundation for the modern chemical industry.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Chemical Name N-(2,4-dimethyl-6-nitrophenyl)acetamideChemicalBook
Synonyms This compound, 2,4-Dimethyl-6-nitroacetanilideChemicalBook
CAS Number 606-38-2ChemicalBook
Molecular Formula C₁₀H₁₂N₂O₃ChemicalBook
Molecular Weight 208.21 g/mol ChemicalBook
Melting Point 172 °CChemicalBook
Boiling Point 382.8±30.0 °C (Predicted)ChemicalBook
Density 1.247±0.06 g/cm³ (Predicted)ChemicalBook
pKa 13.85±0.70 (Predicted)ChemicalBook
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300-3500 cm⁻¹), the C=O stretching of the amide carbonyl (around 1660-1690 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively). The NIST WebBook provides a reference spectrum for 2,4-Dimethyl-6-nitro acetanilide which can be used for comparison.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the methyl groups on the benzene ring, and the methyl group of the acetamido moiety. The aromatic protons would likely appear as singlets or doublets in the downfield region (δ 7.0-8.5 ppm). The two methyl groups on the aromatic ring would appear as singlets in the upfield region (δ 2.0-2.5 ppm), as would the acetyl methyl group. The N-H proton of the amide would likely appear as a broad singlet in the downfield region.

    • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbons, the amide carbonyl carbon, and the acetyl methyl carbon. The aromatic carbons would resonate in the δ 110-150 ppm region, with the carbon bearing the nitro group being significantly downfield. The amide carbonyl carbon would appear around δ 168-172 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established two-step process that involves the acetylation of 2,4-dimethylaniline followed by the nitration of the resulting N-(2,4-dimethylphenyl)acetamide. This method is a classic example of protecting group chemistry and regioselective electrophilic aromatic substitution.

Rationale for the Synthetic Strategy

Direct nitration of 2,4-dimethylaniline is generally avoided as the highly activating amino group can lead to oxidation and the formation of multiple nitrated isomers. By first acetylating the amino group to form an acetamido group, its activating effect is attenuated, and it becomes a moderately activating ortho-, para-director. This allows for a more controlled nitration, primarily directing the incoming nitro group to the ortho position relative to the acetamido group.

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration Start 2,4-Dimethylaniline Product1 N-(2,4-dimethylphenyl)acetamide Start->Product1 Acetylation Reagent1 Acetic Anhydride Reagent1->Product1 FinalProduct This compound Product1->FinalProduct Nitration Reagent2 Nitrating Mixture (HNO₃/H₂SO₄) Reagent2->FinalProduct Applications cluster_applications Applications of this compound cluster_dyes Dye & Pigment Synthesis cluster_medchem Medicinal Chemistry Core This compound Reduction Reduction of Nitro Group Core->Reduction Modification Chemical Modification Core->Modification Diazotization Diazotization Reduction->Diazotization Coupling Azo Coupling Diazotization->Coupling Dye Azo Dyes & Pigments Coupling->Dye Bioactive Bioactive Molecules Modification->Bioactive

Caption: Potential applications of this compound.

Conclusion

This compound, a product of the rich history of aniline chemistry, remains a relevant and versatile chemical intermediate. Its straightforward synthesis, based on fundamental principles of organic chemistry, makes it an accessible building block for various applications. While its primary role has been in the dye and pigment industry, its potential as a scaffold for the synthesis of novel bioactive compounds in medicinal chemistry warrants further exploration. This technical guide provides a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to its potential for future innovation.

References

  • Aniline. (2017, May 10). Textile Research Centre. [Link]
  • Aniline dyes. (2019, August 9). Fashion History Timeline. [Link]
  • Terminology: What are aniline dyes? (or, the history of mauve and mauveine). (2013, September 19). The Dreamstress. [Link]
  • Aniline. (n.d.). In Wikipedia.
  • 2,4-Dimethyl-6-nitro acetanilide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • 2,4-Dimethyl-6-nitroaniline. (n.d.).

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An In-depth Technical Guide to the Isomers of Acetamido Nitro m-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the structural isomers of acetamido nitro m-xylene. These compounds, while not extensively documented as a group, represent important examples of polysubstituted benzene derivatives with potential applications in medicinal chemistry and materials science. This document outlines the systematic identification of the possible isomers based on the principles of electrophilic aromatic substitution, details their rational synthesis pathways, and provides predicted analytical characteristics for their identification and differentiation. Detailed experimental protocols, supported by mechanistic insights and comparative data, are presented to aid researchers in the synthesis and characterization of these compounds.

Introduction: The Chemical Landscape of Substituted m-Xylenes

The m-xylene (1,3-dimethylbenzene) core is a foundational structure in organic chemistry, offering multiple positions for functionalization. The introduction of electron-donating groups, such as an acetamido group, and electron-withdrawing groups, like a nitro group, creates a complex electronic environment that governs the regioselectivity of further chemical transformations. Understanding the interplay of these directing effects is crucial for the targeted synthesis of specific isomers. The isomers of acetamido nitro m-xylene serve as excellent models for studying these principles and are valuable intermediates for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes.

This guide will systematically explore the possible isomers of acetamido nitro m-xylene, focusing on their nomenclature, logical synthetic routes, and key analytical signatures for their unambiguous identification.

Isomer Identification and Nomenclature

Based on the 1,3-dimethylbenzene (m-xylene) backbone, the introduction of one acetamido and one nitro group can result in several constitutional isomers. The positions are numbered starting from one methyl group as 1, proceeding around the ring to give the other methyl group the lowest possible number (3). The possible isomers are:

  • N-(2,4-Dimethyl-5-nitrophenyl)acetamide

  • N-(2,4-Dimethyl-6-nitrophenyl)acetamide

  • N-(2,6-Dimethyl-4-nitrophenyl)acetamide

  • N-(3,5-Dimethyl-2-nitrophenyl)acetamide

  • N-(3,5-Dimethyl-4-nitrophenyl)acetamide

The following sections will delve into the synthesis and characterization of these specific isomers.

Synthetic Strategies: A Tale of Directing Groups

The synthesis of acetamido nitro m-xylene isomers hinges on the principles of electrophilic aromatic substitution and the directing effects of the substituents. The acetamido group (-NHCOCH₃) is a strongly activating ortho-, para-director, while the methyl groups (-CH₃) are weakly activating ortho-, para-directors. Conversely, the nitro group (-NO₂) is a strongly deactivating meta-director. The choice of starting material and the sequence of reactions are therefore critical in selectively obtaining the desired isomer.

Two primary retrosynthetic approaches are considered:

  • Nitration of an appropriate N-acetyl-xylidine (acetamidoxylene). This is often the more straightforward approach as the powerful ortho-, para-directing effect of the acetamido group can selectively guide the incoming nitro group.

  • Acetylation of an appropriate amino-nitro-m-xylene. This route requires the initial synthesis of a specific amino-nitro-m-xylene, which can be achieved through partial reduction of a dinitro-m-xylene or nitration of a xylidine followed by separation of isomers.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Route 1: Nitration of N-Acetyl-Xylidine cluster_1 Route 2: Acetylation of Amino-Nitro-m-Xylene Xylidine Xylidine N-Acetyl-Xylidine N-Acetyl-Xylidine Xylidine->N-Acetyl-Xylidine Acetylation Target Isomer Target Isomer N-Acetyl-Xylidine->Target Isomer Nitration Nitro-m-xylene Nitro-m-xylene Amino-Nitro-m-xylene Amino-Nitro-m-xylene Nitro-m-xylene->Amino-Nitro-m-xylene Partial Reduction or Isomer Separation Amino-Nitro-m-xylene->Target Isomer Acetylation

Caption: General synthetic strategies for acetamido nitro m-xylene isomers.

Detailed Analysis of Isomers

This section provides a detailed breakdown of the synthesis and expected analytical data for the key isomers of acetamido nitro m-xylene.

N-(2,4-Dimethyl-6-nitrophenyl)acetamide

This isomer is one of the more accessible ones due to the reinforcing directing effects of the substituents in the precursor.

Synthesis:

The most logical synthesis starts from 2,4-dimethylaniline (2,4-xylidine). The amino group is first protected by acetylation, and the resulting N-(2,4-dimethylphenyl)acetamide is then nitrated. The strong ortho-, para-directing acetamido group and the two methyl groups direct the incoming nitro group to the available ortho position (position 6), which is sterically less hindered than the other ortho position (position 3).

G 2,4-Dimethylaniline 2,4-Dimethylaniline N-(2,4-Dimethylphenyl)acetamide N-(2,4-Dimethylphenyl)acetamide 2,4-Dimethylaniline->N-(2,4-Dimethylphenyl)acetamide Acetic Anhydride N-(2,4-Dimethyl-6-nitrophenyl)acetamide N-(2,4-Dimethyl-6-nitrophenyl)acetamide N-(2,4-Dimethylphenyl)acetamide->N-(2,4-Dimethyl-6-nitrophenyl)acetamide HNO3/H2SO4

Caption: Synthesis of N-(2,4-Dimethyl-6-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of N-(2,4-Dimethyl-6-nitrophenyl)acetamide [1]

  • Acetylation of 2,4-Dimethylaniline: In a round-bottom flask, dissolve 2,4-dimethylaniline in glacial acetic acid. Slowly add acetic anhydride with stirring. Heat the mixture to reflux for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and pour it into ice water to precipitate the N-(2,4-dimethylphenyl)acetamide. Filter, wash with cold water until neutral, and dry.

  • Nitration: To a solution of N-(2,4-dimethylphenyl)acetamide in a mixture of acetic acid and acetic anhydride, add concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 35°C.[1] A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature is carefully controlled.[1] Stir the reaction mixture for 1 hour, then pour it onto crushed ice.[1] The precipitated product is filtered, washed thoroughly with cold water, and recrystallized from ethanol.[1]

Expected Analytical Data:

PropertyExpected Value/Observation
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance Colorless to pale yellow solid[1]
Melting Point 172-174 °C[1]
¹H NMR Signals for two aromatic protons (singlets), an acetamido methyl group (singlet), two aromatic methyl groups (singlets), and an N-H proton (broad singlet).
¹³C NMR Signals for aromatic carbons (including quaternary carbons attached to the substituents), the carbonyl carbon of the acetamido group, and the two methyl carbons.
IR (cm⁻¹) ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1520 and ~1350 (asymmetric and symmetric NO₂ stretch).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 208, with fragmentation patterns corresponding to the loss of acetyl and nitro groups.
N-(2,6-Dimethyl-4-nitrophenyl)acetamide

The synthesis of this isomer requires a starting material where the positions ortho to the amino group are blocked.

Synthesis:

Starting from 2,6-dimethylaniline, acetylation followed by nitration is the most direct route. The acetamido group directs the incoming nitro group to the para position (position 4), as both ortho positions are occupied by methyl groups.

G 2,6-Dimethylaniline 2,6-Dimethylaniline N-(2,6-Dimethylphenyl)acetamide N-(2,6-Dimethylphenyl)acetamide 2,6-Dimethylaniline->N-(2,6-Dimethylphenyl)acetamide Acetic Anhydride N-(2,6-Dimethyl-4-nitrophenyl)acetamide N-(2,6-Dimethyl-4-nitrophenyl)acetamide N-(2,6-Dimethylphenyl)acetamide->N-(2,6-Dimethyl-4-nitrophenyl)acetamide HNO3/H2SO4

Caption: Synthesis of N-(2,6-Dimethyl-4-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of N-(2,6-Dimethyl-4-nitrophenyl)acetamide

  • Acetylation of 2,6-Dimethylaniline: Following a similar procedure to the synthesis of N-(2,4-dimethylphenyl)acetamide, react 2,6-dimethylaniline with acetic anhydride in glacial acetic acid.

  • Nitration: Dissolve N-(2,6-dimethylphenyl)acetamide in concentrated sulfuric acid at low temperature (0-5°C). Add a nitrating mixture (HNO₃/H₂SO₄) dropwise while maintaining the low temperature. After the addition, allow the reaction to proceed for a set time before quenching with ice water. The product is then isolated by filtration, washed, and purified by recrystallization.

Expected Analytical Data:

PropertyExpected Value/Observation
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance Yellowish solid
¹H NMR A singlet for the two equivalent aromatic protons, a singlet for the acetamido methyl group, a singlet for the two equivalent aromatic methyl groups, and a broad singlet for the N-H proton.
¹³C NMR Signals corresponding to the symmetrically substituted aromatic ring, the carbonyl carbon, and the methyl carbons.
IR (cm⁻¹) ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1520 and ~1350 (asymmetric and symmetric NO₂ stretch).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 208 and characteristic fragmentation.
N-(3,5-Dimethyl-2-nitrophenyl)acetamide

This isomer presents a different synthetic challenge due to the meta-relationship of the methyl groups.

Synthesis:

A plausible route starts with 3,5-dimethylaniline. Upon acetylation, the powerful ortho-directing effect of the acetamido group will guide the nitro group to position 2 (or 6, which is equivalent).

G 3,5-Dimethylaniline 3,5-Dimethylaniline N-(3,5-Dimethylphenyl)acetamide N-(3,5-Dimethylphenyl)acetamide 3,5-Dimethylaniline->N-(3,5-Dimethylphenyl)acetamide Acetic Anhydride N-(3,5-Dimethyl-2-nitrophenyl)acetamide N-(3,5-Dimethyl-2-nitrophenyl)acetamide N-(3,5-Dimethylphenyl)acetamide->N-(3,5-Dimethyl-2-nitrophenyl)acetamide HNO3/H2SO4

Caption: Synthesis of N-(3,5-Dimethyl-2-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of N-(3,5-Dimethyl-2-nitrophenyl)acetamide

  • Acetylation of 3,5-Dimethylaniline: Acetylate 3,5-dimethylaniline with acetic anhydride.

  • Nitration: Carefully nitrate the resulting N-(3,5-dimethylphenyl)acetamide using a mixed acid (HNO₃/H₂SO₄) at low temperatures to favor mono-nitration at the position ortho to the acetamido group.

Expected Analytical Data:

PropertyExpected Value/Observation
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance Solid, likely pale yellow.
¹H NMR Two distinct aromatic proton signals (likely singlets or very narrowly split), and singlets for the acetamido methyl and the two aromatic methyl groups, plus the N-H proton.
¹³C NMR A full set of signals for the unsymmetrically substituted aromatic ring, plus the carbonyl and methyl carbons.
IR (cm⁻¹) ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1520 and ~1350 (asymmetric and symmetric NO₂ stretch).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 208 with expected fragmentation.

Analytical Characterization and Validation

The unambiguous identification of each isomer requires a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between the isomers. The number of signals, their chemical shifts, and coupling patterns in the aromatic region of the ¹H NMR spectrum are particularly diagnostic.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups: the N-H and C=O of the amide, and the N-O bonds of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the isomers. High-resolution mass spectrometry can provide the exact molecular formula. Fragmentation patterns can also offer structural clues.[2]

  • Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized isomers and for separating mixtures.

Safety and Handling

Nitroaromatic compounds should be handled with care as they are potentially toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All syntheses should be performed in a well-ventilated fume hood.

Conclusion

The isomers of acetamido nitro m-xylene provide a rich platform for the study of electrophilic aromatic substitution and the strategic synthesis of polysubstituted aromatic compounds. This guide has outlined the systematic identification of these isomers, proposed logical and efficient synthetic pathways based on established chemical principles, and provided a framework for their analytical characterization. The detailed protocols and comparative data herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

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An In-depth Technical Guide to the Thermodynamic Properties of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Acetamido-5-nitro-m-xylene, a key intermediate in various synthetic pathways. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related nitroaromatic and acetanilide compounds to provide a robust framework for understanding its thermal behavior. It delves into the foundational principles governing its thermodynamic stability and outlines detailed experimental and computational methodologies for the precise determination of its key thermodynamic parameters. This document is intended to serve as a vital resource for researchers in process development, safety assessment, and material science, enabling informed decision-making in the handling, storage, and application of this compound.

Introduction: The Significance of Thermodynamic Properties in Chemical Synthesis

The thermodynamic properties of a chemical compound are fundamental to its stability, reactivity, and behavior in a given system. For a fine chemical intermediate such as this compound, a thorough understanding of its thermodynamics is paramount for safe and efficient process design, scale-up, and storage. Key parameters including enthalpy of formation, entropy, Gibbs free energy, and specific heat capacity dictate reaction equilibria, energy requirements for synthesis, and potential thermal hazards.[1] A comprehensive thermodynamic profile is therefore not merely academic but a critical component of risk assessment and process optimization in pharmaceutical and chemical manufacturing.

Molecular Structure and its Influence on Thermodynamic Properties

The molecular structure of this compound (C₁₀H₁₂N₂O₃) is characterized by a benzene ring substituted with two methyl groups, an acetamido group, and a nitro group. Each of these functional groups contributes to the overall thermodynamic properties of the molecule.

  • Nitro Group (-NO₂): The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic and energetic landscape of the molecule. It is known to increase the thermal sensitivity of aromatic compounds, and its decomposition is often exothermic.[2]

  • Acetamido Group (-NHCOCH₃): This group can participate in hydrogen bonding, which can affect the intermolecular forces and, consequently, the melting point, boiling point, and enthalpy of sublimation.

  • Methyl Groups (-CH₃): These electron-donating groups can influence the electron density of the aromatic ring and contribute to the overall molecular weight and van der Waals interactions.

The relative positions of these substituents on the m-xylene backbone create specific steric and electronic interactions that will ultimately define the compound's unique thermodynamic signature.

Experimental Determination of Thermodynamic Properties

Precise experimental measurement remains the gold standard for determining the thermodynamic properties of a compound. The following sections detail the primary techniques and methodologies employed for this purpose.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is widely used to determine thermal transitions such as melting point, heat of fusion, and glass transition temperature.[5][6]

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

    • A second heating ramp is often performed to observe any changes in the material's thermal history.[7]

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting (melting point) and the integrated area of the melting peak (enthalpy of fusion).

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. For nitroaromatic compounds, TGA can reveal the onset temperature of decomposition and the kinetics of the decomposition process.[2][8]

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Position the crucible in the TGA furnace.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss begins, indicating the onset of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Workflow for TGA analysis.

Computational Prediction of Thermodynamic Properties

In conjunction with experimental methods, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.[9] Methods such as Density Functional Theory (DFT) can be used to calculate properties like the enthalpy of formation in the gas phase.

Predicting Enthalpy of Formation

The gas-phase enthalpy of formation can be calculated using quantum chemical methods.[10] These calculations typically involve:

  • Geometry Optimization: Finding the lowest energy conformation of the molecule.

  • Frequency Calculation: Determining the vibrational frequencies to calculate the zero-point vibrational energy and thermal corrections.

  • Energy Calculation: Using a high-level theoretical method to compute the total electronic energy.

These computational approaches are particularly valuable for novel or difficult-to-synthesize compounds, providing essential data for initial process design and safety assessments.[11][12]

Summary of Thermodynamic Data

Thermodynamic PropertyEstimated Value/RangeMethod of Estimation / Key Influencing Factors
Molar Mass 208.21 g/mol Calculated from the molecular formula (C₁₀H₁₂N₂O₃).
Melting Point (Tm) 140 - 160 °CEstimated based on the melting points of related nitroacetanilides. The presence of hydrogen bonding from the acetamido group will likely result in a relatively high melting point.
Enthalpy of Fusion (ΔHfus) 20 - 30 kJ/molTypical range for crystalline organic solids of similar molecular weight.[13]
Decomposition Temperature (Td) > 200 °CNitroaromatic compounds are known to be thermally sensitive. The onset of decomposition is expected to be above the melting point but should be determined experimentally by TGA.[2]
Enthalpy of Formation (ΔHf°) -150 to -250 kJ/mol (solid phase)Highly dependent on the substitution pattern. Group contribution methods and computational chemistry are required for a more precise estimation.[10]

Safety and Handling Considerations

Nitroaromatic compounds should be handled with care due to their potential for thermal instability and toxicity.[17][18]

  • Thermal Stability: As indicated by TGA, avoid heating the compound to temperatures approaching its decomposition point, as this can lead to a runaway exothermic reaction.[19][20]

  • Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[21]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[22]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the thermodynamic properties of this compound. By leveraging data from analogous compounds and detailing robust experimental and computational methodologies, this document equips researchers and professionals with the necessary knowledge to safely and effectively utilize this important chemical intermediate. The emphasis on procedural causality and the integration of theoretical and practical approaches underscore the importance of a holistic understanding of a compound's thermodynamic profile in modern chemical and pharmaceutical development.

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An In-depth Technical Guide to the Safe Handling of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The recommendations herein are grounded in an analysis of the compound's chemical structure and safety data from closely related structural analogs, namely nitro-substituted xylenes, due to the absence of a dedicated, comprehensive Safety Data Sheet (SDS) for this specific molecule.

Compound Identification and Physicochemical Properties

This compound, also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is an aromatic organic compound.[1] Its structure incorporates a xylene backbone, a nitro group, and an acetamido group, each contributing to its overall reactivity and toxicological profile. The nitroaromatic functionality is of primary concern from a safety perspective.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 606-38-2 [1][2]
Molecular Formula C10H12N2O3 [1][2]
Molecular Weight 208.22 g/mol [1]
Synonyms N-(2,4-dimethyl-6-nitrophenyl)acetamide [1]
Physical Form White to yellow solid [1]

| Storage Temperature | Room Temperature (RT) |[1] |

Hazard Identification and Toxicological Profile

A definitive toxicological profile for this compound is not fully established.[3] Therefore, a conservative approach is mandated, inferring hazards from analogous nitroaromatic compounds like 4-Nitro-m-xylene. The primary hazards are associated with the nitro-xylene moiety.

Key Anticipated Hazards:

  • Toxicity: The compound is likely to be toxic if swallowed, inhaled, or absorbed through the skin.[4] Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[3][5] Symptoms can include headache, dizziness, cyanosis (bluish skin), rapid heart rate, and shortness of breath.[3][5] The onset of these symptoms may be delayed.[5]

  • Irritation: Direct contact may cause irritation to the skin, eyes, and respiratory tract.[3][6]

  • Organ Damage: There is a potential for damage to organs through prolonged or repeated exposure.[4]

  • Combustibility: The material is likely combustible and can emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides when heated to decomposition.[3][6]

Proactive Risk Assessment and Control Hierarchy

A systematic risk assessment is crucial before handling this compound. The goal is to implement a hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

RiskAssessmentWorkflow cluster_plan Planning & Assessment cluster_control Implementation of Controls A Identify Hazards (Review SDS of Analogs) B Evaluate Routes of Exposure (Inhalation, Dermal, Ingestion) A->B C Assess Quantities & Frequency of Use B->C D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training, Labeling) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G Perform Experiment F->G H Review & Refine Protocol G->H H->A Continuous Improvement

Caption: Risk Assessment Workflow for Handling Chemical Reagents.

Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the minimum requirements for handling this compound.

I. Pre-Handling Checks:

  • Verify that a chemical fume hood is certified and functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[3]

  • Confirm availability of all required PPE in the correct sizes.

  • Locate the appropriate spill kit and waste container.

II. Handling Protocol (in a Chemical Fume Hood):

  • Don all required PPE before entering the handling area.

  • Place absorbent, disposable bench paper on the work surface.

  • Handle the compound as a solid, avoiding the creation of dust.[6]

  • Use non-sparking tools for transfers.[6]

  • Keep the container tightly closed when not in use.[3]

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]

III. Post-Handling Procedures:

  • Decontaminate the work surface and any equipment used.

  • Properly dispose of all contaminated materials (bench paper, gloves, etc.) in a designated hazardous waste container.[7]

  • Remove PPE in the correct order to prevent self-contamination.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Source
Eye/Face Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. Protects against splashes and airborne particles.[3][6]
Hand Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Prevents dermal absorption, a primary route of exposure for nitroaromatics.[4][6]
Body A flame-retardant lab coat or chemical-resistant apron. Protects skin and personal clothing from contamination.[3]

| Respiratory | Not typically required for small-scale handling in a fume hood. For larger quantities or if dust/aerosols are generated, use a NIOSH-approved respirator with organic vapor cartridges. | Protects against inhalation of harmful dust or vapors.[6][7] |

Storage and Chemical Incompatibility

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] The storage location should be separate from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7][8]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

EmergencyResponse cluster_exposure Personnel Exposure Start Emergency Event (Spill or Exposure) A Skin Contact: Remove contaminated clothing. Wash area with soap & water for 15 min. Start->A Exposure B Eye Contact: Flush eyes with water for 15 min, lifting eyelids. Start->B Exposure C Inhalation: Move to fresh air immediately. Start->C Exposure D Ingestion: Rinse mouth. Do NOT induce vomiting. Start->D Exposure Spill Chemical Spill Start->Spill Spill SeekMedical Seek Immediate Medical Attention A->SeekMedical B->SeekMedical C->SeekMedical D->SeekMedical Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill: Absorb with inert material (sand, vermiculite). Assess->SmallSpill Minor LargeSpill Large Spill: Contact EH&S. Assess->LargeSpill Major Cleanup Collect in sealed container for disposal. SmallSpill->Cleanup

Sources

An In-depth Technical Guide to the Material Safety of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2) is publicly available at the time of this writing. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including various isomers of nitro-xylene, m-xylene, nitrated acetanilides, and general principles of handling nitroaromatic amines. This document is intended to provide expert guidance for researchers and drug development professionals and should be used in conjunction with rigorous laboratory safety practices and professional judgment.

Introduction: Understanding the Compound and its Inherent Risks

This compound is a substituted aromatic compound incorporating three key functional groups: a xylene backbone, an acetamido group, and a nitro group. Its utility in research, particularly as a potential intermediate in organic synthesis, necessitates a thorough understanding of its safety profile. The presence of the nitroaromatic amine moiety is of primary toxicological concern, suggesting potential for significant health hazards upon exposure. Aromatic nitro compounds are a class of chemicals known for their systemic toxicity, and their handling requires a high degree of caution.[1] This guide provides a detailed examination of the extrapolated hazards and outlines robust protocols for its safe handling, storage, and emergency management.

Physicochemical and Toxicological Profile

The exact physical and toxicological properties of this compound have not been fully characterized. However, based on available data for related compounds, we can establish a probable profile.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value / InformationSource / Rationale
CAS Number 606-38-2[2]
Molecular Formula C₁₀H₁₂N₂O₃[2]
Molecular Weight 208.21 g/mol [2]
Appearance White to yellow solid[3]
Solubility Likely poorly soluble in water; soluble in organic solvents.Based on general properties of similar aromatic compounds.
Storage Temperature Room Temperature[3]

Table 2: Extrapolated Hazard Identification

Hazard ClassGHS Classification (Anticipated)Key Considerations & Rationale
Acute Toxicity, Oral Category 3 or 4 (Toxic or Harmful if swallowed)Nitroaromatic compounds are generally harmful if ingested.[1][4]
Acute Toxicity, Dermal Category 3 or 4 (Toxic or Harmful in contact with skin)Aromatic nitro compounds can be readily absorbed through the skin.[3]
Acute Toxicity, Inhalation Category 3 or 4 (Toxic or Harmful if inhaled)As a solid, dust inhalation is the primary concern.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on data for nitro-xylenes.[3][5]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Common hazard for many organic chemicals.
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (May cause damage to organs)Chronic exposure to nitroaromatics and aromatic amines can lead to organ damage.[4][6]
The Primary Toxicological Concern: Methemoglobinemia

The most significant acute hazard associated with aromatic nitro compounds is the induction of methemoglobinemia.[1][3] Upon absorption, the nitro group can be metabolized to nitroso and hydroxylamine intermediates, which oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This forms methemoglobin, which is incapable of binding and transporting oxygen.

Symptoms of Methemoglobinemia:

  • Cyanosis (bluish discoloration of the skin and mucous membranes)

  • Headache, dizziness, and drowsiness

  • Shortness of breath

  • Rapid heart rate

  • In severe cases, cardiac dysrhythmias, spasms, and a drop in blood pressure can occur.[1]

The onset of symptoms may be delayed for 2 to 4 hours after exposure.[1] It is critical for personnel to recognize these symptoms as a potential chemical exposure and seek immediate medical attention.

Safe Handling and Engineering Controls

Given the anticipated toxicity, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): Essential Barrier Protection
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and changed immediately if contaminated.

  • Eye Protection: Chemical safety goggles are required. A face shield should also be worn when there is a risk of splashing.

  • Body Protection: A lab coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a potential for dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Experimental Protocols: A Step-by-Step Approach to Safety

The synthesis of this compound typically involves nitration, a potentially hazardous reaction that generates significant heat and uses highly corrosive acids.[7][8]

Protocol for Safe Weighing and Transfer of Solid Compound
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate height.

  • Containment: Place a weigh boat on the analytical balance inside the fume hood. Use a spatula to carefully transfer the solid from the stock bottle to the weigh boat.

  • Minimize Dust: Perform the transfer slowly and deliberately to avoid creating airborne dust.

  • Dissolution: If preparing a solution, add the solvent to the reaction vessel within the fume hood. Then, carefully add the weighed solid to the solvent.

  • Cleaning: Decontaminate the spatula and any other tools used. Wipe down the balance and the fume hood surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Diagram 1: Safe Handling Workflow

G Workflow for Safe Handling of this compound prep Preparation - Don PPE - Verify Fume Hood - Locate Safety Equipment weigh Weighing & Transfer (Inside Fume Hood) - Use Spatula - Minimize Dust prep->weigh react Reaction Setup - Add to Solvent - Controlled Conditions weigh->react workup Work-up & Purification - Handle all materials as hazardous react->workup waste Waste Disposal - Segregate solid & liquid waste - Label containers workup->waste decon Decontamination - Clean workspace & tools - Remove PPE correctly workup->decon waste->decon

Stability and Reactivity

The stability of nitroaromatic compounds can be compromised by impurities or improper storage.[9][10]

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][11] Reactions with these materials can be vigorous and exothermic.

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound will likely emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[3]

  • Conditions to Avoid: Avoid excessive heat, sparks, and open flames.[12] While not classified as an explosive, many organic nitro compounds can decompose violently at high temperatures.[9][10]

Emergency Procedures

Prompt and correct action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the medical personnel this guide.[12]

Note to Physician: Be alert for signs of methemoglobinemia. Treatment may involve the administration of methylene blue.

Diagram 2: Emergency Response Decision Tree

G Emergency Response for Exposure or Spill start Emergency Event spill Spill or Release start->spill exposure Personnel Exposure start->exposure small_spill Small Spill? (Contained in hood) spill->small_spill Yes large_spill Large Spill? (Outside containment) spill->large_spill No remove_victim Remove from exposure exposure->remove_victim spill_ppe Don appropriate PPE small_spill->spill_ppe evacuate Evacuate Area Alert EHS large_spill->evacuate absorb Cover with inert absorbent (e.g., vermiculite) spill_ppe->absorb collect Collect into hazardous waste container absorb->collect decontaminate_area Decontaminate Area collect->decontaminate_area decontaminate_victim Remove contaminated clothing Use safety shower/eyewash remove_victim->decontaminate_victim first_aid Administer First Aid (See Section 6.1) call_emergency Call Emergency Services Provide this guide first_aid->call_emergency decontaminate_victim->first_aid

Spill Response
  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

While a dedicated MSDS for this compound is not available, a critical evaluation of its chemical structure and data from analogous compounds allows for the construction of a robust safety framework. The presence of a nitroaromatic amine moiety dictates that this compound should be handled as a toxic substance with the potential for causing serious acute and chronic health effects. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and following the detailed protocols outlined in this guide, researchers can mitigate the risks and work safely with this compound. A proactive and informed approach to safety is paramount in the fields of chemical research and drug development.

References

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  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (2009). Journal of Health Science, 55(4), 544-551.
  • Cain, R. B. (1966). The Microbial Metabolism of Nitro-aromatic Compounds. Journal of General Microbiology, 42(2), 219-235.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
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  • 5-NITRO-m-XYLENE CAS NO 99-12-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Nitration of Acetanilide and Methyl Benzo
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
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  • Nitrating Acetanilide: Electrophilic Aromatic Substitution - Notes | CHEM 3780. (n.d.). Docsity.
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  • Aromatic Amines : An Assessment of the Biological and Environmental Effects. (n.d.).
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Unlocking the Potential of 4-Acetamido-5-nitro-m-xylene: A Technical Guide for Novel Research Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Latent Possibilities

In the vast landscape of chemical intermediates, 4-Acetamido-5-nitro-m-xylene presents itself as a molecule of significant, yet largely untapped, potential. Its unique arrangement of an activating acetamido group and a readily transformable nitro functionality on a substituted benzene ring offers a versatile scaffold for the synthesis of a diverse array of novel compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of promising research avenues for this intriguing molecule. We will delve into the core reactivity of this compound and propose detailed experimental pathways for its application in medicinal chemistry, materials science, and dye chemistry, moving beyond a mere listing of possibilities to explain the strategic reasoning behind each proposed research direction.

Foundational Chemistry: Understanding the Reactive Landscape

This compound, with the chemical formula C₁₀H₁₂N₂O₃, possesses a distinct set of functional groups that dictate its reactivity and potential applications.

PropertyValueSource
CAS Number 606-38-2[1]
Molecular Weight 208.22 g/mol [1]
Appearance White to yellow solid[2]

The molecule's core reactivity is governed by three key features:

  • The Nitro Group (-NO₂): This electron-withdrawing group is a versatile handle for a variety of chemical transformations. Its reduction is a gateway to a rich chemistry of aromatic amines.

  • The Acetamido Group (-NHCOCH₃): This is an ortho, para-directing activating group.[3][4][5][6][7] While the nitrogen's lone pair donates electron density to the aromatic ring through resonance, the acetyl group's electron-withdrawing nature slightly tempers this activation compared to a simple amino group.[4][5][7]

  • The Aromatic Ring: The substituted m-xylene core provides a rigid scaffold for the synthesized derivatives and influences their physical and biological properties.

Research Area 1: Medicinal Chemistry - The Gateway to Bioactive Benzimidazoles

Scientific Rationale:

The strategic positioning of the acetamido and nitro groups in this compound makes it an ideal precursor for the synthesis of substituted benzimidazoles. Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2][8][9][10][11] The proposed research pathway involves a two-step synthesis, beginning with the selective reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring.

Experimental Workflow:

G cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Benzimidazole Formation A This compound B 4-Acetamido-5-amino-m-xylene (o-phenylenediamine derivative) A->B Catalytic Hydrogenation (e.g., Pd/C, H₂) C o-phenylenediamine derivative E Substituted Benzimidazole C->E D Aldehyde or Carboxylic Acid D->E Condensation Reaction (e.g., p-TsOH, heat)

Caption: Synthetic pathway from this compound to substituted benzimidazoles.

Detailed Protocols:

Protocol 2.1: Selective Reduction of the Nitro Group

  • Reaction Setup: In a Parr hydrogenation apparatus, combine this compound (1 equivalent) and 10% Palladium on carbon (Pd/C) (5-10 mol%) in a solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Purge the apparatus with hydrogen gas and then pressurize to 50 psi. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Acetamido-5-amino-m-xylene. This intermediate can often be used in the next step without further purification.

Causality Behind Experimental Choices: Catalytic hydrogenation with Pd/C is a well-established and highly efficient method for the chemoselective reduction of aromatic nitro groups to amines with high yields and tolerance for other functional groups.[12][13]

Protocol 2.2: Synthesis of Substituted Benzimidazoles

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-Acetamido-5-amino-m-xylene (1 equivalent) and a selected aldehyde or carboxylic acid (1.1 equivalents) in a suitable solvent like ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).[14]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted benzimidazole.

Causality Behind Experimental Choices: The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a classic and versatile method for synthesizing the benzimidazole core.[14][15][16][17][18] The choice of aldehyde or carboxylic acid allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, enabling the creation of a library of compounds for biological screening.

Potential Significance: This research area has the potential to yield novel benzimidazole derivatives with enhanced or novel biological activities. The substituents on the xylene ring and at the 2-position of the benzimidazole can be systematically varied to perform structure-activity relationship (SAR) studies, a critical step in drug discovery.

Research Area 2: Materials Science - Building Blocks for High-Performance Polymers

Scientific Rationale:

Aromatic amines are crucial monomers in the synthesis of high-performance polymers such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength.[19][20] The diamine derivative of this compound, obtained through the reduction of the nitro group and hydrolysis of the acetamido group, can serve as a novel building block for such polymers. The methyl groups on the aromatic ring can enhance the solubility and processability of the resulting polymers.

Experimental Workflow:

G cluster_0 Step 1: Diamine Synthesis cluster_1 Step 2: Polymerization A This compound B 4-Amino-5-nitro-m-xylene A->B Acid or Base Hydrolysis C 3,4-Diamino-m-xylene B->C Catalytic Hydrogenation D 3,4-Diamino-m-xylene F Polyamide or Polyimide D->F E Diacyl Chloride or Dianhydride E->F Polycondensation

Caption: Synthetic pathway for the preparation of polyamides or polyimides.

Detailed Protocols:

Protocol 3.1: Synthesis of 3,4-Diamino-m-xylene

  • Hydrolysis of the Acetamido Group: Reflux this compound in aqueous hydrochloric acid or sodium hydroxide solution until the starting material is consumed (monitor by TLC). Neutralize the reaction mixture and extract the resulting 4-Amino-5-nitro-m-xylene.

  • Reduction of the Nitro Group: Subject the 4-Amino-5-nitro-m-xylene to catalytic hydrogenation as described in Protocol 2.1 to obtain 3,4-Diamino-m-xylene.

Protocol 3.2: Polycondensation for Polyamide Synthesis

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 3,4-Diamino-m-xylene (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Monomer Addition: Cool the solution to 0°C and slowly add a solution of a diacyl chloride (e.g., terephthaloyl chloride) (1 equivalent) in the same solvent.

  • Polymerization: Allow the reaction to warm to room temperature and stir for several hours. The polymer may precipitate from the solution.

  • Isolation: Pour the reaction mixture into a non-solvent like methanol to precipitate the polyamide.

  • Purification: Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum.

Potential Significance: This research could lead to the development of new high-performance polymers with tailored properties. The incorporation of the dimethyl-substituted diamine can influence the polymer's solubility, thermal characteristics, and mechanical strength, potentially leading to materials with applications in aerospace, electronics, and automotive industries.[19]

Research Area 3: Dye Chemistry - A Scaffold for Novel Azo Dyes

Scientific Rationale:

Aromatic amines are fundamental precursors in the synthesis of azo dyes, a large and commercially important class of colorants.[21] The amino derivative of this compound can be diazotized and then coupled with various aromatic compounds (coupling agents) to produce a range of novel azo dyes. The substituents on the xylene ring and the coupling agent will influence the color and properties of the resulting dyes.

Experimental Workflow:

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound B 4-Acetamido-5-amino-m-xylene A->B Selective Reduction C 4-Acetamido-5-amino-m-xylene D Diazonium Salt C->D NaNO₂, HCl, 0-5°C E Diazonium Salt G Azo Dye E->G F Coupling Agent (e.g., Phenol, Naphthol) F->G Coupling Reaction

Sources

An In-Depth Technical Guide to the Chemical Reactivity of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

4-Acetamido-5-nitro-m-xylene, a substituted aromatic compound, presents a fascinating case study in chemoselectivity and molecular manipulation. Its structure, featuring an electron-donating acetamido group and a strongly electron-withdrawing nitro group on a xylene core, makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[1] This guide provides a comprehensive exploration of the chemical reactivity of this compound, offering insights into its synthesis and key transformations. With a focus on practical applications for researchers and professionals in drug development, this document delves into the nuances of its chemical behavior, supported by established protocols and mechanistic understanding. Aromatic nitro compounds are pivotal in the creation of drugs and other bioactive molecules, underscoring the importance of understanding the reactivity of intermediates like this compound.[2]

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is typically achieved through a two-step process starting from m-xylene. The initial step involves the nitration of m-xylene to form 4-nitro-m-xylene, followed by a subsequent acetylation of the corresponding aniline derivative.

Step 1: Nitration of m-Xylene

The nitration of m-xylene yields a mixture of isomers, primarily 4-nitro-m-xylene and 2-nitro-m-xylene.[3] Achieving high selectivity for the desired 4-nitro isomer is a key challenge. Traditional methods using mixed nitric and sulfuric acids often result in significant amounts of the undesired 2-nitro isomer.[3] However, modern approaches have demonstrated improved selectivity. For instance, the use of bismuth nitrate in the presence of a zeolite catalyst has been shown to significantly enhance the yield and selectivity of 4-nitro-m-xylene.[3]

Experimental Protocol: Selective Nitration of m-Xylene

This protocol is based on a method utilizing bismuth nitrate for improved selectivity.[3]

Materials:

  • m-Xylene

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Acetic anhydride

  • Zeolite molecular sieve catalyst (e.g., Hbeta)

  • Petroleum ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add petroleum ether.

  • Sequentially add m-xylene, acetic anhydride, Bi(NO₃)₃·5H₂O, and the zeolite catalyst.

  • Heat the mixture to reflux for 2-6 hours.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4-nitro-m-xylene.

  • The product can be further purified by distillation.

Reactant/ReagentMolar Ratio (relative to m-xylene)
m-Xylene1
Bismuth(III) nitrate pentahydrate1-1.5
Acetic anhydride2.5-5
Zeolite catalystVaries based on specific catalyst

Table 1: Reactant Ratios for Selective Nitration.

Step 2: Reduction and Acetylation

The 4-nitro-m-xylene is then reduced to 4-amino-m-xylene (4-xylidine). This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin and hydrochloric acid. The resulting amine is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Core Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is dominated by the interplay between the acetamido and nitro functionalities. These groups exert opposing electronic effects on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. More importantly, they provide handles for a range of selective transformations, making this molecule a versatile synthetic intermediate.

Selective Reduction of the Nitro Group

A primary transformation of this compound is the selective reduction of the nitro group to an amino group, yielding 4-acetamido-5-amino-m-xylene. This reaction is crucial as it introduces a second amino functionality, opening pathways to the synthesis of various heterocyclic compounds and other complex molecules. The key challenge lies in achieving this reduction without affecting the amide group. Several methods have been developed to address this chemoselectivity issue.

Method 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a mild and efficient method for the selective reduction of nitro groups.

Experimental Protocol: Selective Nitro Reduction with Hydrazine Hydrate [4]

Materials:

  • This compound

  • Hydrazine hydrate

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Add the catalyst (10% Pd/C or Raney Nickel) to the solution.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate as Hydrogen Source: Hydrazine hydrate serves as a convenient in situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.

  • Catalyst Choice: Palladium on carbon and Raney Nickel are highly effective catalysts for hydrogenation reactions. The choice between them can depend on the presence of other functional groups that might be sensitive to one catalyst over the other.

Method 2: Metal-Free Reduction

Recent advancements have led to the development of metal-free reduction methods, which are advantageous in avoiding metal contamination in the final products, a critical consideration in pharmaceutical synthesis. A notable example is the use of trichlorosilane in the presence of a tertiary amine.[5][6]

Experimental Protocol: Metal-Free Nitro Reduction with Trichlorosilane [5]

Materials:

  • This compound

  • Trichlorosilane (HSiCl₃)

  • Triethylamine (Et₃N) or other tertiary amine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of trichlorosilane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the desired amino compound.

Trustworthiness of the Protocol: This method's reliability stems from the high chemoselectivity of trichlorosilane for the nitro group in the presence of amides. The reaction proceeds through the formation of a silylamine intermediate, which is readily hydrolyzed upon aqueous workup.

Amide_Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Start_A This compound Protonation Protonated Amide Start_A->Protonation H₃O⁺ Nucleophilic_Attack_A Tetrahedral Intermediate Protonation->Nucleophilic_Attack_A H₂O Proton_Transfer_A Protonated Amine Intermediate Nucleophilic_Attack_A->Proton_Transfer_A Elimination_A 4-Amino-5-nitro-m-xylene + Acetic Acid Proton_Transfer_A->Elimination_A Start_B This compound Nucleophilic_Attack_B Tetrahedral Intermediate Start_B->Nucleophilic_Attack_B OH⁻ Elimination_B Carboxylate + Amine Nucleophilic_Attack_B->Elimination_B Protonation_B 4-Amino-5-nitro-m-xylene + Acetate Elimination_B->Protonation_B H₂O

Caption: Mechanisms of acid and base-catalyzed hydrolysis of the acetamido group.

Applications in Synthesis

The derivatives of this compound, particularly the diamino species, are valuable precursors in the synthesis of various heterocyclic compounds, which are common scaffolds in pharmaceuticals. For instance, ortho-diamines are key starting materials for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. The presence of the methyl groups on the aromatic ring can also be exploited for further functionalization. While direct applications of this compound in marketed drugs are not prominently documented, its role as a versatile intermediate in medicinal chemistry research is significant. The general importance of m-xylene derivatives as precursors in pharmaceutical and fragrance industries highlights the potential of its functionalized analogues. [7]

Conclusion

This compound is a molecule with a rich and nuanced chemical reactivity profile. The presence of both an electron-donating and an electron-withdrawing group allows for a range of selective transformations, most notably the reduction of the nitro group and the hydrolysis of the acetamido group. Understanding the conditions that favor one reaction over the other is paramount for its effective utilization in multi-step organic synthesis. This guide has provided a detailed overview of its synthesis and key reactions, complete with experimental protocols and mechanistic insights, to empower researchers and drug development professionals in their synthetic endeavors. The continued exploration of the reactivity of such intermediates will undoubtedly lead to the development of novel and efficient synthetic routes to valuable molecules.

References

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025).
  • Massolo, E., Pirola, M., Puglisi, A., Rossi, S., & Benaglia, M. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances, 10(9), 5296-5300. [Link]
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2020). Organic Process Research & Development. [Link]
  • Process for the reduction of nitro derivatives to amines. (2015).
  • Hydrolysis Reactions and Resolution of (±)-2-Acetamido-3-hydroxy-1-(4-nitrophenyl). (n.d.). MDPI. [Link]
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
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  • This compound | 606-38-2. (n.d.). Molbase. [Link]
  • Method for preparing xylylenediamine. (n.d.).
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  • Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. (2022). MDPI. [Link]
  • Schematic diagram for synthesis of m-xylylenediamine dimer. (n.d.).
  • Effective Synthesis of m-Xylylene Dicarbamate via Carbonylation of m-Xylylene Diamine with Ethyl Carbamate over Hierarchical TS-1 C
  • This compound. (n.d.). SinoStandards Bio-Tech. [Link]
  • Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate. (n.d.).
  • Large Scale Production of 2,6-dimethylnitrobenzene. (2007). Sciencemadness Discussion Board. [Link]
  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (2022).
  • High-selectivity synthesis method of 4-nitro-ortho-xylene. (n.d.).
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  • Synthesis and Characterization of Nitro-p-xylenes. (2012). International Journal of Molecular Sciences. [Link]
  • 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside. (n.d.). PubChem. [Link]
  • 4-Nitro-m-xylene. (n.d.). PubChem. [Link]
  • Isolation of 2-acetamido-1- -(L- -aspartamido)-1,2-dideoxy-D-glucose from normal human urine. (1972). Clinical Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols: 4-Acetamido-5-nitro-m-xylene as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Acetamido-5-nitro-m-xylene as a pivotal chemical intermediate. The protocols and discussions herein are grounded in established chemical principles and aim to provide not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of this compound

This compound, also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is an aromatic organic compound of significant interest in synthetic organic chemistry.[1][2][3][4] Its structure, featuring a nitro group ortho to an acetamido group on a xylene backbone, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential biological activity. The strategic placement of the functional groups allows for sequential and regioselective transformations, providing a clear pathway to substituted o-phenylenediamines, which are key building blocks for pharmaceuticals and other specialty chemicals.[5]

This guide will delineate the synthesis of this compound, its conversion to the corresponding aniline, and its subsequent transformation into a diamine intermediate. Finally, it will provide detailed protocols for the synthesis of bioactive heterocyclic scaffolds, such as benzimidazoles and quinoxalines, from this versatile intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 606-38-2[4]
Molecular Formula C₁₀H₁₂N₂O₃[6][7]
Molecular Weight 208.22 g/mol [6][7]
Appearance Colorless to pale yellow solid[3]
Melting Point 172-174 °C[3]

Safety Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis of the Intermediate: this compound

The synthesis of this compound is typically achieved through the nitration of 2,4-dimethylacetanilide.[2][3] The acetamido group directs the incoming nitro group to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, nitration occurs selectively at the C5 position.

Experimental Workflow: Synthesis of this compound

cluster_0 Synthesis of this compound Start 2,4-Dimethylacetanilide Reagents Acetic Acid Acetic Anhydride Start->Reagents Dissolution Nitration Mixed Acid (H₂SO₄/HNO₃) Reagents->Nitration Addition Reaction Stirring at controlled temperature Nitration->Reaction Controlled addition Workup Quenching with ice water Reaction->Workup Isolation Filtration and washing Workup->Isolation Purification Recrystallization from ethanol Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylacetanilide (1 equivalent) in a mixture of acetic acid and acetic anhydride.[2][3]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) with cooling in an ice bath.

  • Nitration: Cool the solution of 2,4-dimethylacetanilide to 0-5 °C in an ice bath. Slowly add the pre-cooled mixed acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to yield pure this compound.[3]

Transformation to Key Synthetic Precursors

The utility of this compound as an intermediate lies in its conversion to more functionalized molecules. The following sections detail the deacetylation and reduction steps to generate a versatile diamine precursor.

Deacetylation to 2,4-Dimethyl-6-nitroaniline

The first step in unmasking the functionality of the intermediate is the hydrolysis of the acetamido group to an amino group. This can be achieved under acidic or basic conditions.[8][9][10][11][12]

Protocol 2: Acidic Hydrolysis of this compound
  • Reaction Setup: To a round-bottom flask containing this compound (1 equivalent), add a solution of 70% sulfuric acid.[2]

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic. The product, 2,4-dimethyl-6-nitroaniline, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

Reduction to 3,5-Dimethyl-benzene-1,2-diamine

The reduction of the nitro group to an amino group is a critical transformation that generates the o-phenylenediamine scaffold. Several methods are available for this reduction, with catalytic hydrogenation being a clean and efficient option.

Experimental Workflow: Reduction of 2,4-Dimethyl-6-nitroaniline

cluster_1 Reduction to Diamine Start 2,4-Dimethyl-6-nitroaniline Catalyst Pd/C or Raney Nickel Start->Catalyst Suspension Hydrogen_Source H₂ gas or Hydrazine Catalyst->Hydrogen_Source Addition Reaction Stirring in a suitable solvent (e.g., Ethanol) Hydrogen_Source->Reaction Workup Filtration of catalyst Reaction->Workup Isolation Evaporation of solvent Workup->Isolation Product 3,5-Dimethyl-benzene-1,2-diamine Isolation->Product

Caption: Workflow for the reduction of 2,4-dimethyl-6-nitroaniline.

Protocol 3: Catalytic Hydrogenation to 3,5-Dimethyl-benzene-1,2-diamine
  • Reaction Setup: In a hydrogenation vessel, dissolve 2,4-dimethyl-6-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3,5-Dimethyl-benzene-1,2-diamine, which can be used in the next step without further purification or can be purified by recrystallization if necessary.

Application in the Synthesis of Bioactive Heterocycles

The resulting 3,5-dimethyl-benzene-1,2-diamine is a valuable precursor for the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines, which are known to exhibit a wide range of biological activities.[13]

Synthesis of 2-Substituted-5,7-dimethyl-1H-benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with diverse pharmacological properties. They can be readily synthesized by the condensation of o-phenylenediamines with aldehydes.[14][15]

Protocol 4: Synthesis of a 2-Aryl-5,7-dimethyl-1H-benzimidazole
  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyl-benzene-1,2-diamine (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as ammonium chloride (NH₄Cl), to the mixture.

  • Condensation: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, pour the mixture into ice-cold water to induce precipitation. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: The crude benzimidazole can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2,3-Disubstituted-6,8-dimethylquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. They are typically synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[16][17][18][19][20]

Protocol 5: Synthesis of a 2,3-Diaryl-6,8-dimethylquinoxaline
  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyl-benzene-1,2-diamine (1 equivalent) and a 1,2-diaryl-1,2-ethanedione (e.g., benzil) (1 equivalent) in a suitable solvent like toluene or ethanol.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.[20] In some cases, a catalytic amount of acid may be beneficial.

  • Work-up and Isolation: Once the reaction is complete, the product may crystallize out upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude quinoxaline can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundExpected Analytical Data
This compound ¹H NMR: Signals corresponding to two methyl groups, an acetyl methyl group, two aromatic protons, and an NH proton. IR: Characteristic peaks for N-H stretching, C=O stretching (amide), and NO₂ stretching. MS: Molecular ion peak corresponding to its molecular weight.
2,4-Dimethyl-6-nitroaniline ¹H NMR: Signals for two methyl groups, two aromatic protons, and an NH₂ group. IR: Peaks for N-H stretching (primary amine) and NO₂ stretching. MS: Molecular ion peak.
3,5-Dimethyl-benzene-1,2-diamine ¹H NMR: Signals for two methyl groups, two aromatic protons, and two NH₂ groups. IR: N-H stretching bands for two primary amine groups. MS: Molecular ion peak.
2-Aryl-5,7-dimethyl-1H-benzimidazole ¹H NMR: Signals for two methyl groups, aromatic protons from both the benzimidazole and the aryl substituent, and an N-H proton. ¹³C NMR: Resonances for all unique carbon atoms. MS: Molecular ion peak.
2,3-Diaryl-6,8-dimethylquinoxaline ¹H NMR: Signals for two methyl groups and aromatic protons from the quinoxaline core and the two aryl substituents. ¹³C NMR: Resonances for all unique carbon atoms. MS: Molecular ion peak.

Conclusion

This compound serves as a highly valuable and versatile intermediate in organic synthesis. The protocols outlined in this guide provide a clear and logical pathway for its synthesis and subsequent transformation into key precursors for bioactive heterocyclic compounds. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can effectively leverage this intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Encyclopedia.pub. (2023, November 23).
  • Arkat USA. (n.d.).
  • ACS Publications. (2011, August 1). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. [Link]
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • RSC Publishing. (2023, November 7).
  • Note A green synthesis of benzimidazoles. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (n.d.). Synthesis of 1,2-diaminobenzimidazole, 1H-s-triazolo[1,5-a]benzimidazoles, and as-triazino[2,3-a]benzimidazoles. [Link]
  • MDPI. (n.d.).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
  • NIH. (n.d.). 2,4-Dimethyl-6-nitroaniline. [Link]
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
  • US EPA. (n.d.). Acetamide, N-(2,4-dimethyl-5-nitrophenyl)- - Substance Details - SRS. [Link]
  • gsrs. (n.d.). N-(2,4-DIMETHYL-3-NITROPHENYL)ACETAMIDE. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. [Link]
  • YouTube. (2021, May 4). Amide Hydrolysis. [Link]
  • ResearchGate. (n.d.). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. [Link]

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Application Notes and Protocols: Derivatives of 4-Acetamido-5-nitro-m-xylene and Their Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic derivatization of 4-Acetamido-5-nitro-m-xylene into potent bioactive heterocyclic compounds, primarily focusing on benzimidazole and quinoxaline scaffolds. We provide an in-depth exploration of the chemical transformations, beginning with the strategic conversion of the starting material into the pivotal intermediate, 4,5-diamino-m-xylene. This document outlines detailed, field-proven protocols for the synthesis of these derivatives and their subsequent evaluation for antimicrobial and anticancer activities. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors. All protocols are designed as self-validating systems, and key claims are supported by authoritative citations.

Introduction: The Latent Potential of this compound

This compound, a readily available substituted nitroaniline, serves as a valuable yet under-explored starting material in medicinal chemistry. Its intrinsic functionalities—a nitro group and an acetamido group—are ideal precursors for the synthesis of ortho-diamino aromatic compounds. These diamines are, in turn, the cornerstone for constructing a diverse array of heterocyclic systems that are prevalent in numerous FDA-approved drugs and clinical candidates. The strategic manipulation of these functional groups allows for the generation of molecular diversity, paving the way for the discovery of novel therapeutic agents. This guide will focus on the transformation of this compound into bioactive benzimidazoles and quinoxalines, compounds renowned for their wide spectrum of pharmacological activities.

Synthetic Strategy: From Starting Material to Key Intermediate

The successful synthesis of benzimidazole and quinoxaline derivatives from this compound hinges on the efficient preparation of its corresponding ortho-diamine, 4,5-diamino-m-xylene. This transformation requires a two-step process: the reduction of the nitro group and the hydrolysis of the acetamido group. These steps can be performed sequentially or in a one-pot fashion, with the choice of methodology often depending on the desired scale and available resources.

G start This compound step1 Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) start->step1 intermediate1 4-Acetamido-5-amino-m-xylene step1->intermediate1 step2 Hydrolysis of Acetamido Group (e.g., Acid or Base Catalysis) intermediate1->step2 final 4,5-Diamino-m-xylene (Key Intermediate) step2->final

Caption: Synthetic pathway to the key intermediate.

Protocol 2.1: Synthesis of 4,5-Diamino-m-xylene

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reduction of the Nitro Group:

    • To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add Tin(II) chloride dihydrate (5 equivalents).

    • Slowly add concentrated HCl with stirring. The reaction is exothermic and may require cooling in an ice bath.

    • After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate Amine:

    • After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated solution of NaOH until the pH is basic (pH > 10). This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts.

    • Extract the aqueous filtrate with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 4-Acetamido-5-amino-m-xylene.

  • Hydrolysis of the Acetamido Group:

    • To the crude 4-Acetamido-5-amino-m-xylene, add a 6M solution of HCl.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Final Work-up and Purification:

    • Cool the reaction mixture and neutralize with a concentrated NaOH solution until basic.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude 4,5-diamino-m-xylene can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The use of SnCl₂ in acidic medium is a classic and effective method for the reduction of aromatic nitro groups to amines. The subsequent acid-catalyzed hydrolysis is a standard procedure for the deprotection of acetanilides.

Application I: Synthesis of Bioactive Benzimidazole Derivatives

Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[1][2] The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes is a robust and versatile reaction.[3]

G diamine 4,5-Diamino-m-xylene reaction Condensation & Cyclization (e.g., in Ethanol, reflux) diamine->reaction aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction product 2-Substituted-5,6-dimethylbenzimidazole reaction->product

Caption: General scheme for benzimidazole synthesis.

Protocol 3.1: Synthesis of 2-Aryl-5,6-dimethylbenzimidazoles

Materials:

  • 4,5-Diamino-m-xylene

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4,5-diamino-m-xylene (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Application II: Synthesis of Bioactive Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including notable anticancer and antimicrobial properties.[4][5] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6]

G diamine 4,5-Diamino-m-xylene reaction Condensation Reaction (e.g., in Ethanol/Acetic Acid, reflux) diamine->reaction dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) dicarbonyl->reaction product 2,3-Disubstituted-6,7-dimethylquinoxaline reaction->product

Caption: General scheme for quinoxaline synthesis.

Protocol 4.1: Synthesis of 2,3-Diaryl-6,7-dimethylquinoxalines

Materials:

  • 4,5-Diamino-m-xylene

  • Benzil or other 1,2-dicarbonyl compounds

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4,5-diamino-m-xylene (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Biological Evaluation: Protocols for Activity Screening

Protocol 5.1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[7][8]

Materials:

  • Synthesized benzimidazole or quinoxaline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the test compounds and the standard antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Benzimidazole Derivative 1816
Benzimidazole Derivative 248
Quinoxaline Derivative 11632
Quinoxaline Derivative 2816
Ciprofloxacin (Standard)0.50.25
Protocol 5.2: Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]

Materials:

  • Synthesized benzimidazole or quinoxaline derivatives

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical Anticancer Activity Data

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Benzimidazole Derivative 312.518.2
Benzimidazole Derivative 45.89.1
Quinoxaline Derivative 325.130.5
Quinoxaline Derivative 48.311.7
Doxorubicin (Standard)0.91.2

Conclusion and Future Perspectives

This compound represents a versatile and cost-effective starting material for the synthesis of medicinally important heterocyclic compounds. The protocols outlined in this guide provide a robust framework for the generation of benzimidazole and quinoxaline libraries. The subsequent biological evaluation protocols enable the systematic screening of these derivatives for potential antimicrobial and anticancer activities. The structure-activity relationship (SAR) studies derived from these screenings can guide further optimization of lead compounds, ultimately contributing to the development of novel therapeutic agents. Future work could explore the derivatization of the diamine intermediate into other heterocyclic systems and the investigation of a broader range of biological targets.

References

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
  • ResearchGate. (n.d.). Some benzimidazole derivatives having antimicrobial activity. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
  • Pharmacophore. (2022). SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (n.d.).
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
  • Asian Journal of Organic Chemistry. (2015). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. [Link]
  • RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]
  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
  • ResearchGate. (2025). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
  • American Journal of Organic Chemistry. (2015).
  • ResearchGate. (2025).
  • Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
  • IOSR Journal. (n.d.).
  • RSC Publishing. (2023).
  • National Center for Biotechnology Information. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. [Link]

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Application Notes and Protocols for the Analysis of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetamido-5-nitro-m-xylene, systematically known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is an important intermediate in the synthesis of various organic compounds, including dyes and potentially pharmacologically active molecules.[1] The purity and quality of this intermediate are critical for the successful synthesis of downstream products and for ensuring their safety and efficacy in potential pharmaceutical applications. Therefore, robust and reliable analytical methods for the identification, quantification, and purity assessment of this compound are essential for researchers, scientists, and professionals in drug development.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound, leveraging chromatographic and spectroscopic techniques. The methodologies outlined herein are designed to be self-validating systems, grounded in established principles of analytical chemistry for nitroaromatic compounds and substituted acetanilides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance White to yellow solid
Melting Point 172 - 174 °C[1]
Solubility Expected to be soluble in organic solvents like ethanol, methanol, acetonitrile, and acetone. Sparingly soluble in water.Inferred from related compounds
InChI Key PXXMBAOADHXJSE-UHFFFAOYSA-N

Potential Impurities and Synthetic Overview

The primary synthetic route to this compound involves the nitration of 2,4-dimethylacetanilide.[1] This process can lead to several potential impurities that must be considered during analytical method development.

Predicted Impurities:

  • Isomeric Impurities: Nitration of the aromatic ring can occur at different positions, leading to isomers such as N-(2,4-dimethyl-5-nitrophenyl)acetamide and N-(2,4-dimethyl-3-nitrophenyl)acetamide.[2][3]

  • Unreacted Starting Material: Residual 2,4-dimethylacetanilide.[4]

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-acetamido-m-xylene isomers.

  • Degradation Products: Hydrolysis of the acetamido group can yield 2,4-dimethyl-6-nitroaniline.

The analytical methods described below are designed to separate and quantify this compound from these potential impurities.

Chromatographic Analysis

Chromatographic techniques are the cornerstone for the separation and quantification of this compound and its impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable, with the choice depending on the specific analytical need.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of nitroaromatic compounds.[5] A reversed-phase method is proposed, which separates compounds based on their hydrophobicity.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase HPLC column (e.g., C18 or Phenyl, 250 mm x 4.6 mm, 5 µm). A phenyl column can offer enhanced retention for nitroaromatic compounds.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Syringe filters (0.45 µm or 0.22 µm).

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Phenyl Hydride, 4µm, 100Å, 150 x 4.6 mmPhenyl columns provide alternative selectivity for aromatic and nitro-containing compounds.[6]
Mobile Phase A Water with 0.1% Formic Acid (v/v)Acidified mobile phase improves peak shape for acidic and neutral compounds.[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC.[6]
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength.[7][8]
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample using the calibration curve.

  • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions filter Filter all solutions (0.45 µm) prep_std->filter prep_smp Prepare Sample Solution prep_smp->filter injection Inject into HPLC System filter->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection peak_id Peak Identification & Integration detection->peak_id calibration Calibration Curve Construction peak_id->calibration quantification Quantification & Purity Calculation calibration->quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the expected volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable alternative to HPLC.

1. Instrumentation and Consumables:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • A capillary GC column suitable for polar compounds (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).

  • High-purity helium or hydrogen as the carrier gas.

  • High-purity nitrogen, hydrogen, and air for the FID.

  • GC vials and caps.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good efficiency.
Injector Temperature 250 °CTo ensure complete volatilization of the analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading.
Oven Temperature Program Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is essential for separating compounds with different boiling points.
Detector Temperature 300 °CTo prevent condensation of the analytes.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds.

3. Sample and Standard Preparation:

  • Prepare standard and sample solutions in a suitable solvent such as acetone or ethyl acetate at concentrations appropriate for GC-FID analysis (typically in the range of 10-500 µg/mL).

4. Data Analysis:

  • Similar to HPLC, use the retention time of a reference standard for peak identification and a calibration curve for quantification.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide and nitro groups, as well as the substituted aromatic ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
N-H (Amide) Stretching~3300 - 3250[9]
C-H (Aromatic) Stretching~3100 - 3000[9]
C-H (Methyl) Stretching~2980 - 2850
C=O (Amide I) Stretching~1680 - 1650[9]
N-H (Amide II) Bending~1560 - 1530[9]
NO₂ (Nitro) Asymmetric Stretching~1550 - 1500
C=C (Aromatic) Stretching~1600, ~1475[9]
NO₂ (Nitro) Symmetric Stretching~1350 - 1300
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is predicted to show the following signals:

  • Aromatic Protons: Two singlets in the aromatic region (δ 7-8 ppm), corresponding to the two protons on the benzene ring.

  • Amide Proton: A broad singlet (δ ~8-10 ppm, depending on the solvent and concentration) for the N-H proton.

  • Methyl Protons (Aromatic): Two singlets (δ ~2.2-2.5 ppm), each integrating to three protons, for the two methyl groups attached to the aromatic ring.

  • Methyl Protons (Acetyl): A singlet (δ ~2.0-2.2 ppm) integrating to three protons for the acetyl methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. When coupled with a chromatographic system (GC-MS or LC-MS), it provides a high degree of selectivity and sensitivity.

In EI-MS, this compound is expected to show a molecular ion peak (M⁺) at m/z 208. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[10][11] The fragmentation of the acetamido group can lead to the loss of the acetyl group (CH₃CO, m/z 43).

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation & Quantification cluster_identification Identification & Structural Elucidation substance This compound hplc HPLC-UV substance->hplc gc GC-FID/MS substance->gc ftir FTIR substance->ftir nmr NMR (¹H, ¹³C) substance->nmr ms Mass Spectrometry substance->ms hplc->ms LC-MS gc->ms GC-MS

Caption: Interrelation of analytical techniques for comprehensive analysis.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive analysis of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers, scientists, and drug development professionals can confidently assess the identity, purity, and quality of this important chemical intermediate. The provided methods are starting points and should be validated in the respective laboratory to ensure they meet the specific requirements of the intended application.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.
  • Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
  • Acetamide, N-(2,4-dimethyl-3-nitrophenyl)-. PubChem. [Link]
  • Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3.
  • N-(2,4-Dimethylphenyl)acetamide. PubChem. [Link]
  • Acetamide, N-(2,4-dimethyl-5-nitrophenyl)-. US EPA. [Link]

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Application Notes and Protocols for the Purification of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2), a key intermediate in various synthetic applications.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore the foundational principles and practical execution of two primary purification techniques: recrystallization and column chromatography. The causality behind experimental choices, self-validating system checks, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Purity

This compound, also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, is a nitroaromatic compound whose utility in multi-step syntheses is critically dependent on its purity.[1] The presence of isomeric byproducts, unreacted starting materials, or degradation products can significantly impede subsequent reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.

The synthetic route to this compound typically involves the nitration of an m-xylene derivative followed by acetylation. A common synthesis involves the nitration of 2,4-dimethylacetanilide.[4] This process can introduce several impurities that necessitate robust purification strategies.

Profile of Potential Impurities

Understanding the potential impurities is paramount for designing an effective purification strategy. The primary impurities can be categorized as follows:

Impurity ClassSpecific ExamplesRationale for Presence
Isomeric Byproducts 2-Nitro-m-xylene derivativesNitration of m-xylene is often not perfectly regioselective, leading to the formation of isomers.[5][6]
Unreacted Starting Materials 2,4-DimethylacetanilideIncomplete nitration reaction.[4]
Reaction Byproducts Di-nitrated species, oxidation productsOver-nitration or side reactions during the nitration step.
Residual Reagents & Solvents Acetic acid, nitric acid, sulfuric acidCarryover from the reaction work-up.

This guide will provide protocols to effectively remove these impurities, yielding high-purity this compound suitable for demanding applications.

Method 1: Recrystallization from Ethanol

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[7][8]

A study detailing the synthesis of this compound specifies ethanol as an effective recrystallization solvent, yielding a product with a melting point of 172-174 °C.[4]

Rationale for Ethanol Selection

Ethanol is a polar protic solvent that exhibits a favorable solubility profile for many nitroaromatic compounds. Its moderate boiling point (78 °C) allows for effective dissolution without requiring excessively high temperatures that could lead to product degradation. Furthermore, its miscibility with water allows for the creation of solvent-antisolvent systems if needed, although pure ethanol is cited as sufficient for this compound.[4]

Detailed Protocol for Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Quality Control
  • Melting Point: The purified product should exhibit a sharp melting point in the range of 172-174 °C.[4] A broad or depressed melting point indicates the presence of impurities.

  • TLC Analysis: A single spot on a TLC plate (see section 3.2 for methodology) indicates a high degree of purity.

Method 2: Silica Gel Column Chromatography

For instances where recrystallization does not provide the desired level of purity, or for the separation of compounds with very similar solubility profiles, column chromatography is the method of choice.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[9]

Workflow for Column Chromatography Purification

Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_final Final Product TLC 1. TLC Analysis for Solvent System Optimization Col_Prep 2. Column Preparation (Slurry Packing) TLC->Col_Prep Optimal Eluent Sample_Prep 3. Sample Preparation (Dry Loading) Col_Prep->Sample_Prep Packed Column Elution 4. Elution and Fraction Collection Sample_Prep->Elution Loaded Column Frac_Analysis 5. TLC Analysis of Fractions Elution->Frac_Analysis Collected Fractions Pooling 6. Pooling of Pure Fractions & Solvent Evaporation Frac_Analysis->Pooling Identified Pure Fractions Characterization 7. Characterization of Pure Product Pooling->Characterization Purified Solid

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol

Part A: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The first step is to identify a suitable eluent system using TLC. The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Eluents: n-Hexane, Ethyl Acetate

  • UV lamp

Procedure:

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 4:1).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent polarity by increasing the proportion of ethyl acetate until the desired Rf value is achieved.

Part B: Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Optimized eluent from TLC analysis

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the least polar eluent mixture and pour it into the column, tapping gently to ensure even packing.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the optimized solvent system. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Summary and Concluding Remarks

The choice between recrystallization and column chromatography depends on the initial purity of the this compound and the required final purity. For moderately impure samples, recrystallization from ethanol is a highly effective, straightforward, and scalable method.[4] For samples containing impurities with similar solubility profiles or when very high purity is required, column chromatography provides a more rigorous separation. The protocols detailed in this guide, when followed with precision, will enable researchers to obtain high-purity this compound, thereby ensuring the success of subsequent synthetic endeavors.

References

  • UKEssays. (2017).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • fieldguide2chemistry. (2021, March 22).
  • Google Patents.
  • Google Patents.
  • ResearchGate. (n.d.). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. [Link]
  • 2a biotech. This compound. [Link]
  • MOLBASE Encyclopedia. This compound|606-38-2. [Link]

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Application Note: Comprehensive NMR-Based Structural Elucidation of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4-Acetamido-5-nitro-m-xylene is a substituted aromatic compound whose precise chemical structure is critical for its function and safety in various applications, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Unambiguous structural verification is a cornerstone of chemical research and development, ensuring that the correct molecule has been synthesized and is free of isomeric impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, a suite of NMR experiments can serve as a self-validating system for structural confirmation.

This application note provides a comprehensive, field-proven guide for the complete NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation, data acquisition (1D and 2D NMR), and a predictive guide to spectral interpretation. The causality behind experimental choices is explained to empower scientists to adapt these methods to similar chemical challenges.

Molecular Structure and Predicted NMR Behavior

A thorough analysis of the molecular structure is the first step in designing an NMR strategy and predicting the resulting spectra.

Experimental_Workflow cluster_workflow NMR Analysis Workflow A Step 1: Sample Preparation (Dissolution in Deuterated Solvent) B Step 2: 1D ¹H NMR Acquisition (Proton Environments & Coupling) A->B High-Quality Sample D Step 4: 2D COSY Acquisition (¹H-¹H Connectivity) B->D Identify Spin Systems E Step 5: 2D HSQC Acquisition (Direct ¹H-¹³C Correlation) B->E Proton Shifts C Step 3: 1D ¹³C{¹H} NMR Acquisition (Carbon Environments) C->E Carbon Shifts G Step 7: Structure Verification (Consolidated Data Analysis) D->G Proton Skeleton F Step 6: 2D HMBC Acquisition (Long-Range ¹H-¹³C Correlation) E->F Direct Connections E->G C-H Assignments F->G Connect Fragments

Caption: A self-validating workflow for NMR structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is essential for good magnetic field shimming and high-resolution spectra.

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for a full suite of 1D and 2D experiments.

  • Solvent Selection: Choose a suitable deuterated solvent.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. It is an excellent solvent for many polar organic compounds and allows for the observation of the amide N-H proton, which often provides valuable structural information.

    • CDCl₃ (Chloroform-d): A common alternative. The N-H proton may exchange or be very broad, but the compound is likely soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: 1D NMR Data Acquisition

These parameters are starting points for a typical 400-600 MHz spectrometer and should be adjusted as needed.

Parameter ¹H Acquisition ¹³C{¹H} Acquisition Rationale
Pulse Program Standard 1-pulse (zg30/zg)Proton-decoupled (zgpg30)Standard sequences for routine 1D acquisition. A 30° pulse allows for faster repetition.
Spectral Width 0-12 ppm0-200 ppmEncompasses the expected chemical shift range for all proton and carbon signals.
Acquisition Time (AQ) 3-4 s1-2 sBalances resolution with experiment time. [2]
Relaxation Delay (D1) 2-5 s2 sEnsures near-complete relaxation for quantitative integration (especially for ¹H). [3]
Number of Scans (NS) 8-161024-4096Signal-averaging to improve signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
Temperature 298 K298 KStandard ambient temperature.
Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are crucial for unambiguously connecting the atoms in the molecule. [4]

Experiment Key Parameters Purpose in This Analysis
¹H-¹H COSY Standard cosygpqf pulse program. 2-4 scans per increment. To confirm the coupling between the two aromatic protons (H2 and H6), defining the aromatic spin system. [5]
¹H-¹³C HSQC Standard hsqcedetgpsisp2.3 pulse program. 4-8 scans per increment. To correlate each proton signal with its directly attached carbon atom. This will definitively link H2, H6, and the three methyl proton groups to their respective carbons. [6]

| ¹H-¹³C HMBC | Standard hmbcgplpndqf pulse program. 8-32 scans per increment. | To identify 2- and 3-bond correlations. This is the key experiment to piece the molecular puzzle together, for instance, by correlating the C1-methyl protons to C1, C2, and C6. [7]|

Predicted Data and Interpretation

The following tables summarize the predicted NMR data based on established chemical shift principles and data from analogous structures like substituted acetanilides and xylenes. [8][9] Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Integration Rationale / Key Correlations
N-H 9.5 - 10.5 broad singlet 1H Downfield shift due to amide character and H-bonding in DMSO. HMBC to C4 and C=O.
H2 7.8 - 8.2 singlet 1H Deshielded by meta -NO₂ group. COSY to H6 (if ⁴J coupling is resolved). HMBC to C1, C3, C4.
H6 7.4 - 7.7 singlet 1H Shielded by ortho -NHAc, deshielded by meta -NO₂. COSY to H2. HMBC to C1, C4, C5.
C1-CH₃ 2.3 - 2.6 singlet 3H Benzylic position. HMBC to C1, C2, C6.
C3-CH₃ 2.2 - 2.5 singlet 3H Benzylic position. HMBC to C2, C3, C4.

| CO-CH₃ | 2.0 - 2.2 | singlet | 3H | Acetyl methyl. HMBC to C=O. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Rationale / Key Correlations
C=O 168 - 172 Carbonyl carbon. HMBC from N-H and CO-CH₃ protons.
C5 148 - 152 Attached to -NO₂ (deshielded). No direct HSQC correlation. HMBC from H6.
C4 140 - 145 Attached to -NHAc. No direct HSQC correlation. HMBC from H2, H6, C3-CH₃, N-H.
C1 135 - 140 Aromatic quaternary carbon. HMBC from C1-CH₃, H2, H6.
C3 133 - 138 Aromatic quaternary carbon. HMBC from C3-CH₃, H2.
C6 128 - 132 Aromatic CH. HSQC with H6.
C2 124 - 128 Aromatic CH. HSQC with H2.
CO-CH₃ 23 - 26 Acetyl methyl carbon. HSQC with CO-CH₃ protons.
C1-CH₃ 18 - 22 Aromatic methyl carbon. HSQC with C1-CH₃ protons.

| C3-CH₃ | 17 - 21 | Aromatic methyl carbon. HSQC with C3-CH₃ protons. |

Validating the Structure with 2D NMR Correlations

The final and most critical step is using the 2D NMR data to confirm the predicted assignments and thus the overall structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount for this task. [10]

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Acetamido-5-nitro-m-xylene

This compound, a substituted aromatic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol , represents a class of molecules frequently encountered in pharmaceutical development and chemical synthesis as intermediates or potential impurities.[1][2][3][4] The precise and accurate characterization of such molecules is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products, aligning with stringent regulatory guidelines. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for the identification and quantification of these compounds.[5][6]

This comprehensive guide provides a detailed framework for the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for experimental choices. The methodologies outlined herein are crafted to be self-validating, ensuring robust and reproducible results.

Physicochemical Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's structure is fundamental to developing a successful mass spectrometry method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃[1][2][3][4]
Molecular Weight 208.21 g/mol [1]
Synonyms N-(2,4-dimethyl-6-nitrophenyl)acetamide[3]

The structure of this compound incorporates two key functional groups that dictate its behavior in a mass spectrometer: a nitro group (-NO₂) and an acetamido group (-NHCOCH₃). The aromatic ring provides a stable backbone.

Ionization Considerations: ESI vs. APCI

The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the selection depending on the specific analytical goals.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules that are pre-ionized in solution.[7][8] Given the presence of the polar nitro and acetamido groups, this compound is expected to ionize efficiently via ESI. Analysis in both positive and negative ion modes is recommended. In positive mode, protonation of the amide nitrogen or oxygen is likely, forming the [M+H]⁺ ion. In negative mode, deprotonation of the amide nitrogen could occur, or the electronegative nitro group could facilitate the formation of adducts, yielding [M-H]⁻ or other adduct ions. ESI is generally preferred for its ability to generate intact molecular ions with minimal fragmentation, which is crucial for accurate mass determination and molecular formula confirmation.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[9] While this compound possesses polar functional groups, its overall polarity may be moderate. APCI involves vaporizing the sample in a heated nebulizer followed by corona discharge-induced chemical ionization.[9] This technique can be advantageous if the compound shows poor ionization efficiency with ESI or if the LC mobile phase is less amenable to ESI.

Recommendation: Begin with Electrospray Ionization (ESI) due to the presence of polar, ionizable functional groups. A thorough evaluation in both positive and negative ion modes should be conducted to determine the optimal ionization polarity for sensitivity and spectral quality.

Predicted Fragmentation Pattern

Understanding the fragmentation pathways of this compound is essential for structural confirmation and for developing targeted MS/MS methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The fragmentation is predicted to be a composite of the characteristic losses from the nitroaromatic and acetanilide moieties.

Key Predicted Fragmentation Pathways:

  • Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as either NO₂ (46 Da) or NO (30 Da).[10][11]

  • Cleavage of the Acetamido Group: Acetanilides often undergo cleavage of the amide bond. A characteristic loss of ketene (CH₂=C=O, 42 Da) from the [M+H]⁺ ion is frequently observed. Another possibility is the cleavage of the acetyl group, leading to the loss of an acetyl radical (43 Da).

  • Combined Losses: Sequential losses of these fragments are also highly probable. For instance, the initial loss of the nitro group could be followed by the loss of the acetyl group or ketene.

Diagram: Predicted Fragmentation of this compound

G M [C10H12N2O3+H]+ m/z 209.09 F1 Loss of NO2 (46 Da) M->F1 F2 Loss of CH2CO (42 Da) M->F2 F3 Loss of CH3CO (43 Da) M->F3 F1_ion [C10H13N2O]+ m/z 163.10 F1->F1_ion F2_ion [C8H10N2O2]+ m/z 167.08 F2->F2_ion F3_ion [C8H9N2O3]+ m/z 166.06 F3->F3_ion

Caption: Predicted fragmentation pathways for protonated this compound.

Experimental Protocols

The following protocols are designed to be a starting point for the analysis of this compound and should be optimized for the specific instrumentation and analytical requirements.

Protocol 1: Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and preventing contamination of the mass spectrometer.[12][13]

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a 50:50 mixture) to create a 1 mg/mL stock solution. Ensure complete dissolution, using sonication if necessary.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to prepare a series of working standards at appropriate concentrations for calibration (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation (from a matrix):

    • The choice of sample extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will depend on the sample matrix.

    • For initial method development, a simple "dilute and shoot" approach can be employed if the matrix is relatively clean. Dilute the sample containing the analyte to fall within the calibration range.

    • After extraction or dilution, filter the final sample through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: LC-MS Analysis

This protocol outlines the conditions for separating and detecting this compound using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap system.[7]

Table 2: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemProvides efficient separation from matrix components and isomers.
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Offers good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier with good UV transparency and MS compatibility.
Gradient Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 95%) over 5-10 minutes, hold, and then re-equilibrate.A gradient is necessary to elute the analyte with good peak shape and to clean the column.
Flow Rate 0.2 - 0.4 mL/minAppropriate for standard analytical columns.
Column Temperature 30 - 40 °CEnsures reproducible retention times.
Injection Volume 1 - 5 µLShould be optimized to avoid column overloading.
Ionization Source Electrospray Ionization (ESI), Positive and Negative ModesAs discussed, ESI is the recommended starting point.
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)Provides accurate mass measurements for confident formula determination.[7]
Scan Mode Full Scan MS (50 - 500 m/z) and Data-Dependent MS/MS (TopN)Full scan provides the molecular ion information, while MS/MS provides fragmentation data for structural confirmation.
Capillary Voltage 3.5 - 4.5 kV (Positive), 2.5 - 3.5 kV (Negative)Optimize for maximum signal intensity.
Source Temperature 120 - 150 °COptimize for efficient desolvation without thermal degradation.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Assists in the desolvation of droplets in the ESI source.
Collision Energy (for MS/MS) Ramped collision energy (e.g., 10 - 40 eV)Allows for the observation of a range of fragment ions.

Diagram: LC-MS Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration UHPLC UHPLC System Filtration->UHPLC Column C18 Column UHPLC->Column ESI ESI Source Column->ESI HRMS High-Resolution MS (Q-TOF or Orbitrap) ESI->HRMS Data Data Acquisition (Full Scan & MS/MS) HRMS->Data Analysis Data Processing & Interpretation Data->Analysis

Caption: A typical workflow for the LC-MS analysis of this compound.

Data Interpretation and System Validation

Accurate Mass and Molecular Formula Generation

A key advantage of high-resolution mass spectrometry is the ability to determine the elemental composition of an ion based on its accurate mass. The measured mass of the molecular ion should be within a narrow mass tolerance (typically < 5 ppm) of the theoretical mass.

Table 3: Theoretical Masses of Key Ions

IonTheoretical Monoisotopic Mass (m/z)
[M+H]⁺ 209.0866
[M+Na]⁺ 231.0686
[M-H]⁻ 207.0724
MS/MS Spectral Interpretation

The fragmentation pattern obtained from the MS/MS analysis should be consistent with the predicted fragmentation pathways. The presence of characteristic fragment ions provides a high degree of confidence in the structural identification.

Method Validation

For quantitative applications, the analytical method should be validated according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The mass spectrometric analysis of this compound is a critical component of quality control and research in the pharmaceutical and chemical industries. By leveraging the power of high-resolution LC-MS and a systematic approach to method development, researchers can achieve confident identification and accurate quantification of this compound. The protocols and insights provided in this guide offer a robust starting point for the development of tailored analytical methods that ensure data integrity and meet regulatory expectations.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
  • Impurity Profiling Using Orbitrap Exploris 120 Mass Spectrometer and Vanquish UHPLC Coupled with Compound Discoverer. Thermo Fisher Scientific.
  • Orbitrap HRMS for Impurity Profiling.
  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. International Journal of Pharmaceutical Sciences and Research.
  • Detecting impurities in drugs by Orbitrap MS. Wiley Analytical Science.
  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford.
  • Mass Spectrometry Sample Preparation Guide.
  • Sample prepar
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  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
  • Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applic
  • Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry.
  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. PMC - NIH. [Link]
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
  • a: Mass spectrum N-(4-nitrophenyl) acetamide.
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  • Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]
  • When should I choose APCI or ESI for my flash column chrom
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
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Application Note: High-Resolution Chromatographic Separation of 4-Acetamido-5-nitro-m-xylene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analytical separation of 4-Acetamido-5-nitro-m-xylene, a key pharmaceutical intermediate, from its potential process-related positional isomers. The structural similarity of these isomers presents a significant analytical challenge, demanding a highly selective chromatographic approach to ensure accurate purity assessment and quality control in drug development and manufacturing. We detail the systematic method development, from stationary phase selection to mobile phase optimization, and provide a comprehensive, step-by-step protocol for implementation. The causality behind each experimental choice is explained to provide researchers with a foundational understanding for adapting or troubleshooting the method.

Introduction: The Analytical Imperative

This compound and its related structures are vital building blocks in the synthesis of various active pharmaceutical ingredients (APIs). During the multi-step synthesis, particularly in the nitration of N-(2,4-dimethylphenyl)acetamide, the formation of positional isomers is a common occurrence. These isomers, such as 4-Acetamido-3-nitro-m-xylene and 2-Acetamido-5-nitro-m-xylene, often exhibit similar physicochemical properties but can have vastly different toxicological profiles or downstream reactivity. Therefore, their effective separation and quantification are critical for ensuring the purity, safety, and efficacy of the final drug product.[1]

The primary challenge lies in the subtle structural differences between the isomers, which makes their separation by non-chromatographic techniques nearly impossible. High-performance liquid chromatography (HPLC) is the technique of choice due to its high resolving power and applicability to the non-volatile, polar nature of these substituted nitroaromatic compounds.[2]

Rationale for Method Selection: Why RP-HPLC?

While Gas Chromatography (GC) is a powerful tool for separating volatile xylene isomers, the introduction of polar acetamido (-NHCOCH₃) and nitro (-NO₂) functional groups significantly increases the boiling point and thermal lability of the target molecules.[3][4][5] This makes RP-HPLC a more suitable and robust choice for the following reasons:

  • Analyte Properties: The target compounds are moderately polar and possess strong UV chromophores (nitro and aromatic groups), making them ideal candidates for RP-HPLC with UV detection.

  • Selectivity: RP-HPLC offers a wide array of stationary phases and mobile phase modifiers that can be fine-tuned to exploit subtle differences in polarity and hydrophobicity among isomers.

  • Robustness: Liquid chromatography operates at or near ambient temperatures, avoiding the risk of on-column degradation that can occur with thermally sensitive compounds in GC.

The logical workflow for developing a robust separation method is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Col_Select Column Selection (C18, Phenyl, F5) MP_Select Mobile Phase Screening (ACN/H₂O vs. MeOH/H₂O) Col_Select->MP_Select Initial Gradients Grad_Opt Gradient Optimization (Slope & Time) MP_Select->Grad_Opt pH_Opt pH & Buffer Tuning (Peak Shape Control) Grad_Opt->pH_Opt Temp_Opt Temperature Study (Efficiency & Selectivity) pH_Opt->Temp_Opt SST System Suitability Test (Resolution, Tailing) Temp_Opt->SST Final_Method Final Validated Method SST->Final_Method

Caption: A structured workflow for HPLC method development.

Detailed Application Protocol: RP-HPLC Method

This protocol provides a validated starting point for the separation. Analysts should perform system suitability tests to ensure performance before routine use.

Instrumentation and Reagents
  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Ascentis® Phenyl, 150 x 4.6 mm, 3 µm particle size.

    • Scientist's Note: While a standard C18 column can provide a baseline separation, a Phenyl stationary phase is recommended for enhanced selectivity. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic analytes introduce a separation mechanism beyond simple hydrophobicity, which is often highly effective for resolving positional isomers of aromatic compounds.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and analytical grade Phosphoric Acid (H₃PO₄).

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase A Water with 0.1% v/v Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% v/v Phosphoric Acid
Gradient Program 30% B to 70% B over 15 minutes
Post-Time 5 minutes (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection 254 nm
Sample Diluent Acetonitrile/Water (50:50 v/v)

Causality Note: Using 0.1% phosphoric acid in the mobile phase ensures a low pH (~2.5), which protonates any residual free silanols on the silica backbone, thereby minimizing peak tailing for any basic impurities. A column temperature of 35 °C is chosen to improve efficiency by reducing mobile phase viscosity while remaining well below temperatures that could risk analyte degradation.

Sample and Standard Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the Sample Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the crude reaction mixture or sample to be analyzed. Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the Sample Diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and protect the column.

System Suitability Testing (SST)

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. This involves injecting the Working Standard Solution five times and evaluating the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of secondary interactions.
Resolution (Rs) Rs ≥ 2.0Guarantees baseline separation between the main peak and the closest eluting isomer.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
Theoretical Plates (N) > 5000Indicates high column efficiency, leading to sharper peaks and better resolution.

Expected Results and Data Interpretation

Based on the principles of reversed-phase chromatography, the elution order of isomers can be predicted by their relative polarity. The presence of nitro and acetamido groups makes the molecules polar. Isomers where these polar groups are more sterically shielded or where intramolecular hydrogen bonding is possible may appear less polar and thus have longer retention times.

Below is a table of hypothetical, yet representative, data for the separation of the target compound from a potential process-related isomer.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor
4-Acetamido-3-nitro-m-xylene9.8-1.1
This compound 10.92.81.2

The workflow for sample analysis and data processing is a critical, self-validating system.

Analysis_Workflow SamplePrep 1. Sample & Standard Preparation and Filtration SST_Check 2. System Suitability Test (5 Injections of Standard) SamplePrep->SST_Check SST_Check->SamplePrep If SST Fails (Troubleshoot System) Sample_Run 3. Sample Analysis (Bracketing with Standards) SST_Check->Sample_Run If SST Passes Integration 4. Peak Integration & Identification Sample_Run->Integration Quant 5. Purity Calculation (% Area Normalization) Integration->Quant Report 6. Final Report Generation Quant->Report

Caption: The self-validating analytical workflow.

Conclusion

The RP-HPLC method detailed in this application note provides a selective, robust, and reliable solution for the critical task of separating this compound from its positional isomers. The use of a phenyl-based stationary phase offers enhanced selectivity through multiple interaction mechanisms. By following the outlined protocol and adhering to the system suitability criteria, researchers and drug development professionals can confidently assess the purity of this important pharmaceutical intermediate, ensuring the quality and safety of the subsequent API.

References

  • Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Al-Nahrain Journal of Science.
  • Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[8]arene-based stationary phase. Analytica Chimica Acta.
  • Process for the purification of aromatic amines. Google Patents.
  • Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. ResearchGate.
  • Aromatic hydrocarbons, C6-C8 - High resolution separation of xylene isomers. Agilent Technologies, Inc..
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
  • Separation of m-and p-Xylenes by Gas Chromatography on Dimethyl Polysiloxane Is it Possible. Restek.
  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
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  • Analytical methods for nitroaromatic compounds. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
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Application Note & Protocol: A Kinetic Investigation into the Synthesis of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 4-Acetamido-5-nitro-m-xylene via electrophilic aromatic nitration. Beyond a standard synthesis protocol, it delves into the underlying reaction kinetics, offering a framework for researchers to understand and optimize the reaction. The guide is structured to explain the causality behind experimental choices, from the generation of the electrophile to the directing effects of substituents on the aromatic ring. It includes detailed, self-validating protocols for both the synthesis and a subsequent kinetic analysis using High-Performance Liquid Chromatography (HPLC).

Part 1: Theoretical Framework and Mechanistic Insights

The synthesis of this compound is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction.[1] A thorough understanding of its mechanism and the principles governing its rate is essential for process control, yield optimization, and ensuring safety.

The Mechanism of Aromatic Nitration

Aromatic nitration involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (-NO2). The reaction typically proceeds in three key steps:

  • Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid.[2][3] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[4]

  • Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π system of the aromatic ring attacks the electrophilic nitronium ion.[2] This step is the slowest and therefore the rate-determining step of the reaction. It results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[1]

  • Re-aromatization: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group.[2] This restores the aromaticity of the ring and yields the final nitroaromatic product.

Causality of Regioselectivity: Directing Effects

The starting material, 4-acetamido-m-xylene, has three substituents on the benzene ring, each influencing the position of the incoming nitro group.

  • Acetamido Group (-NHCOCH₃): This is a powerful activating group and an ortho, para-director.[5] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions.[5]

  • Methyl Groups (-CH₃): These are weakly activating groups and are also ortho, para-directors due to hyperconjugation and inductive effects.

In 4-acetamido-m-xylene, the positions are numbered as follows: methyl groups at 1 and 3, and the acetamido group at 4. The potential sites for nitration are positions 2, 5, and 6.

  • Position 5: This position is ortho to the strongly directing acetamido group and para to the methyl group at position 1.

  • Position 2: This position is ortho to the methyl group at 1 and meta to the acetamido group.

  • Position 6: This position is ortho to the acetamido group but is sterically hindered by the adjacent methyl group at position 1.

The powerful ortho-directing effect of the acetamido group strongly favors substitution at positions 5 and 6. Due to the significant steric hindrance at position 6, the nitration predominantly occurs at the more accessible position 5 , leading to the formation of this compound as the major product.

Part 2: Synthesis Protocol for this compound

This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

Materials and Reagents
Reagent/MaterialGrade
4-Acetamido-m-xylene>98% Purity
Concentrated Sulfuric Acid (H₂SO₄)98%
Concentrated Nitric Acid (HNO₃)70%
Glacial Acetic AcidACS Grade
Deionized Water
Crushed Ice
EthanolReagent Grade
Round-bottom flask with magnetic stirrer
Dropping funnel
Ice bath
Thermometer
Büchner funnel and filtration flask
Critical Safety Precautions
  • Exothermic Reaction: The nitration of aromatic compounds is highly exothermic.[6] Strict temperature control is paramount to prevent runaway reactions and the formation of dinitrated byproducts.[5]

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Quenching: The reaction mixture must be quenched by slowly adding it to ice water, never the other way around, to dissipate the heat generated from the dilution of the strong acids.

Step-by-Step Synthesis Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 5.0 g of 4-acetamido-m-xylene in 15 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[6]

  • Cooling and Acidification: Cool the solution to 10-15°C in an ice bath. While stirring, slowly add 10 mL of concentrated sulfuric acid. The temperature will rise; ensure it does not exceed 30°C. After the addition, cool the mixture down to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This mixture should be prepared in an ice bath and kept cold.[5][6]

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-acetamido-m-xylene over a period of 20-30 minutes. Use a thermometer to monitor the internal temperature and maintain it strictly between 0°C and 10°C throughout the addition.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the reaction mixture slowly warm to room temperature, stirring for another 60 minutes.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 150 g of crushed ice in a beaker with constant stirring. A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids which could otherwise catalyze hydrolysis.[5]

  • Purification: Recrystallize the crude product from ethanol to obtain purified this compound. Dry the final product in a vacuum oven.

Product Characterization
  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Mass Spectrometry: Verify the molecular weight of the product.

Part 3: Protocol for Kinetic Analysis

The reaction rate can be determined by monitoring the concentration of the reactant (4-acetamido-m-xylene) or the product over time using HPLC. The reaction is expected to follow second-order kinetics, but by using a large excess of the nitrating agent, it can be treated as a pseudo-first-order reaction with respect to the aromatic substrate.

Experimental Workflow for Kinetic Study

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis & Data Processing prep_reagents Prepare Stock Solutions (Substrate, Acids) thermostat Thermostat Reactor to Target Temp (T) prep_reagents->thermostat prep_hplc Develop & Calibrate HPLC Method hplc_analysis Analyze Samples by HPLC prep_hplc->hplc_analysis initiate Initiate Reaction (Add Nitrating Agent) thermostat->initiate sampling Collect Aliquots at Timed Intervals (t) initiate->sampling quench Immediately Quench Aliquots in Ice/Water sampling->quench quench->hplc_analysis data_proc Calculate Concentrations from Peak Areas hplc_analysis->data_proc kin_plot Plot ln[A] vs. time to find k_obs data_proc->kin_plot arrhenius Repeat at Different T for Arrhenius Plot (Ea) kin_plot->arrhenius

Caption: Workflow for the kinetic analysis of the nitration reaction.

Step-by-Step Kinetic Run Protocol
  • Setup: Place a jacketed reaction vessel connected to a circulating water bath on a magnetic stir plate. Set the bath to the desired reaction temperature (e.g., 5°C).

  • Reactant Loading: Add a solution of 4-acetamido-m-xylene in glacial acetic acid to the vessel and allow it to equilibrate to the target temperature.

  • Reaction Initiation: To start the reaction (t=0), rapidly add the pre-thermostated nitrating mixture (prepared as in 2.3, but with concentrations adjusted for kinetic study, e.g., 10-fold excess).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 15, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately inject the aliquot into a labeled HPLC vial containing a quenching solution (e.g., 1.0 mL of ice-cold water/acetonitrile mixture) to stop the reaction.

  • Analysis: Analyze the quenched samples by a calibrated reverse-phase HPLC method to determine the concentration of the remaining 4-acetamido-m-xylene.

Data Analysis
  • Concentration Profile: Convert the HPLC peak areas to concentrations using a pre-established calibration curve.

  • Rate Constant Determination: For a pseudo-first-order reaction, the integrated rate law is: ln[A]t = -k_obs * t + ln[A]₀ Where [A]t is the concentration of 4-acetamido-m-xylene at time t, and k_obs is the observed rate constant. A plot of ln[A]t versus time (t) will yield a straight line with a slope of -k_obs.

  • Activation Energy: Repeat the kinetic runs at several different temperatures (e.g., 0°C, 5°C, 10°C, 15°C). The activation energy (Ea) can then be determined from the Arrhenius equation by plotting ln(k_obs) versus 1/T (in Kelvin). The slope of this line is -Ea/R, where R is the ideal gas constant.

Part 4: Data Visualization and Interpretation

Table 1: Representative Kinetic Data Summary (Template)
Temperature (°C)Temperature (K)1/T (K⁻¹)k_obs (s⁻¹)ln(k_obs)
0273.150.00366Experimental ValueCalculated Value
5278.150.00359Experimental ValueCalculated Value
10283.150.00353Experimental ValueCalculated Value
15288.150.00347Experimental ValueCalculated Value
Activation Energy (Ea): Calculated from Arrhenius PlotkJ/mol
Reaction Mechanism Visualization

G HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Step 1: Electrophile Generation H2SO4 H₂SO₄ H2SO4->NO2_plus Step 1: Electrophile Generation H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Wheland Wheland Intermediate (Arenium Ion) NO2_plus->Wheland Step 2: Attack (RDS) Product 4-Acetamido- 5-nitro-m-xylene HSO4_minus->Product Step 3: Re-aromatization Substrate 4-Acetamido- m-xylene Substrate->Wheland Step 2: Attack (RDS) Wheland->Product Step 3: Re-aromatization

Caption: Key steps in the electrophilic nitration of 4-acetamido-m-xylene.

References

  • Master Organic Chemistry. (2018).
  • Esteves, P. M., et al. (2009). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
  • Moodie, R. B., et al. (1977).
  • Morsch, L. (2019). 18.
  • Wikipedia.
  • Chemistry Steps.
  • Lu Le Laboratory. (2013).
  • JAAN's Science Class. (2012). Nitration of acetanilide (Lab report). [Link]
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry. [Link]

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The Industrial Utility of 4-Acetamido-5-nitro-m-xylene: A Guide to Synthetic Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the industrial applications of 4-Acetamido-5-nitro-m-xylene. The focus is on its pivotal role as a synthetic intermediate, with detailed protocols for its transformation into high-value downstream products.

Introduction: A Versatile Nitroaromatic Building Block

This compound is a substituted aromatic nitro compound that, while not typically an end-product, serves as a crucial building block in multi-step chemical syntheses.[1][2] Its molecular structure, featuring an acetamido group and a nitro group on a xylene backbone, provides two key functionalities that can be selectively manipulated to generate more complex molecules. The primary industrial value of this compound lies in its conversion to 4,5-diamino-o-xylene, a key precursor for pharmaceuticals and specialty chemicals.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 606-38-2[4]
Molecular Formula C₁₀H₁₂N₂O₃[4]
Molecular Weight 208.22 g/mol [4]
Appearance White to yellow solid[4]
Melting Point 70 - 74 °C[4]
Boiling Point 273 °C at 739 mmHg[4]

Core Application: Synthesis of 4,5-Diamino-o-xylene

The most significant industrial application of this compound is its role as a precursor in the synthesis of 4,5-diamino-o-xylene (also known as 4,5-dimethyl-1,2-phenylenediamine).[3] This transformation involves the reduction of the nitro group to an amine and the subsequent hydrolysis of the acetamido group. 4,5-Diamino-o-xylene is a valuable intermediate, particularly in the synthesis of Riboflavin (Vitamin B2) and in the manufacturing of various dyes and pigments.[3]

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process, often carried out sequentially in a one-pot synthesis. The first step is the reduction of the nitro group, followed by the hydrolysis of the amide.

Synthetic Pathway This compound This compound Intermediate_Amine Intermediate_Amine This compound->Intermediate_Amine Reduction (e.g., H₂, Pd/C) 4,5-Diamino-o-xylene 4,5-Diamino-o-xylene Intermediate_Amine->4,5-Diamino-o-xylene Hydrolysis (Acid or Base) Riboflavin_Dyes Riboflavin_Dyes 4,5-Diamino-o-xylene->Riboflavin_Dyes Downstream Synthesis

Caption: Synthetic route from this compound to downstream products.

Experimental Protocol: Catalytic Hydrogenation to 4,5-Diamino-o-xylene

This protocol details the catalytic hydrogenation of this compound to 4,5-diamino-o-xylene. Catalytic hydrogenation is a widely used industrial method due to its high efficiency and cleaner reaction profiles compared to stoichiometric reductants.[3][5]

Materials and Reagents
  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol (solvent)

  • Pressurized hydrogen gas (H₂)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

  • Diatomaceous earth (e.g., Celite®) for filtration

  • High-pressure autoclave or a similar hydrogenation apparatus

Step-by-Step Procedure
  • Reactor Setup: In a high-pressure autoclave, create an inert atmosphere by purging with nitrogen gas.

  • Charging the Reactor:

    • Add a slurry of palladium on carbon (5-10 mol%) in ethanol to the reactor.

    • In a separate vessel, dissolve this compound in ethanol.

    • Transfer the solution of the starting material to the autoclave.

  • Hydrogenation:

    • Seal the reactor and purge again with nitrogen before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

    • Begin agitation and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Reaction Work-up (Reduction):

    • Once the reduction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

    • The resulting filtrate contains the intermediate, 4-acetamido-5-amino-m-xylene.

  • Hydrolysis:

    • To the filtrate, add a solution of hydrochloric acid (for acidic hydrolysis) or sodium hydroxide (for basic hydrolysis).

    • Heat the mixture to reflux for several hours to facilitate the hydrolysis of the acetamido group.

    • Monitor the completion of the hydrolysis by a suitable analytical technique (e.g., TLC or LC-MS).

  • Isolation and Purification:

    • After hydrolysis, cool the reaction mixture.

    • If acidic hydrolysis was performed, neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the diamine.

    • If basic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude 4,5-diamino-o-xylene can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices
  • Catalyst: Palladium on carbon is a highly efficient and reusable catalyst for the reduction of aromatic nitro groups.[6]

  • Solvent: Ethanol and methanol are common solvents for hydrogenation as they readily dissolve the starting material and are relatively inert under the reaction conditions.

  • Pressure and Temperature: The reaction is typically run under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate. Gentle heating also increases the reaction kinetics.

  • Hydrolysis Conditions: The choice between acidic or basic hydrolysis depends on the stability of the product and downstream processing considerations.

Downstream Industrial Applications of 4,5-Diamino-o-xylene

The 4,5-diamino-o-xylene synthesized from this compound is a valuable precursor for several high-value products.

Synthesis of Riboflavin (Vitamin B2)

A significant industrial use of 4,5-diamino-o-xylene is in the chemical synthesis of Riboflavin.[3] Although microbial fermentation is a dominant production method, chemical synthesis routes often utilize precursors derived from this diamine. The specific ortho-diamine and dimethyl substitution pattern of 4,5-diamino-o-xylene is crucial for constructing the xylene ring of the riboflavin molecule.[1][7]

Production of Dyes and Pigments

Aromatic diamines are fundamental building blocks in the dye industry. 4,5-Diamino-o-xylene can be used to synthesize a variety of dyes, including azo dyes.[3][8] The two amino groups can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The methyl groups on the benzene ring can influence the final color and properties of the dye, such as its lightfastness and solubility.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

  • MOLBASE. This compound. [Link]
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  • Google Patents. Synthesis of heterocyclic compounds.
  • Al-Obaidi, N. S., Abdul Sattar, O. D., Hadi, F. F., Ali, A. S., & Zaki, B. T. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. [Link]
  • Google Patents.
  • Ladda, P. S., & Bhatia, M. S. (2024). Heterocyclic compounds with their recent development. International Journal of Pharmaceutical Sciences and Research, 15(3), 642-655. [Link]
  • Malin, A. A., & Vershilov, S. V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4945. [Link]
  • Fischer, M., & Bacher, A. (2011). Biosynthesis of vitamin B2: a unique way to assemble a xylene ring. Chembiochem, 12(5), 670–680. [Link]
  • Logvinenko, E. M., Shavlovsky, G. M., Zakal'sky, A. E., & Zakhidova, E. Z. (1986). Biosynthesis of riboflavin. Enzymatic formation of the xylene moiety from [14C]ribulose 5-phosphate. Biokhimiia (Moscow, Russia), 51(10), 1669–1675. [Link]
  • Varma, R. S. (2015). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 20(8), 13867–13878. [Link]
  • Google Patents. Synthesis method of 2, 5-dimethyl p-phenylenediamine.
  • Sciencemadness Discussion Board. Large Scale Production of 2,6-dimethylnitrobenzene. [Link]
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  • Google Patents. Process for continuously preparing nitro-xylene isomer monomer.
  • PubChem. 4-Nitro-m-xylene. [Link]
  • ResearchGate. Regioselective Preparation of 4-Nitro-o-xylene Using Nitrogen Dioxide/Molecular Oxygen over Zeolite Catalysts. Remarkable Enhancement of para-Selectivity. [Link]
  • Google Patents.
  • Gholami, M. R., & Zare, K. (2017). Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts. International Journal of Chemical Reactor Engineering, 15(6). [Link]

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Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Role of 4-Acetamido-5-nitro-m-xylene in Modern Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used across various industries, including textiles, printing, and food.[1] Their prominence is due to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying the aromatic structures involved. The core of azo dye chemistry lies in the sequential processes of diazotization of a primary aromatic amine and its subsequent coupling with an electron-rich nucleophile.[1][2]

This document provides a detailed guide for researchers and scientists on the utilization of this compound (CAS No. 606-38-2) as a diazo component in the synthesis of azo dyes.[3][4][5][6] The presence of the electron-withdrawing nitro group and the electron-donating acetamido group on the xylene ring allows for the creation of dyes with unique shades and fastness properties. We will explore the underlying chemical principles, provide a detailed experimental protocol for a representative synthesis, and discuss the necessary safety precautions.

Core Principles of Azo Dye Synthesis

The synthesis of an azo dye from this compound follows a well-established two-stage electrophilic aromatic substitution mechanism.[7]

1. Diazotization: The first stage involves the conversion of the primary aromatic amine, this compound, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] This reaction is highly sensitive to temperature and must be conducted at 0–5 °C to prevent the unstable diazonium salt from decomposing.[1][7] The resulting diazonium ion is a weak electrophile.

2. Azo Coupling: The second stage is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling partner.[1] Common coupling agents include phenols and aromatic amines. The choice of the coupling partner is a primary determinant of the final dye's color. For this protocol, we will use 2-naphthol, a common coupling agent that reliably produces intensely colored azo dyes.[7] The coupling reaction with phenols is typically carried out under slightly alkaline conditions.[7]

Visualizing the Synthesis Pathway

The overall reaction for the synthesis of an azo dye from this compound and 2-naphthol is depicted below.

Azo Dye Synthesis Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine This compound Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂, HCl 0-5 °C Naphthol 2-Naphthol Dye Azo Dye Product Naphthol->Dye NaOH (aq) Diazonium->Dye Experimental Workflow prep prep reaction reaction workup workup start Start prep_amine Prepare Amine Solution (this compound in HCl) start->prep_amine prep_nitrite Prepare Nitrite Solution (NaNO₂ in water) start->prep_nitrite prep_naphthol Prepare Coupling Solution (2-Naphthol in NaOH) start->prep_naphthol diazotization Diazotization (Add Nitrite to Amine at 0-5 °C) prep_amine->diazotization prep_nitrite->diazotization coupling Azo Coupling (Add Diazonium Salt to Naphthol Solution) prep_naphthol->coupling diazotization->coupling stir Stir for 30 min in Ice Bath coupling->stir filtration Isolate Product (Vacuum Filtration) stir->filtration wash Wash with Cold Water filtration->wash dry Dry the Product wash->dry characterize Characterize Dye (Melting Point, Spectroscopy) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of an azo dye.

Step-by-Step Procedure

Part 1: Preparation of the Diazonium Salt

  • In a 100 mL beaker, combine 2.08 g (10.0 mmol) of this compound with 20 mL of distilled water and 5.0 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension.

  • Cool the suspension to 0–5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process. [1]3. In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction is complete. [7]The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 30 mL of a 1 M sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

  • Cool this solution to 0–5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. An intensely colored precipitate should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part 3: Isolation and Purification of the Azo Dye

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Allow the product to air-dry on the filter paper, or for more efficient drying, place it in a desiccator over a suitable drying agent.

  • Determine the yield of the crude product. For higher purity, the dye can be recrystallized from an appropriate solvent such as ethanol or glacial acetic acid.

Characterization

The synthesized dye should be characterized to confirm its identity and purity. Recommended techniques include:

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound.

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) of the dye in a suitable solvent.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N=N azo linkage, O-H (if present), N-H, and C=O bonds.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [8][9][10]

  • This compound: Handle with care. While specific toxicity data is limited, related nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. [11]* Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: An oxidizing agent and is toxic if swallowed.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

  • 2-Naphthol: Harmful if swallowed and can cause skin irritation.

Dispose of all chemical waste in accordance with local regulations. [8]

Conclusion

The use of this compound as a diazo component provides a reliable pathway for the synthesis of novel azo dyes. The protocol detailed herein is a robust starting point for researchers. By systematically varying the coupling partner, a library of dyes with diverse colors and properties can be generated, opening avenues for applications in materials science, analytical chemistry, and industrial coloring processes.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • 4 - SAFETY DATA SHEET. (2025, December 21).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
  • This compound|606-38-2 - MOLBASE Encyclopedia. (n.d.).
  • Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions - Benchchem. (n.d.).
  • Material Safety Data Sheet - 4-Nitro-m-xylene, 99% - Cole-Parmer. (n.d.).
  • 4-Nitro-m-xylene SDS, 89-87-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate. (n.d.). Google Patents.
  • Azo Dyes: Preparation Via Environmentally Benign Way. (2018, October 16). Longdom Publishing.
  • 606-38-2|this compound|BLD Pharm. (n.d.).
  • General route for the synthesis of azo dyes. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene - Benchchem. (n.d.).
  • Products - 2a biotech. (n.d.).
  • Cas no 606-38-2 (this compound). (n.d.).

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Application Notes & Protocols: The Strategic Role of 4-Acetamido-5-nitro-m-xylene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and utilization of 4-Acetamido-5-nitro-m-xylene (CAS No: 606-38-2) as a pivotal intermediate in pharmaceutical manufacturing. This document elucidates the compound's properties, details a robust synthesis protocol via regioselective nitration, and outlines its subsequent transformation into key precursors for active pharmaceutical ingredients (APIs). The protocols are designed with an emphasis on the underlying chemical principles, ensuring both scientific integrity and practical applicability in a laboratory or scale-up setting.

Introduction: The Versatility of a Nitroaromatic Building Block

This compound, more systematically named N-(2,4-dimethyl-6-nitrophenyl)acetamide, is a specialized aromatic nitro compound. While xylenes are foundational feedstocks in the petrochemical industry, their functionalized derivatives serve as critical starting materials for a vast array of fine chemicals, including dyes, agrochemicals, and importantly, pharmaceuticals.[1][2] The strategic placement of acetamido, nitro, and methyl groups on the benzene ring makes this compound a highly valuable and versatile intermediate.

The true synthetic power of this molecule lies in the differential reactivity of its functional groups. The acetamido group serves as a protecting group for an amine and as a potent ortho-, para-directing group during electrophilic aromatic substitution. The nitro group, a strong deactivating group, can be readily and cleanly reduced to an amine.[3] This transformation is fundamental to its utility, as it unmasks a 1,2-phenylenediamine derivative—a privileged scaffold for the synthesis of numerous heterocyclic systems found in medicinally active compounds.

Physicochemical Properties

A thorough understanding of the intermediate's properties is critical for safe handling, reaction optimization, and purification.

PropertyValueSource(s)
CAS Number 606-38-2[4][5]
Molecular Formula C₁₀H₁₂N₂O₃[6]
Molecular Weight 208.21 g/mol [6][7]
Appearance White to yellow solid
Purity Typically ≥97%
InChI Key PXXMBAOADHXJSE-UHFFFAOYSA-N[6]
Canonical SMILES CC1=CC(=C(C(=C1)N)C)[O-][6]

Synthesis Protocol: Regioselective Nitration

The synthesis of this compound is a classic example of a directed electrophilic aromatic substitution. The process begins with the acetylation of 2,4-dimethylaniline (derived from m-xylene) to form N-(2,4-dimethylphenyl)acetamide, which is then selectively nitrated.

Causality of Experimental Design

The success of this synthesis hinges on the powerful directing effect of the acetamido group. As an activating ortho-, para-director, it controls the position of the incoming electrophile, the nitronium ion (NO₂⁺). The para position is blocked by a methyl group, and one ortho position is sterically hindered by another methyl group. Consequently, the nitration occurs with high regioselectivity at the open ortho position (C6), yielding the desired product. Traditional nitration methods utilizing mixed nitric and sulfuric acids are highly effective but require careful control due to their corrosive nature and potential for over-nitration.[8][9]

Visualized Synthesis Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Regioselective Nitration 2_4_dimethylaniline 2,4-Dimethylaniline (from m-Xylene) N_acetyl N-(2,4-dimethylphenyl)acetamide 2_4_dimethylaniline->N_acetyl Acetic Anhydride (CH₃CO)₂O Target This compound (N-(2,4-dimethyl-6-nitrophenyl)acetamide) N_acetyl->Target HNO₃ / H₂SO₄ 0-5 °C G Start This compound Intermediate N-(6-amino-2,4-dimethylphenyl)acetamide (ortho-Phenylenediamine derivative) Start->Intermediate Reduction (e.g., H₂, Pd/C) Final Heterocyclic Core (e.g., Benzimidazole) Intermediate->Final Cyclization (with Carboxylic Acid or derivative)

Sources

Application Notes & Protocols: A Researcher's Guide to the Electrophilic Nitration of Acetamido m-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

The selective nitration of aromatic compounds is a cornerstone of synthetic organic chemistry, providing essential intermediates for the pharmaceutical, dye, and materials industries. The synthesis of 4-nitro-3,5-dimethylacetanilide (also known as 4-acetamido-5-nitro-m-xylene) is a classic example of electrophilic aromatic substitution, where the directing effects of multiple substituents must be carefully considered to achieve high regioselectivity.

This guide provides a comprehensive, field-tested protocol for the nitration of 3,5-dimethylacetanilide. We will delve into the mechanistic underpinnings that govern the reaction's outcome, present a detailed and safety-conscious experimental procedure, and outline methods for the characterization of the final product. This document is intended for researchers and drug development professionals who require a robust and reproducible method for synthesizing this valuable chemical building block.

Mechanistic Rationale and Regiochemical Control

The success of this synthesis hinges on understanding the principles of electrophilic aromatic substitution (EAS). The reaction proceeds through the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[1][2][3]

Pillar 1: Generation of the Electrophile The nitronium ion is generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive NO₂⁺ electrophile.[2][3][4]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Pillar 2: Directing Effects and Regioselectivity The acetamido m-xylene (3,5-dimethylacetanilide) substrate contains three substituents on the benzene ring:

  • Acetamido Group (-NHCOCH₃): A powerful activating, ortho, para-directing group.

  • Two Methyl Groups (-CH₃): Weakly activating, ortho, para-directing groups.

The interplay of these groups dictates the position of nitration. The available positions for substitution are C2, C4, and C6.

  • The C2 and C6 positions are ortho to the acetamido group and ortho to one methyl group and para to the other.

  • The C4 position is para to the acetamido group and ortho to both methyl groups.

While all three positions are activated, the C4 position is the most sterically accessible and is strongly activated by the para-directing acetamido group. The positions at C2 and C6 are significantly more sterically hindered by the adjacent substituents. Therefore, electrophilic attack occurs predominantly at the C4 position, yielding 4-nitro-3,5-dimethylacetanilide as the major product.

Critical Safety Protocols for Nitration

Nitration reactions are inherently hazardous due to the use of highly corrosive strong acids and the exothermic nature of the reaction.[5][6] Strict adherence to safety protocols is mandatory.

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[7][8][9]

  • Exothermic Reaction: The reaction generates a significant amount of heat. Uncontrolled temperature can lead to a runaway reaction, rapid production of toxic nitrogen dioxide gas (NO₂), and a risk of explosion.[5][6]

  • Oxidizing Hazard: Concentrated nitric acid is a strong oxidizing agent and can react violently with organic materials, reducing agents, and metals.[8][10]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber or Viton).

  • Chemical splash goggles and a full-face shield.[9]

  • A chemical-resistant lab coat or apron.[7]

  • Work must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[7][10]

  • Ensure immediate access to an emergency eyewash station and safety shower.[7][9]

Experimental Design and Workflow

This section outlines the complete workflow, from reagent preparation to the final analysis of the purified product.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Substrate Dissolve Substrate in Acetic Acid Reaction Slowly Add Nitrating Mix to Substrate Solution (Maintain 0-10°C) Prep_Substrate->Reaction Prep_Nitrating Prepare Nitrating Mix (HNO₃ + H₂SO₄) in Ice Bath Prep_Nitrating->Reaction Stir Stir at Room Temp (Monitor Progress) Reaction->Stir Quench Pour Reaction Mixture onto Crushed Ice Stir->Quench Filter Collect Precipitate via Vacuum Filtration Quench->Filter Wash Wash Crystals with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry Purified Product Recrystallize->Dry Analyze Characterize Product (Melting Point, NMR, IR) Dry->Analyze

Caption: Experimental workflow for the nitration of acetamido m-xylene.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeQuantityMolar Mass ( g/mol )Moles (approx.)
3,5-DimethylacetanilideReagent5.0 g163.220.0306
Glacial Acetic AcidACS10 mL--
Concentrated Sulfuric Acid (H₂SO₄)ACS (98%)15 mL--
Concentrated Nitric Acid (HNO₃)ACS (70%)4 mL--
EthanolReagentAs needed--
Deionized Water-As needed--
Crushed Ice-~150 g--
250 mL Erlenmeyer Flasks-2--
500 mL Beaker-1--
Magnetic Stirrer and Stir Bar-1--
Ice Bath-1--
Büchner Funnel and Filter Flask-1--
Graduated Cylinders / Pipettes-Various--
Step-by-Step Procedure

Part A: Preparation of the Nitrating Mixture

  • Place a 250 mL Erlenmeyer flask containing a magnetic stir bar in a large ice bath.

  • Carefully measure 10 mL of concentrated sulfuric acid and add it to the flask.

  • While stirring, slowly and cautiously add 4 mL of concentrated nitric acid dropwise to the sulfuric acid. This process is highly exothermic. Ensure the temperature of the mixture is kept below 15°C.

  • Once the addition is complete, allow the nitrating mixture to cool in the ice bath for at least 10 minutes before use.

Part B: Nitration Reaction

  • In a separate 250 mL Erlenmeyer flask, dissolve 5.0 g of 3,5-dimethylacetanilide in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Add 5 mL of concentrated sulfuric acid to the acetanilide solution and cool the flask in the ice bath until the internal temperature is between 0-5°C.[11]

  • With vigorous stirring, add the pre-cooled nitrating mixture (from Part A) dropwise to the acetanilide solution using a pipette. Crucial: The rate of addition must be controlled to maintain the internal reaction temperature between 0-10°C.[6][12] This step may take 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30-45 minutes.

Part C: Product Isolation and Purification

  • Fill a 500 mL beaker with approximately 150 g of crushed ice and a small amount of water.

  • Slowly and carefully pour the reaction mixture into the beaker of crushed ice while stirring vigorously. A yellow solid should precipitate.[11]

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product in the funnel with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

  • Press the crystals as dry as possible on the filter paper.

  • Purify the crude product by recrystallization. A mixture of ethanol and water is a suitable solvent system.[11] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely in a desiccator or a low-temperature oven.

Product Characterization

  • Appearance: The final product, 4-nitro-3,5-dimethylacetanilide, should be a pale yellow crystalline solid.

  • Yield: Calculate the theoretical yield and determine the percentage yield of the purified product.

  • Melting Point: Determine the melting point of the dried product. A sharp melting range close to the literature value indicates high purity.

  • Spectroscopy: Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to identify characteristic peaks corresponding to the aromatic protons, methyl groups, acetamido group, and the newly introduced nitro group.

Troubleshooting

IssueProbable CauseSolution
Low or No Precipitate FormationIncomplete reaction; reaction temperature was too low.Ensure sufficient reaction time at room temperature after addition. Monitor reaction with TLC if possible.
Dark Brown/Red Solution (Excess NO₂)Reaction temperature was too high, causing decomposition and side reactions.Maintain strict temperature control (<10°C) during the addition of the nitrating mixture. Reduce the rate of addition.
Oily Product Instead of SolidPresence of impurities or isomeric byproducts.Ensure thorough washing to remove acids. Perform careful recrystallization; scratching the flask may induce crystallization.
Low YieldLoss of product during transfers or incomplete precipitation/crystallization.Ensure the reaction mixture is poured into a sufficient quantity of ice. Cool the recrystallization solution thoroughly.

References

  • Nitration reaction safety. (2024). YouTube.
  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022).
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.
  • Nitration of Benzene. Chemistry Steps.
  • Nitric Acid Safety. University of Washington.
  • The nitration of benzene - electrophilic substitution. Chemguide.
  • Electrophilic Substitution Reactions in Benzene (A-Level Chemistry). Study Mind.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • This compound. BLD Pharm.
  • Experimental setup for nitration of dimethylpyridines. Benchchem.
  • Synthesis of p-Nitroacetanilide. Scribd.
  • m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.

Sources

"scale-up synthesis of 4-Acetamido-5-nitro-m-xylene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 4-Acetamido-5-nitro-m-xylene

Senior Application Scientist Note: This document provides a comprehensive guide for the scaled-up synthesis of this compound (CAS 606-38-2), an important intermediate in the manufacturing of dyes, pigments, and other specialty chemicals.[1] The protocol is designed for researchers and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and in-process controls necessary for a successful and safe scale-up.

Synthetic Strategy and Rationale

The synthesis of this compound is a classic example of leveraging protecting and directing groups in electrophilic aromatic substitution. A direct nitration of the precursor, m-xylene, would yield an undesirable mixture of isomers, predominantly 4-nitro-m-xylene and 2-nitro-m-xylene, with poor regioselectivity.[2]

To achieve the desired regiochemistry, a two-step approach is employed:

  • Acetylation: The starting material, 2,4-dimethylaniline (4-amino-m-xylene), is first acetylated. This is a critical step for two reasons. First, the highly activating amino group (-NH₂) is converted into a moderately activating acetamido group (-NHCOCH₃), which prevents potential oxidation by the strong nitrating mixture. Second, it modulates the directing effect to ensure the desired regioselectivity in the subsequent step.

  • Nitration: The resulting intermediate, 4-acetamido-m-xylene, is then nitrated. The acetamido group is a powerful ortho, para-director. With the para position blocked by a methyl group, it strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho positions (C3 and C5). The methyl groups at C2 and C4 also contribute to the electronic activation of the ring. The C5 position is sterically accessible and electronically favored, leading to the selective formation of this compound.

Reaction_Scheme cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration start 2,4-Dimethylaniline intermediate 4-Acetamido-m-xylene start->intermediate  (CH₃CO)₂O / Acetic Acid reagent1 Acetic Anhydride reagent2 Mixed Acid (HNO₃ / H₂SO₄) product This compound intermediate2 4-Acetamido-m-xylene intermediate2->product  Controlled Temperature

Diagram 1: Overall two-step synthetic scheme.

Part I: Protocol for Acetylation of 2,4-Dimethylaniline

This protocol details the protection of the amine functional group, a necessary precursor step to ensure selective nitration.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Amount (Scale: 0.2 mol)Notes
2,4-Dimethylaniline121.1824.24 gStarting material.[3]
Acetic Anhydride102.0922.46 g (20.8 mL)Acetylating agent (1.1 eq)
Glacial Acetic Acid60.05100 mLSolvent
Sodium Acetate (anhydrous)82.0318.0 gBase to neutralize acid byproduct
Deionized Water18.02~500 mLFor precipitation and washing
Equipment
1 L three-neck round-bottom flask
Mechanical stirrer
Reflux condenser
Heating mantle with temperature control
Buchner funnel and filtration flask
Step-by-Step Protocol
  • Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, reflux condenser, and a stopper.

  • Reagent Charging: To the flask, add 2,4-dimethylaniline (24.24 g, 0.2 mol) and glacial acetic acid (100 mL).

  • Acetylation: Begin stirring the mixture to form a solution. Slowly add acetic anhydride (20.8 mL, 0.22 mol) to the solution. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (~110-115 °C) and maintain for 1 hour to ensure the reaction goes to completion.

  • Monitoring (Optional IPC): The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The product, 4-acetamido-m-xylene, will have a lower Rf value than the starting aniline.

  • Precipitation: After 1 hour, allow the reaction mixture to cool to approximately 50-60 °C. In a separate beaker, prepare a solution of sodium acetate (18.0 g) in 300 mL of cold deionized water.

  • Isolation: Pour the warm reaction mixture slowly into the stirring sodium acetate solution. A white precipitate of 4-acetamido-m-xylene will form immediately. The sodium acetate neutralizes the acetic acid byproduct.[4]

  • Purification: Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved. The expected yield is approximately 30-31 g (92-95%).

Part II: Protocol for Nitration of 4-Acetamido-m-xylene

This stage introduces the nitro group onto the aromatic ring. This is a highly exothermic and potentially hazardous reaction that demands strict adherence to safety protocols and precise temperature control.

Critical Safety Considerations
  • Hazard: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1] The combination of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent.

  • Engineering Controls: This procedure must be performed in a chemical fume hood with adequate ventilation. A jacketed reactor with a chiller is highly recommended for temperature control on a larger scale. An emergency quench bath (ice/water) should be readily available.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[]

  • Waste Disposal: Spent acid waste must be handled and disposed of according to institutional and local regulations. It should be quenched carefully by slowly adding it to a large volume of ice with stirring before neutralization.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Amount (Scale: 0.15 mol)Notes
4-Acetamido-m-xylene163.2224.5 gDried product from Part I
Sulfuric Acid (98%)98.0875 mLCatalyst and dehydrating agent
Nitric Acid (70%)63.0117 mLNitrating agent
Ethanol46.07~200 mLFor recrystallization
Deionized Water18.02~1 LFor quenching and washing
Equipment
1 L three-neck round-bottom flask
Mechanical stirrer
Dropping funnel
Low-temperature thermometer
Ice/water bath
Step-by-Step Protocol

This protocol is adapted from a published laboratory procedure for this specific molecule.[1]

  • Initial Setup: In a 1 L three-neck flask equipped with a mechanical stirrer and thermometer, add the dried 4-acetamido-m-xylene (24.5 g, 0.15 mol).

  • Acid Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (40 mL) to the flask with vigorous stirring. Ensure the temperature is maintained below 40 °C during this addition.

  • Cooling: Cool the resulting solution to 5-10 °C using the ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the mixed acid by slowly adding concentrated nitric acid (17 mL) to concentrated sulfuric acid (35 mL) with cooling in an ice bath.

  • Nitration Reaction: Transfer the prepared mixed acid to a dropping funnel. Add the mixed acid dropwise to the stirred solution of the acetanilide in sulfuric acid. CRITICAL: The rate of addition must be controlled to maintain the internal temperature of the reaction mixture between 25-35 °C. Do not let the temperature exceed 35 °C. This addition may take 45-60 minutes.

  • Reaction Hold: After the addition is complete, continue to stir the mixture for 1 hour, allowing it to slowly warm to room temperature.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~800 mL of crushed ice and water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product on the filter with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acid.

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from ethanol to afford the pure product as colorless to pale yellow crystals.[1]

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C. The expected yield is 26-28 g (83-90%).

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

TestExpected Result
Appearance White to pale yellow crystalline solid
Melting Point 172 - 174 °C[1]
¹H NMR Consistent with the structure of this compound
FT-IR (KBr, cm⁻¹) Peaks corresponding to N-H, C=O (amide), aromatic C-H, and NO₂ groups
Purity (HPLC) >98%

Scale-Up Process Workflow

Workflow cluster_acetylation Part I: Acetylation cluster_nitration Part II: Nitration (Critical Control) cluster_qc Final QC A1 Charge 2,4-Dimethylaniline & Acetic Acid to Reactor A2 Add Acetic Anhydride A1->A2 A3 Heat to Reflux (1 hr) A2->A3 A4 Cool & Pour into Sodium Acetate Solution A3->A4 A5 Filter & Wash Precipitate A4->A5 A6 Dry Intermediate: 4-Acetamido-m-xylene A5->A6 N1 Charge Intermediate & H₂SO₄ to Reactor A6->N1 QC Check N2 Cool Reactor to 5-10°C N1->N2 N3 Dropwise Addition of Mixed Acid (HNO₃/H₂SO₄) < 35°C N2->N3 N4 Stir at Room Temp (1 hr) N3->N4 N5 Quench on Ice/Water N4->N5 N6 Filter & Wash Crude Product N5->N6 N7 Recrystallize from Ethanol N6->N7 N8 Dry Final Product N7->N8 QC Melting Point HPLC Purity Spectroscopy (NMR, IR) N8->QC

Diagram 2: Detailed workflow for the scale-up synthesis.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound. The critical success factors for scale-up are the initial protection of the amine via acetylation and, most importantly, the rigorous control of temperature during the exothermic nitration step. By following this detailed protocol and adhering to the stringent safety measures, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and in good yield.

References

  • Nitration reaction safety - YouTube. (2024).
  • Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. (n.d.). ResearchGate.
  • Acetylation reaction of aniline to activation effect. (n.d.).
  • 2,4-Dimethylaniline. (n.d.). PubChem.
  • Amines. (n.d.). NCERT.
  • 1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
  • Process for the nitration of xylene isomers using zeolite beta catalyst. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Catalytic Synthesis of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Acetamido-5-nitro-m-xylene

This compound is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring an acetamido group, a nitro group, and two methyl groups on a benzene ring, provides a versatile scaffold for further chemical modifications. The precise arrangement of these functional groups makes it a crucial building block for the development of novel bioactive molecules. This application note provides a comprehensive guide to the catalytic synthesis of this compound, detailing two primary synthetic routes with step-by-step protocols, mechanistic insights, and safety considerations. The methodologies presented herein are designed to be robust, scalable, and informative for researchers in both academic and industrial settings.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through two principal catalytic routes, each with its own set of advantages and considerations.

  • Route A: Nitration of 3,5-Dimethylacetanilide. This is a direct approach where the nitro group is introduced onto the aromatic ring of the pre-formed acetanilide. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

  • Route B: Acetylation of 4-Amino-5-nitro-m-xylene. This route involves the initial synthesis of the corresponding aniline derivative, followed by the acetylation of the amino group. This pathway offers an alternative when the precursor amine is readily accessible or when direct nitration of the acetanilide proves challenging in terms of selectivity.

The choice between these routes will depend on the availability of starting materials, desired purity, and the specific capabilities of the laboratory.

Route A: Catalytic Nitration of 3,5-Dimethylacetanilide

This route leverages the ortho-, para-directing effect of the activating acetamido group and the two methyl groups. The nitration is expected to occur at the positions activated by these groups. The primary challenge lies in controlling the reaction to achieve mono-nitration at the desired position and avoid the formation of di-nitro byproducts.

Mechanistic Rationale

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 3,5-dimethylacetanilide then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a base (typically HSO₄⁻) abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. The acetamido group is a powerful ortho-, para-director, and the two methyl groups also direct ortho and para. The position ortho to the acetamido group and between the two methyl groups is sterically hindered. Therefore, nitration is most likely to occur at the position ortho to the acetamido group and para to one of the methyl groups.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2ONO3+ H₂O⁺-NO₂ HNO3->H2ONO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2ONO3+->NO2+ - H₂O H2O H₂O Substrate 3,5-Dimethylacetanilide Sigma_Complex Sigma Complex (Resonance Stabilized) Substrate->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product + HSO₄⁻ - H₂SO₄

Caption: Mechanism of Nitration

Experimental Protocol: Mixed Acid Nitration

This protocol details the nitration of 3,5-dimethylacetanilide using a mixture of concentrated nitric and sulfuric acids.

Materials:

  • 3,5-Dimethylacetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Preparation of the Acetanilide Solution: In a 250 mL round-bottom flask, dissolve 10.0 g of 3,5-dimethylacetanilide in 30 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 12.0 mL of concentrated sulfuric acid. This should be done in an ice bath with constant stirring. Caution: This mixing is highly exothermic.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,5-dimethylacetanilide from the dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Neutralization: Suspend the crude product in 100 mL of cold water and neutralize any remaining acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Final Isolation and Purification: Collect the solid again by vacuum filtration, wash with cold water, and air dry. Recrystallize the crude this compound from ethanol to obtain the pure product.

Data Summary:

ParameterValue
Starting Material3,5-Dimethylacetanilide
Nitrating AgentHNO₃/H₂SO₄
Reaction Temperature0-10 °C
Reaction Time2-3 hours
Expected Yield70-80%

Route B: Acetylation of 4-Amino-5-nitro-m-xylene

This alternative route involves the synthesis of the amine precursor followed by a straightforward acetylation. The key step is the selective synthesis of 4-amino-5-nitro-m-xylene. One common approach is the partial reduction of 2,4-dinitro-m-xylene.

Catalytic Partial Reduction of 2,4-Dinitro-m-xylene

The selective reduction of one nitro group in a dinitro aromatic compound can be challenging. Various catalytic systems have been developed to achieve this transformation with high selectivity.

Mechanistic Considerations:

Catalytic hydrogenation typically involves the use of a metal catalyst (e.g., Ru/C, Pd/C) and a hydrogen source (e.g., H₂, hydrazine). The reaction proceeds through the stepwise reduction of the nitro group. Achieving mono-reduction requires careful control of reaction conditions to prevent further reduction of the second nitro group. The selectivity can be influenced by the catalyst, solvent, temperature, and the electronic and steric environment of the nitro groups.

Partial_Reduction_Workflow Start 2,4-Dinitro-m-xylene Reaction Catalytic Partial Reduction Start->Reaction Catalyst Catalyst (e.g., Ru/C) Catalyst->Reaction H_Source Hydrogen Source (e.g., H₂ or Hydrazine) H_Source->Reaction Product 4-Amino-5-nitro-m-xylene Reaction->Product Selective Reduction Byproduct Diamino-m-xylene Reaction->Byproduct Over-reduction

Caption: Workflow for Partial Reduction

Experimental Protocol: Selective Reduction and Acetylation

Part 1: Synthesis of 4-Amino-5-nitro-m-xylene

Materials:

  • 2,4-Dinitro-m-xylene

  • Ruthenium on Carbon (Ru/C, 5%)

  • Hydrazine Hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of 2,4-dinitro-m-xylene and 1.0 g of 5% Ru/C catalyst in 100 mL of ethanol.

  • Addition of Reducing Agent: While stirring, slowly add 5.0 mL of hydrazine hydrate to the suspension. Caution: The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the catalyst through a pad of celite.

  • Isolation: Evaporate the ethanol under reduced pressure. The remaining solid is the crude 4-amino-5-nitro-m-xylene. This can be purified by recrystallization from a suitable solvent like ethanol/water.

Part 2: Acetylation of 4-Amino-5-nitro-m-xylene

Materials:

  • 4-Amino-5-nitro-m-xylene

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 4-amino-5-nitro-m-xylene in 20 mL of glacial acetic acid.

  • Acetylation: Slowly add 5.0 mL of acetic anhydride to the solution with stirring.

  • Reaction: Stir the mixture at room temperature for 1 hour. The product may begin to precipitate.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure this compound.[1]

Data Summary:

ParameterPart 1: ReductionPart 2: Acetylation
Starting Material2,4-Dinitro-m-xylene4-Amino-5-nitro-m-xylene
Catalyst/Reagent5% Ru/C, Hydrazine HydrateAcetic Anhydride
SolventEthanolGlacial Acetic Acid
Reaction TemperatureRefluxRoom Temperature
Expected Yield60-70%>90%

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons, the methyl protons, the acetamido methyl protons, and the NH proton. The chemical shifts and coupling patterns will be characteristic of the structure.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the different carbon atoms in the molecule.

    • FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Safety Precautions

  • Nitration Reactions: Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[2] Always perform nitrations in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, a lab coat, and acid-resistant gloves.[3] Use an ice bath to control the reaction temperature and add the nitrating agent slowly.[2] Be aware of the potential for the formation of explosive byproducts.

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a fume hood and avoid inhalation or skin contact.

  • Acids and Solvents: Concentrated acids are corrosive. Handle them with care. Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

This application note has detailed two effective catalytic methods for the synthesis of this compound. Both routes, the direct nitration of 3,5-dimethylacetanilide and the acetylation of 4-amino-5-nitro-m-xylene, offer viable pathways to this important chemical intermediate. The choice of method will be dictated by factors such as starting material availability and desired scale. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently synthesize this valuable compound for their research and development needs.

References

  • Nitration reaction safety - YouTube. (2024, June 7).
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate.
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013, November 22).
  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021, August 16).
  • Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. (n.d.).
  • Aromatic Nitration - BYJU'S. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 4-Acetamido-5-nitro-m-xylene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-5-nitro-m-xylene (CAS 606-38-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial nitration reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Experimental Workflow Overview

The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of N-(2,4-dimethylphenyl)acetamide. The workflow involves the careful addition of a nitrating agent to the substrate under controlled temperature conditions, followed by precipitation and purification.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) C Controlled Nitration (Slow addition of nitrating mix to substrate) A->C Add dropwise B Prepare Substrate Solution (N-(2,4-dimethylphenyl)acetamide in Acetic Acid/Anhydride & H₂SO₄) B->C Maintain low temp. D Quench Reaction (Pour into ice water) C->D E Precipitation & Filtration D->E F Wash Precipitate (Water until neutral pH) E->F G Recrystallization (e.g., from Ethanol) F->G H Drying & Characterization G->H

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the nitration of N-(2,4-dimethylphenyl)acetamide?

The reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺)[1]. The aromatic ring of the substrate, N-(2,4-dimethylphenyl)acetamide, acts as a nucleophile and attacks the nitronium ion. The acetamido group (-NHCOCH₃) is a strongly activating, ortho,para-directing group, while the two methyl groups are weakly activating and also ortho,para-directing. The combined directing effects and sterics guide the incoming nitro group to the 6-position, which is ortho to the powerful acetamido director and flanked by the two methyl groups.

Caption: Simplified mechanism of electrophilic nitration. (Note: A placeholder is used for the sigma complex image as it cannot be generated dynamically)

Q2: Why is a mixture of concentrated nitric and sulfuric acids used?

Concentrated sulfuric acid serves as a catalyst. It is a stronger acid than nitric acid and protonates it, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in this reaction[1]. Without sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed at a practical rate.

Q3: What is the expected yield and melting point for this synthesis?

Based on established protocols, a high yield of around 92.5% can be achieved. The melting point of the purified product is reported to be in the range of 172-174 °C[2]. A significantly lower melting point or a broad melting range indicates the presence of impurities.

Troubleshooting Guide

Problem 1: Low or No Yield of Precipitate
  • Question: I've completed the reaction and poured the mixture onto ice, but little to no solid has precipitated. What went wrong?

  • Answer & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the nitrating mixture was added in the correct stoichiometric amount and that the reaction was allowed to stir for the recommended time (e.g., 1 hour) after addition[2].

    • Excessive Temperature: If the reaction temperature was too high, side reactions such as oxidation of the methyl groups or dinitration could have occurred, leading to soluble byproducts or tar formation instead of the desired product[3]. Strict temperature control is crucial.

    • Insufficient Quenching: Ensure a sufficient quantity of ice and cold water was used for quenching. The product has some solubility in acidic aqueous solutions, and a larger volume of cold water will help to minimize this.

    • Solution Check: Before discarding the aqueous filtrate, it is advisable to re-check its pH. If it is still strongly acidic, careful neutralization with a base like sodium bicarbonate may help precipitate any remaining product. However, this may also co-precipitate other impurities.

Problem 2: Oily Product or Tar Formation
  • Question: Instead of a solid precipitate, I obtained a dark, oily substance. How can I fix this?

  • Answer & Solutions:

    • Cause - Overheating: This is the most common cause. Nitration is a highly exothermic reaction. If the nitrating agent is added too quickly or the cooling is insufficient, the temperature can rise uncontrollably, leading to polysubstitution (dinitration) and oxidative side reactions which produce tarry materials[3].

    • Cause - Incorrect Reagent Ratio: An excess of nitric acid can promote oxidation and the formation of dinitro compounds[2].

    • Immediate Action: If tar formation is observed during the reaction, it is difficult to reverse. The best course of action is to restart the synthesis with stricter temperature control and slower addition of the nitrating mixture.

    • Salvage Attempt: If a small amount of oil is present with the solid, you can attempt to purify the solid portion via recrystallization. The tarry impurities are often less soluble in the recrystallization solvent (like ethanol) and may be filtered out during the hot filtration step.

Problem 3: Product Purity Issues (Low Melting Point)
  • Question: My final product has a melting point of 165 °C, which is significantly lower than the reported 172-174 °C. How can I improve the purity?

  • Answer & Solutions:

    • Isomeric Impurities: Although the reaction is highly regioselective for the 6-nitro isomer, small amounts of other isomers might form. The most likely side-product would be N-(2,4-dimethyl-3-nitrophenyl)acetamide, resulting from nitration at the 3-position.

    • Incomplete Washing: Ensure the crude product is washed thoroughly with cold water until the filtrate is neutral (pH 7)[2]. This removes residual acids which can lower the melting point and interfere with recrystallization.

    • Recrystallization Optimization: A single recrystallization from ethanol is usually sufficient for high purity[2]. If purity remains an issue:

      • Solvent Choice: Ensure you are using a suitable solvent. Ethanol is reported to be effective[2]. An ethanol-water mixture can also be used to fine-tune solubility[1].

      • Procedure: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated. Allow it to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities in the crystals.

      • Second Recrystallization: If necessary, a second recrystallization can be performed to further enhance purity.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed source for the synthesis of N-(2,4-dimethyl-6-nitrophenyl)acetamide[2].

Reagents & Molar Ratios

ReagentMolar Mass ( g/mol )Amount (g)MolesVolume (mL)
N-(2,4-dimethylphenyl)acetamide163.2224.20.148-
Acetic Acid60.05--23
Acetic Anhydride102.09--19
Conc. Sulfuric Acid (H₂SO₄)98.08--40 + 35
Conc. Nitric Acid (HNO₃)63.01--17

Procedure

  • Substrate Preparation: In a suitable flask, combine N-(2,4-dimethylphenyl)acetamide (24.2 g, 0.148 mol), glacial acetic acid (23 mL), and acetic anhydride (19 mL). Heat the mixture to reflux for 1 hour.

  • Cooling: After reflux, cool the solution to 35°C.

  • Acid Addition: Carefully add concentrated sulfuric acid (40 mL) to the cooled solution.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid (17 mL) to concentrated sulfuric acid (35 mL). Ensure this mixture is cooled in an ice bath during preparation.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the substrate solution. Maintain the reaction temperature below 10°C using an ice bath and vigorous stirring. The rate of addition is critical to prevent a temperature spike.

  • Reaction Time: After the addition is complete, allow the mixture to react for 1 hour, maintaining the temperature control.

  • Quenching & Precipitation: Pour the reaction mixture slowly into a large beaker containing crushed ice and cold water. A colorless precipitate should form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the pH of the filtrate is neutral (pH 7).

  • Purification: Recrystallize the crude product from hot ethanol.

  • Drying: Dry the purified crystals to obtain the final product (Expected yield: ~38.5 g, 92.5%).

  • Characterization: Determine the melting point (Expected: 172-174 °C) and confirm the structure using appropriate analytical techniques (e.g., NMR, IR spectroscopy).

References

  • Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 223(3), pp.269-270.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), pp.043-053.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. Unpublished manuscript.
  • PubChem. N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information.
  • Dadswell, H.E. & Kenner, J. (1927). The nitration of 2,6-dimethylacetanilide. Journal of the Chemical Society (Resumed), pp.1102-1109. (Note: This reference provides context on related structures and is cited in other search results discussing steric effects in substituted acetanilides.)

Sources

Technical Support Center: Synthesis of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Acetamido-5-nitro-m-xylene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific nitration reaction. Here, we will move beyond simple protocols to explain the causality behind common experimental challenges, focusing on the identification and mitigation of byproduct formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical to understanding the nuances of this electrophilic aromatic substitution reaction.

Q1: What is the fundamental role of the acetamido group in this synthesis?

The acetamido group (–NHCOCH₃) serves two primary functions. First, it acts as a protecting group for the amine. Direct nitration of the corresponding aniline (4-amino-m-xylene) is problematic because the strongly acidic conditions of the nitrating mixture (HNO₃/H₂SO₄) would protonate the basic amino group to form an anilinium ion (–NH₃⁺). This ion is a powerful deactivating, meta-directing group, which would prevent the desired reaction and promote the formation of unwanted products.[1] Furthermore, the free amine is highly susceptible to oxidation by nitric acid, which leads to the formation of tarry, intractable byproducts.[2]

Second, the acetamido group is a potent ortho-, para- directing activator , which is crucial for achieving the desired regioselectivity. By acetylating the amine, its activating potential is moderated, preventing unwanted side reactions like poly-nitration while still directing the incoming electrophile to the desired positions.[1]

Q2: What are the primary directing effects that determine the position of nitration?

The regiochemical outcome of the nitration of the starting material, N-(2,4-dimethylphenyl)acetamide (4-acetamido-m-xylene), is governed by the cumulative electronic and steric effects of three activating substituents on the benzene ring:

  • Acetamido Group (at C1): A strong ortho-, para- director. It strongly activates positions 2, 4, and 6. However, positions 2 and 4 are already occupied by methyl groups. Thus, its primary influence is directed towards position 6.

  • Methyl Group (at C2): A moderate ortho-, para- director. It activates positions 1 (blocked), 3, and 5.

  • Methyl Group (at C4): A moderate ortho-, para- director. It activates positions 1 (blocked), 3, and 5.

The incoming nitronium ion (NO₂⁺) will preferentially attack the most nucleophilic position. Position 5 is strongly activated by two methyl groups (one para, one ortho), making it a highly favorable site for substitution. Position 3 is also activated by two ortho methyl groups. Position 6 is activated by the powerful ortho-directing acetamido group. The formation of the desired 5-nitro product is a result of the synergistic activation at that position. However, competition from other activated sites is the primary source of isomeric byproducts.[3]

Q3: What is the expected major product, and what are the most common byproducts?

  • Major Product: this compound (also named N-(2,4-dimethyl-5-nitrophenyl)acetamide).

  • Common Byproducts:

    • Isomeric Impurities: Primarily 4-Acetamido-3-nitro-m-xylene and 4-Acetamido-6-nitro-m-xylene , resulting from nitration at other activated positions.[4]

    • Di-nitration Products: Formed if the reaction is too aggressive, leading to the addition of a second nitro group to the activated ring.

    • Oxidized/Tarry Materials: Caused by the strong oxidizing nature of nitric acid, especially at elevated temperatures.[2]

    • Hydrolysis Product: Acid-catalyzed hydrolysis of the acetamido group can yield 4-amino-5-nitro-m-xylene, which is itself prone to oxidation.

Section 2: Troubleshooting Guide: Common Byproducts & Solutions

This guide provides a question-and-answer format to address specific experimental issues related to byproduct formation.

Issue 1: Isomeric Impurities

Question: My post-reaction analysis (TLC, NMR) indicates the presence of significant isomeric impurities alongside my desired 5-nitro product. What are these, and how can I improve regioselectivity?

Answer: The most probable isomeric byproduct is 4-Acetamido-3-nitro-m-xylene , with 4-Acetamido-6-nitro-m-xylene also being possible. Their formation is a kinetic competition, where the nitronium ion attacks alternative, activated sites on the starting material. While the 5-position is electronically favored, factors like temperature and the composition of the nitrating agent can alter the isomer ratio.

Causality & Mitigation Strategy: Regioselectivity in nitration is highly sensitive to reaction conditions.[5] Lower temperatures generally favor the thermodynamically more stable product and increase selectivity by making the reaction more sensitive to small differences in activation energy between the competing pathways.

ParameterEffect on Isomer FormationRecommended Action
Temperature Higher temperatures (>10 °C) decrease selectivity, leading to a higher percentage of isomers.Maintain strict temperature control, ideally between 0-5 °C , throughout the addition of the nitrating agent.[2]
Nitrating Agent A very aggressive nitrating mixture can reduce selectivity.Use a well-defined nitrating mixture (e.g., concentrated HNO₃ in H₂SO₄) and add it slowly and dropwise to the substrate solution to avoid localized "hot spots."
Solvent The choice of solvent can influence the solvation of intermediates and transition states.Acetic acid is a common solvent that can help moderate the reaction.[4]
Issue 2: Di-nitration Products

Question: I'm observing a byproduct with a higher molecular weight than my target compound, which I suspect is a di-nitro species. How can I prevent this?

Answer: This is a classic case of over-nitration. The product, this compound, still contains activating groups (acetamido, two methyls) and is susceptible to a second electrophilic substitution, especially if excess nitrating agent is present or the reaction temperature is too high.

Causality & Mitigation Strategy: The key is precise control over stoichiometry and reaction conditions.

  • Control Stoichiometry: Use a slight stoichiometric excess of the nitrating agent (typically 1.05-1.10 equivalents). A large excess will inevitably lead to di-nitration.

  • Maintain Low Temperature: As with isomer control, keep the reaction temperature at 0-5 °C. Higher temperatures provide the activation energy needed for the less favorable second nitration.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction promptly once the starting material is consumed to prevent the subsequent nitration of the product.

Issue 3: Oxidation and Tarry Byproducts

Question: My reaction mixture turned dark brown/black, and the crude product is a discolored, tarry solid that is difficult to handle. What caused this, and how can I purify my product?

Answer: This indicates significant oxidation of the aromatic substrate or product by concentrated nitric acid. Aromatic compounds, particularly those with powerful activating groups, are sensitive to oxidation, which often results in complex polymeric or tarry materials.

Causality & Mitigation Strategy: Oxidation is primarily driven by excessive temperature and/or high concentrations of nitric acid.

  • Aggressive Temperature Control: This is the most critical factor. The reaction is exothermic, and failure to dissipate heat will accelerate oxidative side reactions. Ensure vigorous stirring and an efficient cooling bath (ice-salt).[2]

  • Slow Addition: Add the nitrating agent dropwise beneath the surface of the reaction mixture to ensure immediate dilution and reaction, preventing localized high concentrations of nitric acid.

  • Purification:

    • Initial Wash: Thoroughly wash the crude precipitate with cold water, followed by a dilute sodium bicarbonate solution to neutralize residual acids.

    • Decolorization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and treat with a small amount of activated charcoal to adsorb colored impurities.

    • Recrystallization: Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly for recrystallization. This is highly effective for removing both tarry residues and isomeric impurities.[6]

Issue 4: Hydrolysis of the Acetamido Group

Question: I have a byproduct that appears more polar on my TLC plate and doesn't correspond to the expected isomers. Could it be from hydrolysis of the protecting group?

Answer: Yes, this is a possibility. The strong acidic medium (H₂SO₄) required for nitration can catalyze the hydrolysis of the amide bond, reverting the acetamido group to a primary amine (4-amino-5-nitro-m-xylene). This free amine is highly polar and, as previously mentioned, extremely prone to oxidation, contributing to discoloration.

Causality & Mitigation Strategy: Hydrolysis is dependent on acid concentration, water content, temperature, and reaction time.

  • Use Anhydrous Conditions: While the nitrating mixture contains some water, ensure all glassware and solvents are dry to avoid introducing excess water, which drives the hydrolysis equilibrium.

  • Limit Reaction Time: Do not let the reaction stir for an unnecessarily long time after the starting material has been consumed. Monitor via TLC and work up the reaction promptly.

  • Moderate Acidity: While sulfuric acid is necessary to generate the nitronium ion, using an excessive amount or overly harsh conditions (e.g., fuming sulfuric acid) can increase the rate of hydrolysis. Stick to established protocols using concentrated sulfuric acid.

Section 3: Protocols & Methodologies

Protocol 3.1: Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of N-(2,4-dimethylphenyl)acetamide in 30 mL of glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • While maintaining the temperature, slowly add 20 mL of concentrated sulfuric acid to the solution.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 10 °C. [2]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to litmus paper.

  • Press the solid as dry as possible on the filter and then allow it to air-dry or dry in a vacuum oven at low heat.

Protocol 3.2: Purification by Recrystallization

  • Transfer the crude, dried this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an ethanol-water mixture) to just dissolve the solid. If the solution is highly colored, add a small spatula tip of activated charcoal.[6]

  • Heat the mixture gently on a hot plate for 5 minutes.

  • If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.

Section 4: Visual Aids & Diagrams

Reaction_Byproducts cluster_overreaction Over-reaction / Harsh Conditions SM Starting Material N-(2,4-dimethylphenyl)acetamide NitratingAgent HNO₃ / H₂SO₄ (0-5 °C) SM->NitratingAgent Oxidation Oxidation / Hydrolysis (Tarry Products) SM->Oxidation High Temp. Excess HNO₃ MajorProduct Major Product This compound NitratingAgent->MajorProduct Desired Pathway (Position 5 Attack) Isomer Isomeric Byproduct (e.g., 3-Nitro) NitratingAgent->Isomer Competitive Pathway (Position 3 or 6 Attack) Dinitro Di-nitro Byproduct MajorProduct->Dinitro Excess HNO₃ High Temp.

Caption: Reaction scheme showing the desired product and common byproducts.

Troubleshooting_Workflow Start Problem Observed (Low Yield / Purity) Symptom1 Isomeric Impurities (NMR/TLC) Start->Symptom1 Symptom2 Product is Dark / Tarry Start->Symptom2 Symptom3 Higher MW Impurity (MS) Start->Symptom3 Cause1 Poor Regioselectivity Symptom1->Cause1 Probable Cause Cause2 Oxidation / Hydrolysis Symptom2->Cause2 Probable Cause Cause3 Over-nitration Symptom3->Cause3 Probable Cause Solution1 Solution: 1. Lower Temperature (0-5 °C) 2. Slow Reagent Addition Cause1->Solution1 Solution2 Solution: 1. Strict Temp. Control 2. Prompt Workup 3. Purify w/ Charcoal Cause2->Solution2 Solution3 Solution: 1. Use ~1.05 eq. HNO₃ 2. Monitor via TLC 3. Maintain Low Temp. Cause3->Solution3

Caption: Troubleshooting workflow for byproduct issues.

Section 5: References

  • BenchChem Technical Support Center. (2025). Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. .

  • Universidade de Lisboa, Repositório. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. .

  • BenchChem Technical Support Center. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines. .

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. .

  • Wang, Y., Zhang, J., & Xu, F. (2011). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 226(2), 177-178. .

  • U.S. Environmental Protection Agency. (2023). Acetamide, N-(2,4-dimethyl-5-nitrophenyl)-. Substance Details - SRS. .

  • Liljenberg, M., Halldin Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. .

Sources

Technical Support Center: A Researcher's Guide to the Purification of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that the successful synthesis of a target molecule is only half the battle; purification is paramount to achieving the high-quality material required for downstream applications in research and drug development. The purification of 4-Acetamido-5-nitro-m-xylene, a key chemical intermediate, often presents challenges that can impact yield, purity, and project timelines.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose and resolve common purification issues effectively.

Section 1: Troubleshooting Guide for Recrystallization

Recrystallization is the most common method for purifying solid organic compounds like this compound. The principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the "mother liquor." However, the process is not always straightforward. This section addresses the most common problems encountered.

Problem 1: The Compound Fails to Crystallize Upon Cooling.

You have dissolved your crude product in a hot solvent, the solution is clear, but upon cooling, no solid material appears.

  • Probable Cause A: The Solution is Not Saturated.

    • Causality: The most frequent reason for crystallization failure is the use of an excessive volume of solvent.[1] For crystals to form, the solution must be saturated with the compound at the cooler temperature. If too much solvent is present, the compound remains fully dissolved even when cold.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[2] Reduce the volume by 20-30% and then allow it to cool again. To check for saturation, dip a glass stirring rod into the hot solution and remove it; a rapid formation of crystalline solid on the rod as the solvent evaporates indicates a saturated solution.

  • Probable Cause B: The Solution is Supersaturated.

    • Causality: Sometimes, a solution can cool below its saturation point without forming crystals; this is a metastable state known as supersaturation.[1] Crystal formation requires an initial point of nucleation, which may not occur spontaneously.

    • Solutions:

      • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level.[3] The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth.[2]

      • Seed Crystal Addition: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution.[3] This "seed" provides a template onto which other molecules can deposit, initiating crystallization.

The following diagram outlines a decision-making process for when crystallization does not occur.

G start Solution Cooled, No Crystals Formed is_cloudy Is the solution cloudy? start->is_cloudy scratch Scratch flask with a glass rod is_cloudy->scratch Yes is_clear Solution is clear is_cloudy->is_clear No too_much_solvent Probable Cause: Too much solvent is_clear->too_much_solvent supersaturated Probable Cause: Supersaturation is_clear->supersaturated boil_off Boil off a portion of the solvent and re-cool too_much_solvent->boil_off recover If all else fails, remove solvent via rotary evaporation and restart with a new solvent system boil_off->recover induce_crystallization Induce Crystallization: 1. Scratch flask 2. Add seed crystal supersaturated->induce_crystallization induce_crystallization->recover

Caption: Decision tree for troubleshooting failure of crystallization.

Problem 2: The Product "Oils Out" Instead of Forming Crystals.

Upon cooling, a liquid layer (an oil) separates from the solvent instead of solid crystals.

  • Causality: This phenomenon, known as "oiling out," typically occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute.[1] The solute melts in the hot solvent and separates as a liquid upon cooling because the energy barrier for forming an amorphous oil is lower than that for forming an ordered crystal lattice.

  • Solutions:

    • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (10-20%) more solvent to lower the saturation point.[1]

    • Promote Slow Cooling: Allow the flask to cool very slowly. You can insulate it by placing it on a cork ring or paper towels and covering the top with a watch glass.[2] Slow cooling provides more time for molecules to arrange themselves into an ordered crystal lattice rather than an amorphous oil.

    • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a mixed-solvent system.

Problem 3: The Final Product Yield is Very Low.

After filtration and drying, the mass of your purified product is significantly lower than expected.

  • Probable Cause A: Excess Solvent Use.

    • Causality: As discussed in Problem 1, using too much solvent is the most common error.[2] Even at low temperatures, your product will have some solubility. An excessive volume of solvent will retain a large amount of the product in the mother liquor.

    • Validation & Solution: After filtering your initial crop of crystals, you can test the mother liquor for remaining product. Dip a glass rod into the filtrate, let the solvent evaporate, and check for a solid residue.[2] If significant residue is present, you can concentrate the mother liquor by boiling off some solvent and cooling it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Probable Cause B: Premature Crystallization.

    • Causality: If the compound crystallizes prematurely during a hot gravity filtration step (used to remove insoluble impurities), a significant portion of the product will be lost on the filter paper.

    • Solution: To prevent this, use a stemless funnel, preheat the funnel and receiving flask with hot solvent vapor before filtering, and use a slight excess of hot solvent to ensure the compound remains dissolved throughout the transfer.

Problem 4: The Purified Crystals are Colored.

The starting crude material is dark, and the final crystals, while well-formed, retain a yellow or brownish tint.

  • Causality: The color is due to highly colored impurities, which may be present in small quantities but have a strong visual impact. These can arise from oxidation byproducts or residual reagents from the nitration synthesis.[4]

  • Solution: Decolorization with Activated Charcoal.

    • Dissolve the impure crystals in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Gently swirl the flask and then reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal, then allow the decolorized filtrate to cool and crystallize as usual.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

The synthesis of this compound typically involves the nitration of 4-Acetamido-m-xylene. The impurities are therefore primarily related to this reaction.

Potential Impurity Origin Impact on Purification
Unreacted Starting MaterialIncomplete nitration reaction.May co-crystallize if solubility is similar.
Regioisomeric ProductsNitration at other positions on the aromatic ring (e.g., 4-Acetamido-3-nitro-m-xylene).Often the most difficult impurity to remove due to very similar physical properties.
Di-nitrated ByproductsOver-nitration due to harsh reaction conditions (e.g., high temperature or acid concentration).[4]Generally have different solubility profiles and can often be removed by recrystallization.
Oxidation ProductsSide reactions caused by the strong oxidizing nature of the nitrating mixture.[4]Often highly colored and can be removed with activated charcoal.

Q2: What is a good solvent system for the recrystallization of this compound?

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, which contains polar acetamido and nitro groups, polar solvents are a good starting point.[5]

  • Ethanol: Often a good first choice. It is readily available, has a suitable boiling point (78 °C), and is less toxic than many other organic solvents.

  • Glacial Acetic Acid: Can be effective for nitroaromatic compounds but is corrosive and has a higher boiling point (118 °C), which can increase the risk of oiling out.[6]

  • Ethanol/Water Mixture: A mixed-solvent system can be highly effective. The compound is likely very soluble in hot ethanol but insoluble in water. You can dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Then, add a few drops of hot ethanol to re-clarify and allow to cool.[7]

Q3: Can you provide a standard protocol for recrystallization?

The following is a generalized step-by-step procedure.

  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on preliminary tests or the information above.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. This is best done by adding the solvent in small portions to the solid while heating and swirling.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated stemless funnel to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, cooling may be completed in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

G A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent to Dissolve A->B C Solution is Colored? B->C D Add Activated Charcoal, Reheat, and Perform Hot Gravity Filtration C->D Yes E Allow Filtrate to Cool Slowly and Crystallize C->E No D->E F Isolate Crystals via Suction Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry the Pure Crystals G->H

Caption: Standard workflow for the recrystallization process.

Q4: How can I assess the purity of my final product?

A combination of methods should be used to confidently assess purity.

  • Melting Point Analysis: A pure compound will have a sharp melting point that melts over a narrow range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the melting range. Compare your experimental value to the literature value for this compound.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to check for impurities. A pure compound should ideally show a single spot on the TLC plate. Spot your crude material and your recrystallized product side-by-side to visually confirm the removal of impurities.[7]

  • Spectroscopy: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Quora. (2017). What should I do if crystallisation does not occur?.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • MOLBASE. (n.d.). This compound|606-38-2.
  • Alovydi, B., et al. (2011). Synthesis and Characterization of Nitro-p-xylenes. Central European Journal of Energetic Materials, 8(2), 123-132.
  • PubChem. (n.d.). 4-Nitro-m-xylene.
  • Council of Scientific and Industrial Research. (2008). An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Indian Patent IN 229348.
  • 2a biotech. (n.d.). This compound.
  • SinoStandards Bio-Tech. (n.d.). This compound|606-38-2.
  • Kumar, N. S., et al. (2004). Process for the nitration of xylene isomers using zeolite beta catalyst. U.S. Patent 6,703,532.
  • Pearson. (2024). Explain why m-xylene undergoes nitration 100 times faster than p-xylene.
  • Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548.
  • Zhang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Crystals, 13(6), 925.
  • MDPI. (2011). Synthesis and Characterization of Nitro-p-xylenes.
  • CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate. (2015). Google Patents.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • CN1944393A - Process for continuously preparing nitro-xylene isomer monomer. (2007). Google Patents.
  • Kitamura, M., & Nakai, T. (1985). Separation of P- and M-Xylene Isomers by Adductive Crystallization. Kagaku Kogaku Ronbunshu, 11(4), 444-449.
  • Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 59(8), 2520-2525.
  • Smith, K., et al. (1999). Regioselective Preparation of 4-Nitro-o-xylene Using Nitrogen Dioxide/Molecular Oxygen over Zeolite Catalysts. Remarkable Enhancement of para-Selectivity. Organic Letters, 1(6), 901-903.

Sources

Technical Support Center: Nitration of 3-Acetamido-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-acetamido-m-xylene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution reaction. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the potential challenges and optimize your experimental outcomes.

I. Understanding the Reaction: Core Principles and Common Pitfalls

The nitration of 3-acetamido-m-xylene is a nuanced process. The acetamido group is a moderately activating ortho-, para-director, while the two methyl groups are weakly activating and also ortho-, para-directing. Their combined influence directs the incoming electrophile, the nitronium ion (NO₂⁺), to specific positions on the aromatic ring. The primary goal is typically the synthesis of 4-nitro-3-acetamido-m-xylene. However, the reaction is prone to several side reactions that can complicate purification and reduce the yield of the desired product.

Mechanism of Nitration

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion.[1][2][3][4] The electron-rich aromatic ring of 3-acetamido-m-xylene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[5] A weak base, such as water or the bisulfate ion, then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitro-substituted product.[5]

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O SigmaComplex Sigma Complex (Resonance Stabilized) NO2+->SigmaComplex H2O H₂O Substrate 3-Acetamido-m-xylene Substrate->SigmaComplex + NO₂⁺ Product 4-Nitro-3-acetamido-m-xylene SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 3-acetamido-m-xylene.

Issue 1: Low Yield of the Desired 4-Nitro Isomer

Q: My reaction is producing a low yield of the expected 4-nitro-3-acetamido-m-xylene. What are the likely causes and how can I improve it?

A: A low yield of the desired product can stem from several factors, primarily related to reaction conditions and the formation of isomeric byproducts.

  • Cause A: Suboptimal Temperature Control. Nitration reactions are highly exothermic.[6][7] If the temperature is not carefully controlled, side reactions, including the formation of unwanted isomers and dinitrated products, can occur.[7][8][9]

    • Solution: Maintain a low reaction temperature, typically between 0-5 °C, using an ice-salt bath. Add the nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) dropwise to the solution of 3-acetamido-m-xylene in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) with vigorous stirring.

  • Cause B: Formation of Isomeric Byproducts. While the directing groups favor nitration at the 4-position, substitution can also occur at other positions, leading to a mixture of isomers that can be difficult to separate.

    • Solution: Precise control of stoichiometry is crucial. Use a slight molar excess of the nitrating agent to drive the reaction to completion without promoting further nitration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the formation of the desired product before significant byproduct formation occurs.[10]

  • Cause C: Inefficient Work-up and Isolation. The desired product might be lost during the quenching and extraction steps.

    • Solution: Quench the reaction by slowly pouring the reaction mixture onto crushed ice. This will precipitate the crude product. Ensure complete precipitation by allowing the mixture to stand in an ice bath. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

Issue 2: Formation of Di-nitrated and Poly-nitrated Byproducts

Q: I am observing significant amounts of di-nitrated or poly-nitrated products in my reaction mixture. How can I prevent this?

A: The formation of multiple nitro-substituted products is a common issue, especially with activated aromatic rings.[6][11]

  • Cause A: Excessive Nitrating Agent. Using a large excess of the nitrating mixture will inevitably lead to multiple nitrations.

    • Solution: Carefully calculate and use only a slight excess (e.g., 1.1 to 1.2 equivalents) of nitric acid.

  • Cause B: Elevated Reaction Temperature. Higher temperatures provide the activation energy for subsequent nitration steps.[9]

    • Solution: As mentioned previously, strict temperature control is paramount. Running the reaction at or below 0 °C will significantly disfavor di-nitration.

  • Cause C: Prolonged Reaction Time. Leaving the reaction to stir for an extended period after the starting material has been consumed can lead to the slow formation of poly-nitrated species.[12]

    • Solution: Monitor the reaction by TLC.[10] Once the starting material spot has disappeared or is very faint, and the desired product spot is at its maximum intensity, quench the reaction promptly.

Issue 3: Presence of Dark, Tarry Impurities

Q: My final product is a dark, oily, or tarry substance that is difficult to purify. What is causing this and how can I obtain a cleaner product?

A: The formation of dark, resinous materials is often due to oxidation of the starting material or product by the strong oxidizing conditions of the nitrating mixture.[13][14]

  • Cause A: High Reaction Temperature. Elevated temperatures can accelerate oxidative side reactions.

    • Solution: Maintain low temperatures throughout the addition of the nitrating agent and the duration of the reaction.

  • Cause B: Impure Starting Materials. The presence of impurities in the 3-acetamido-m-xylene can lead to undesired side reactions.

    • Solution: Ensure the purity of your starting material before beginning the reaction. Recrystallization or distillation of the starting material may be necessary.

  • Cause C: Inadequate Quenching. A slow or inefficient quenching process can allow localized heating and decomposition.

    • Solution: Pour the reaction mixture slowly and with vigorous stirring into a large volume of crushed ice to ensure rapid and uniform cooling.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Yield of 4-Nitro Isomer Suboptimal temperature controlMaintain reaction temperature at 0-5 °C.
Formation of isomeric byproductsUse a slight molar excess of nitrating agent and monitor by TLC.
Inefficient work-upQuench on crushed ice and wash the precipitate thoroughly with cold water.
Di- and Poly-nitration Excess nitrating agentUse 1.1-1.2 equivalents of nitric acid.
Elevated reaction temperatureMaintain reaction temperature at or below 0 °C.
Prolonged reaction timeQuench the reaction promptly after starting material is consumed (monitor by TLC).
Dark, Tarry Impurities High reaction temperatureMaintain low temperature throughout the reaction.
Impure starting materialsEnsure the purity of 3-acetamido-m-xylene.
Inadequate quenchingPour the reaction mixture slowly into a large volume of crushed ice with stirring.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1][2][3][4][5] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.[1]

Q2: Can I use a different solvent for this reaction?

A2: While concentrated sulfuric acid is a common solvent for this reaction, glacial acetic acid can also be used. The choice of solvent can influence the reaction rate and selectivity. Acetic acid is less viscous and can sometimes offer better temperature control. However, the nitrating mixture will still require sulfuric acid to generate the nitronium ion.

Q3: How can I effectively purify the crude product?

A3: Recrystallization is the most common method for purifying the crude 4-nitro-3-acetamido-m-xylene. A suitable solvent system, such as ethanol/water or acetic acid/water, can be used. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals. If isomeric impurities are present, column chromatography may be necessary for complete separation.[13]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product(s).[10]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture to determine the ratio of isomers and byproducts.[10][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the different components of the reaction mixture.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying the positions of the substituents on the aromatic ring.

  • Melting Point: A sharp melting point range for the purified product is a good indicator of its purity.[13]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-3-acetamido-m-xylene

Materials:

  • 3-Acetamido-m-xylene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3-acetamido-m-xylene in concentrated sulfuric acid. Cool the solution to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 3-acetamido-m-xylene, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the precipitate to fully form, then collect the solid product by vacuum filtration.

  • Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent such as aqueous ethanol to obtain pure 4-nitro-3-acetamido-m-xylene.

  • Dry the purified product in a vacuum oven.

Protocol 2: TLC Monitoring of the Reaction

Materials:

  • Silica gel TLC plates

  • Developing solvent (e.g., a mixture of ethyl acetate and hexane)

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • Prepare a developing chamber with the chosen eluent system.

  • At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate, alongside a spot of the starting material for comparison.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared or is significantly diminished, and the product spot is prominent.

TLC_Workflow Start Start Reaction Aliquot Take Aliquot Start->Aliquot Spot Spot on TLC Plate Aliquot->Spot Develop Develop Plate Spot->Develop Visualize Visualize under UV Develop->Visualize Analyze Analyze Spots Visualize->Analyze Continue Continue Reaction Analyze->Continue Incomplete Quench Quench Reaction Analyze->Quench Complete Continue->Aliquot

Caption: Workflow for TLC monitoring of the nitration reaction.

V. References

  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?[Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]

  • Quora. (2018). Why is nitration done at comparatively low temperatures?[Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • Homework.Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low?[Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Quora. (2024). Why is mononitration of phenol carried out at low temperatures?[Link]

  • ACS Publications. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. [Link]

  • Digital Commons @ Hope College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • NIH. (n.d.). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. [Link]

  • Google Patents. (n.d.). CN103342646B - High-selectivity synthesis method of 4-nitro-ortho-xylene.

  • Google Patents. (n.d.). CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.

  • ResearchGate. (n.d.). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. [Link]

  • Taylor & Francis Online. (n.d.). Nitration and aromatic reactivity. [Link]

  • NIH. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. [Link]

  • IndiaMART. (n.d.). An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. [Link]

  • Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.

  • Pearson. (2024). (b) Explain why m-xylene undergoes nitration 100 times faster tha...[Link]

  • Filo. (2025). How are products formed in nitration of m xylene?[Link]

  • MDPI. (n.d.). Synthesis and Characterization of Nitro-p-xylenes. [Link]

  • Sarthaks eConnect. (2020). What is the major product obtained by nitration of m-xylene?[Link]

  • ResearchGate. (2025). Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene. [Link]

  • Blog. (2025). What are the reaction conditions for xylene nitration?[Link]

  • Google Patents. (n.d.). CN107721804B - Method for preparing o-xylene through 3-nitro-o-xylene.

  • ResearchGate. (2025). Regioselective Preparation of 4-Nitro-o-xylene Using Nitrogen Dioxide/Molecular Oxygen over Zeolite Catalysts. Remarkable Enhancement of para-Selectivity. [Link]

  • Organic Syntheses. (n.d.). m-NITROTOLUENE. [Link]

Sources

Technical Support Center: Scaling Up 4-Acetamido-5-nitro-m-xylene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-5-nitro-m-xylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and success of your production.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical step in the manufacturing of various pharmaceutical intermediates. The primary route involves the nitration of N-acetyl-m-xylenidine (N-(2,4-dimethylphenyl)acetamide) using a mixed acid solution of nitric and sulfuric acid. While the reaction is straightforward on a laboratory scale, scaling up presents significant challenges. These include controlling the highly exothermic reaction to prevent thermal runaway, managing the regioselectivity to maximize the yield of the desired isomer, and effectively purifying the final product.[1][2]

This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary knowledge to optimize your process and ensure a safe and reproducible scale-up.

Core Synthesis Workflow

The overall process for the production of this compound can be visualized as follows:

cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Start: N-acetyl-m-xylenidine reaction Controlled addition of nitrating mixture to N-acetyl-m-xylenidine solution (0-10°C) start->reaction reagents Prepare Nitrating Mixture (HNO3 + H2SO4) reagents->reaction quench Quench reaction mixture on crushed ice reaction->quench filtration Filter crude product quench->filtration washing Wash with cold water filtration->washing recrystallization Recrystallize from suitable solvent (e.g., Ethanol/Water) washing->recrystallization drying Dry purified product recrystallization->drying end Final Product: This compound drying->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Section 1: Reaction Conditions and Safety

Q1: My reaction temperature is rising uncontrollably, even with cooling. What should I do?

A1: An uncontrolled temperature rise is a sign of a potential thermal runaway, a dangerous situation where the exothermic reaction accelerates, leading to a rapid increase in temperature and pressure.[2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.

  • Maximize Cooling: Increase the flow of your cooling system to its maximum capacity.

  • Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a large volume of cold water or ice. This should be a last resort and performed with extreme caution.

Preventative Measures for Scale-up:

  • Slow, Controlled Addition: Add the nitrating agent dropwise or at a very slow, controlled rate.

  • Vigorous Agitation: Ensure efficient and constant stirring to prevent localized hotspots.[2]

  • Accurate Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture.

Q2: What are the key safety precautions for handling mixed acids on a large scale?

A2: Mixed nitric and sulfuric acid is highly corrosive and a strong oxidizing agent. Strict adherence to safety protocols is essential.

Safety PrecautionRationale
Personal Protective Equipment (PPE) Wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or lab coat.
Ventilation Always work in a well-ventilated fume hood to avoid inhaling corrosive fumes.
Mixing Procedure Always add the nitric acid slowly to the sulfuric acid while cooling. Never the other way around. This is to control the exothermic heat of mixing.
Spill Containment Have a spill kit with a neutralizer (such as sodium bicarbonate) readily available.

For more detailed safety information, refer to established safety guidelines for handling nitric and sulfuric acids.

Section 2: Byproduct Formation and Regioselectivity

Q3: I'm getting a significant amount of an undesired isomer in my product. How can I improve the regioselectivity for the 5-nitro isomer?

A3: The formation of isomeric byproducts is a common challenge in the nitration of substituted aromatic rings. In the case of N-acetyl-m-xylenidine, the primary directing influence comes from the acetamido and methyl groups, which are both ortho-, para-directing. This can lead to the formation of 2-nitro and 6-nitro isomers in addition to the desired 5-nitro product.

Strategies to Enhance 5-Nitro Selectivity:

  • Temperature Control: Lowering the reaction temperature (ideally to 0-5°C) can often improve the selectivity for the thermodynamically favored product.

  • Acid Concentration: The ratio of sulfuric to nitric acid can influence isomer distribution. Experiment with slight variations in this ratio to find the optimal conditions for your setup.

  • Slower Addition Rate: A slower addition of the nitrating agent can help to maintain a lower reaction temperature and improve selectivity.

sub N-acetyl-m-xylenidine p5 Desired Product: This compound sub->p5 Nitration at C5 p2 Byproduct: 4-Acetamido-2-nitro-m-xylene sub->p2 Nitration at C2 p6 Byproduct: 4-Acetamido-6-nitro-m-xylene sub->p6 Nitration at C6

Caption: Isomeric products from the nitration of N-acetyl-m-xylenidine.

Q4: I'm observing the formation of dinitro compounds. How can I prevent this?

A4: Dinitration occurs when the reaction conditions are too harsh, leading to the addition of a second nitro group to the aromatic ring.

To minimize dinitration:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Temperature: Maintain a low reaction temperature throughout the addition and reaction time.

  • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) and stop the reaction once the starting material is consumed.

Section 3: Product Isolation and Purification

Q5: What is the best way to isolate the crude product after the reaction?

A5: The most common and effective method for isolating the crude product is by quenching the reaction mixture in a large volume of ice-water.[3][4] The nitroaromatic product is typically insoluble in water and will precipitate out.

Procedure for Isolation:

  • Prepare a large beaker or vessel containing a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This is crucial to remove any residual acid.

Q6: My purified product still shows impurities. What are the best recrystallization solvents?

A6: Recrystallization is a critical step for achieving high purity. The choice of solvent is key.

Recommended Solvent Systems:

Solvent SystemRationale
Ethanol/Water The product is typically soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization upon cooling. This is a good starting point for optimization.[5]
Acetic Acid/Water Similar to ethanol/water, acetic acid can be an effective solvent for recrystallization.
Isopropanol Can be a suitable single-solvent system for recrystallization.

Tips for Effective Recrystallization:

  • Use a minimal amount of hot solvent to dissolve the crude product completely.

  • Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

  • If the product "oils out," try using a more dilute solution or a different solvent system.

Section 4: Analytical and Quality Control

Q7: How can I analyze the isomeric purity of my final product?

A7: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the isomeric purity of nitrated aromatic compounds.[6][7]

General HPLC Method Parameters:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase. The exact ratio will need to be optimized to achieve good separation of the isomers.

  • Detector: A UV detector set at a wavelength where all isomers have significant absorbance (e.g., 254 nm) is standard.

By developing a robust HPLC method, you can accurately quantify the percentage of the desired this compound and any isomeric impurities.

References

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • BenchChem. (2025).
  • Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater.
  • Kozak, G. D., & Raikova, V. M. (2011). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety and Environmental Protection, 76(1), 2-12.
  • Ramos, J. L., et al. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. FEMS Microbiology Reviews, 29(3), 567-590.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • University of Rochester, Department of Chemistry.
  • Sjeam, H., et al. (2022). Nitration of N-acetyl anilides using silver(I) nitrate/persulfate combination.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Scribd.
  • Google Patents. (2016).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Summary for CID 904.
  • National Council of Educ
  • Hiskey, M. A., Brower, K. R., & Oxley, J. C. (1996). Thermal Decomposition of Nitrate Esters. The Journal of Organic Chemistry, 61(15), 4967-4971.
  • Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(10), 7350-7353.
  • novoMOF. (2020).
  • YouTube. (2022).
  • YouTube. (2021).
  • Reddit. (2023).
  • Reddit. (2019).
  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)acetamide. PubChem Compound Summary for CID 16303.
  • Sigma-Aldrich. HPLC Analysis of Xylene Isomers on Discovery® Zr-Carbon.
  • Chromatography Forum. (2011). Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?.
  • PubMed. (1985). Enantiomeric purity of naproxen by liquid chromatographic analysis of its diastereomeric octyl esters.
  • PubMed. (2007).

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Technical Support Center: Degradation Pathways of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetamido-5-nitro-m-xylene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the degradation of this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support your experimental success.

Introduction: Understanding the Stability of this compound

This compound is a substituted aromatic compound featuring an acetamido group, a nitro group, and a xylene core. The stability of this molecule is influenced by these functional groups, making it susceptible to degradation under various conditions, including chemical, enzymatic, and photolytic stress. The electron-withdrawing nature of the nitro group, combined with the benzene ring's stability, can make the compound resistant to oxidative degradation, yet it also presents pathways for reductive degradation.[1] Understanding these potential degradation pathways is crucial for designing stable formulations, interpreting experimental results, and ensuring the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving this compound.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Question: I am observing a rapid loss of my this compound in an aqueous solution, even when stored in the dark. What could be the cause?

  • Answer: Unexpected degradation in aqueous solutions is often due to hydrolysis, particularly under acidic or alkaline conditions. The acetamido group is susceptible to hydrolysis, which would cleave the amide bond.

    • Causality: The stability of amide bonds is pH-dependent. In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, hydroxide ions can directly attack the carbonyl carbon.

    • Troubleshooting Steps:

      • pH Monitoring: Measure the pH of your solution. Buffering the solution to a neutral pH (around 7.0) can significantly slow down hydrolysis.

      • Solvent Selection: If your experimental design allows, consider using a less protic solvent or a co-solvent system to reduce the concentration of water.

      • Temperature Control: Store solutions at lower temperatures (e.g., 4°C) to decrease the rate of hydrolysis.

    • Protocol for Stability Assessment:

      • Prepare solutions of this compound in a range of buffered solutions (e.g., pH 3, 5, 7, 9).

      • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

      • At various time points, withdraw aliquots and analyze the concentration of the parent compound using a stability-indicating HPLC method. This will help you determine the pH range where the compound is most stable.

Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis

  • Question: After incubating my sample, I see new peaks in my HPLC/LC-MS analysis that I cannot identify. What are the likely degradation products?

  • Answer: The appearance of new peaks indicates the formation of degradation products. Based on the structure of this compound, several degradation pathways are plausible, leading to different byproducts.

    • Potential Degradation Pathways & Products:

      • Hydrolysis of the Acetamido Group: This would result in the formation of 4-amino-5-nitro-m-xylene and acetic acid.

      • Reduction of the Nitro Group: Under reducing conditions (e.g., in the presence of certain enzymes or reducing agents), the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[2] This would yield compounds like 4-acetamido-5-nitroso-m-xylene, 4-acetamido-5-hydroxylamino-m-xylene, or 4,5-diamino-m-xylene.

      • Oxidation of the Methyl Groups: The methyl groups on the xylene ring can be oxidized to form alcohols, aldehydes, or carboxylic acids.[3]

      • Photodegradation: Exposure to UV or even visible light can lead to complex degradation pathways, potentially involving ring cleavage or reactions of the nitro group.

    • Troubleshooting & Identification Workflow:

      • Mass Spectrometry (MS): Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical step in proposing molecular formulas for the degradation products.[4]

      • Forced Degradation Studies: Intentionally degrade your compound under controlled conditions (acid, base, oxidation, heat, light) to generate the potential degradation products. This can help in confirming the identity of the unknown peaks in your sample.

      • NMR Spectroscopy: If you can isolate the degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.[4]

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am getting variable results in my cell-based or enzymatic assays. Could degradation of the compound be a factor?

  • Answer: Yes, the degradation of this compound in your assay medium can lead to inconsistent results. The parent compound and its degradation products may have different biological activities or toxicities.

    • Causality: Biological assay media are often aqueous, buffered solutions incubated at physiological temperatures (e.g., 37°C), which can promote hydrolysis. Furthermore, cellular enzymes can metabolize the compound, leading to its degradation.

    • Troubleshooting Steps:

      • Assess Compound Stability in Media: Before conducting your biological assay, incubate this compound in the assay medium under the same conditions (temperature, duration) and analyze for degradation.

      • Time-Course Experiments: If degradation is observed, consider shorter incubation times for your assay if experimentally feasible.

      • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation over time.

      • Control Experiments: Include controls with potential degradation products (if available) to understand their contribution to the observed biological effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three primary predicted degradation pathways are:

  • Hydrolysis: Cleavage of the acetamido group to form 4-amino-5-nitro-m-xylene.

  • Reduction: Conversion of the nitro group to nitroso, hydroxylamino, or amino functionalities, which is a common pathway for nitroaromatic compounds in biological systems.[2][5]

  • Oxidation: Oxidation of the methyl groups on the xylene ring.

Q2: How can I prevent the degradation of this compound during storage?

A2: For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container at low temperature (e.g., -20°C) and protected from light. For solutions, prepare them fresh whenever possible. If solutions must be stored, keep them at a low temperature, protected from light, and buffered at a neutral pH.

Q3: What analytical techniques are best for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight information.[4][7]

Q4: Is this compound sensitive to light?

A4: Aromatic nitro compounds can be susceptible to photodegradation.[8] It is advisable to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil, especially during long-term experiments or storage.

Q5: Can microorganisms degrade this compound?

A5: While specific studies on this compound are limited, microorganisms are known to degrade a wide variety of nitroaromatic compounds.[1][9][10] The degradation is often initiated by the reduction of the nitro group or by oxidative pathways.[2] Therefore, microbial contamination in your experimental setup could potentially lead to the degradation of the compound.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_oxidation Oxidation parent This compound hydrolysis_prod 4-Amino-5-nitro-m-xylene parent->hydrolysis_prod H₂O / H⁺ or OH⁻ reduction_prod1 4-Acetamido-5-nitroso-m-xylene parent->reduction_prod1 [H] oxidation_prod Oxidized methyl group derivatives parent->oxidation_prod [O] reduction_prod2 4-Acetamido-5-hydroxylamino-m-xylene reduction_prod1->reduction_prod2 [H] reduction_prod3 4,5-Diamino-m-xylene reduction_prod2->reduction_prod3 [H]

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Unidentified Peaks

start Unidentified peak observed lcms Perform LC-MS analysis start->lcms get_mz Obtain m/z of unknown lcms->get_mz propose_structure Propose potential structures get_mz->propose_structure forced_degradation Conduct forced degradation studies propose_structure->forced_degradation compare_rt_ms Compare retention times and MS spectra forced_degradation->compare_rt_ms match Match found? compare_rt_ms->match identify Tentatively identify peak match->identify Yes isolate Isolate unknown peak match->isolate No end Identity unknown identify->end nmr Perform NMR for structural confirmation isolate->nmr confirm Confirm structure nmr->confirm confirm->end

Caption: Workflow for identifying unknown degradation products.

Quantitative Data Summary

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundMajor Degradation Product(s)
Acidic (0.1 N HCl) 24Hypothetical Value4-Amino-5-nitro-m-xylene
Alkaline (0.1 N NaOH) 24Hypothetical Value4-Amino-5-nitro-m-xylene
Oxidative (3% H₂O₂) 24Hypothetical ValueOxidized methyl group derivatives
Thermal (60°C) 72Hypothetical ValueDependent on other conditions
Photolytic (UV light) 8Hypothetical ValueComplex mixture

Note: The values in this table are hypothetical and should be determined experimentally.

References

  • ResearchGate. (n.d.). Microbial degradation of nitroaromatic compounds.
  • PubMed. (1995). Biodegradation of nitroaromatic compounds.
  • ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Semantic Scholar. (n.d.). Biodegradation of nitroaromatic compounds.
  • PubMed. (1998). Degradation of nitroaromatic compounds by microorganisms.
  • Eawag-BBD. (1997, December 15). p-Xylene Degradation Pathway.
  • MDPI. (2021). Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment.
  • ResearchGate. (n.d.). Photodegradation of benzene, toluene and xylenes under visible light applying N-doped mixed TiO2 and ZnO catalysts.
  • Ierek Press. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.

Sources

Technical Support Center: 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Acetamido-5-nitro-m-xylene. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity of your results.

General Stability and Storage Recommendations

This compound is a compound that requires careful handling and storage to prevent degradation. The stability of this molecule is primarily influenced by its two functional groups: the acetamide and the nitro group. The acetamide group is susceptible to hydrolysis under both acidic and basic conditions, while the nitroaromatic moiety can be sensitive to reduction and light.

Key Storage and Handling Parameters:

ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated place.[1][2]Prevents thermal decomposition and slows down potential hydrolytic reactions.
Light Store in a light-resistant container.Nitroaromatic compounds can be photochemically active and may degrade upon exposure to light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Minimizes contact with atmospheric moisture, which can promote hydrolysis, and oxygen, which can participate in oxidative degradation pathways.
pH Avoid strongly acidic or basic conditions in solutions.The acetamide linkage is prone to hydrolysis outside of a neutral pH range.[3][4][5]
Incompatible Materials Avoid strong oxidizing agents, strong bases, and strong reducing agents.[2][6][7]These can react with the nitro and acetamide groups, leading to decomposition.

Troubleshooting Guide & FAQs

This section addresses specific stability issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

A1: The development of a yellow or brownish color is a common indicator of degradation in nitroaromatic compounds. This is likely due to the formation of nitroso or other colored byproducts resulting from the reduction of the nitro group.[8][9] This process can be accelerated by exposure to light, heat, or the presence of reducing agents.

Troubleshooting Steps:

  • Assess Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place, preferably under an inert atmosphere.

  • Purity Check: Analyze the discolored sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify impurities. Compare the chromatogram to that of a pure, freshly prepared sample if available.

  • Purification: If impurities are detected, recrystallization is often an effective method for purifying the compound. A suitable solvent system should be determined based on the compound's solubility.

Q2: I am observing a new, more polar spot on my TLC plate after my reaction, which I suspect is a degradation product. What could this be?

A2: A more polar spot on a TLC plate often indicates the formation of a more polar compound, which in the case of this compound, is likely due to the hydrolysis of the acetamide group to form 4-amino-5-nitro-m-xylene.[3][4][5] This hydrolysis can occur if your reaction or work-up conditions are acidic or basic.[3][5]

Proposed Degradation Pathway: Acetamide Hydrolysis

hydrolysis This compound This compound 4-Amino-5-nitro-m-xylene 4-Amino-5-nitro-m-xylene This compound->4-Amino-5-nitro-m-xylene H+ or OH- / H2O Acetic Acid Acetic Acid This compound->Acetic Acid H+ or OH- / H2O

Caption: Hydrolysis of this compound.

Experimental Protocol to Confirm Hydrolysis:

  • Sample Preparation: Dissolve a small amount of your suspect sample in a suitable solvent (e.g., methanol or ethyl acetate).

  • Standard Preparation: If available, prepare a solution of authentic 4-amino-5-nitro-m-xylene as a standard.

  • TLC Analysis: Spot both your sample and the standard on the same TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: Visualize the spots under UV light and/or by staining. If the new spot in your sample has the same Rf value as the standard, it strongly suggests hydrolysis has occurred.

Q3: My reaction in a protic solvent seems to be giving a lower yield than expected. Could the solvent be affecting the stability of my compound?

A3: Yes, protic solvents, especially in the presence of acidic or basic catalysts or impurities, can facilitate the hydrolysis of the acetamide group.[4] If your reaction is heated for an extended period in a protic solvent, this degradation pathway can significantly lower your yield.

Mitigation Strategies:

  • Solvent Choice: If possible, switch to an aprotic solvent.

  • pH Control: Buffer your reaction mixture to maintain a neutral pH.

  • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the rate of potential degradation.

Q4: I am planning a reaction that involves a reducing agent. Will this affect the stability of this compound?

A4: Absolutely. The nitro group is readily reduced by a variety of reducing agents. The product of the reduction will depend on the strength and type of reducing agent used. For example, catalytic hydrogenation (e.g., H₂, Pd/C) will typically reduce the nitro group to an amine. Milder reducing agents may yield intermediate products like nitroso or hydroxylamino compounds.

Potential Reduction Pathways

reduction This compound This compound 4-Acetamido-5-nitroso-m-xylene 4-Acetamido-5-nitroso-m-xylene This compound->4-Acetamido-5-nitroso-m-xylene Mild Reduction 4-Acetamido-5-hydroxylamino-m-xylene 4-Acetamido-5-hydroxylamino-m-xylene 4-Acetamido-5-nitroso-m-xylene->4-Acetamido-5-hydroxylamino-m-xylene Reduction 4,5-Diamino-m-xylene (after acetamide hydrolysis) 4,5-Diamino-m-xylene (after acetamide hydrolysis) 4-Acetamido-5-hydroxylamino-m-xylene->4,5-Diamino-m-xylene (after acetamide hydrolysis) Strong Reduction

Caption: Potential reduction pathways of the nitro group.

Experimental Considerations:

  • Selective Reduction: If you need to perform a reaction elsewhere on the molecule without affecting the nitro group, choose your reagents carefully to avoid its reduction.

  • Protecting Groups: In some cases, it may be necessary to protect other functional groups before carrying out a reduction of the nitro group.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting stability issues with this compound.

troubleshooting_workflow cluster_observe Observation cluster_hypothesize Hypothesis cluster_test Testing cluster_confirm Confirmation & Action Observe Observe Instability (e.g., color change, new spot on TLC) Hypothesize Formulate Hypothesis (e.g., Hydrolysis, Reduction, Photodegradation) Observe->Hypothesize Test Perform Analytical Tests (e.g., TLC, HPLC, NMR) Hypothesize->Test Compare Compare to Standard or Literature Data Test->Compare Confirm Confirm Degradation Pathway Compare->Confirm Action Take Corrective Action (e.g., Purify, Modify Protocol, Adjust Storage) Confirm->Action

Caption: General troubleshooting workflow for stability issues.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube.
  • Degradation of nitroaromatic compounds by microorganisms - PubMed.
  • Biodegradation of nitroaromatic compounds - PubMed.
  • Bacterial pathways for degradation of nitroaromatics - PubMed.
  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals.
  • 3.9: Chemistry of Amides- Synthesis and Reactions.
  • Acetamides - Organic Chemistry Portal.
  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org.
  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube.
  • Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). Substituent effects of the acetamido and amino groups and linear free energy correlations of cyclohexene reactivities | Journal of the American Chemical Society.
  • ACETAMIDE - Ataman Kimya.
  • Protective Groups - Organic Chemistry Portal.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy.
  • 4 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • This compound|606-38-2 - MOLBASE Encyclopedia.
  • 4-Nitro-m-xylene SDS, 89-87-2 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Material Safety Data Sheet - 4-Nitro-m-xylene, 99% - Cole-Parmer.
  • Acetamide | CH3CONH2 | CID 178 - PubChem - NIH.
  • 606-38-2|this compound|BLD Pharm.
  • This compound | 606-38-2 | C10H12N2O3 | Appchem.
  • Products - 2a biotech.
  • This compound | 606-38-2 - Sigma-Aldrich.
  • 4-Nitro-m-xylene | C8H9NO2 | CID 6991 - PubChem.
  • Synthesis and Characterization of Nitro-p-xylenes - PMC - NIH.
  • Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene | Request PDF.
  • CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents.
  • Thermodynamic stability of meta-xylene over ortho- and para-isomers.
  • Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - ASM Journals.
  • Synthesis and Characterization of Nitro-p-xylenes - MDPI.
  • Investigation on the decomposition kinetics, thermal safety and mechanism of the nitration products of m-xylene: experiment and DFT calculations - OUCI.
  • Regarding stability and reactivity of m-xylene - Chemistry Stack Exchange.
  • Synthesis and Characterization of Nitro-p-xylenes - ResearchGate.
  • Thermodynamic stability of meta-xylene over ortho- and para-isomers - ECHEMI.
  • Nitration of xylene gives only one mono-nitro derivaties. Which xylene is it? - Allen.
  • 4-nitro-m-xylene (C8H9NO2) - PubChemLite.
  • US20110054219A1 - Process for the nitration of o-xylene and related compounds - Google Patents.
  • 5-Nitro-m-xylene - the NIST WebBook.
  • Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene.

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Technical Support Center: Synthesis of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 4-Acetamido-5-nitro-m-xylene, with a specific focus on the critical role of solvent effects. The information is designed to help you navigate common experimental challenges and optimize your reaction outcomes.

Note on Nomenclature: The target molecule, this compound (CAS 606-38-2), is more systematically named N-(2,4-dimethyl-6-nitrophenyl)acetamide . This guide will refer to the starting material as 2,4-dimethylacetanilide.

Core Principles: The Nitration of 2,4-Dimethylacetanilide

The synthesis involves the electrophilic aromatic substitution of 2,4-dimethylacetanilide. Understanding the directing effects of the substituents is crucial.

  • Acetamido Group (-NHCOCH₃): A potent activating group and an ortho, para-director.

  • Methyl Groups (-CH₃): Weakly activating groups and ortho, para-directors.

In this specific substrate, the directing groups align to strongly favor substitution at the C6 position, which is ortho to the powerful acetamido group. The solvent system plays a pivotal role in generating the electrophile (the nitronium ion, NO₂⁺) and modulating its reactivity.

Caption: Reaction mechanism for the nitration of 2,4-dimethylacetanilide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction yield is very low or I've isolated no product. What are the likely causes related to my solvent choice?

Answer:

Low yield is a common problem often rooted in solubility and reaction control issues, which are directly influenced by the solvent.

  • Poor Solubility of Starting Material: 2,4-dimethylacetanilide has limited solubility in highly polar, concentrated acids alone. If the starting material does not fully dissolve, the reaction becomes heterogeneous, drastically reducing the rate and overall yield.

    • Solution: Incorporate a co-solvent like glacial acetic acid. Gently warming a mixture of the acetanilide in glacial acetic acid before cooling and adding the nitrating mixture can ensure homogeneity.[1] Glacial acetic acid is an effective solvent because it is polar enough to dissolve the acetanilide, and its acetate ion is a poor nucleophile, preventing unwanted side reactions.[1][2]

  • Uncontrolled Exotherm: Aromatic nitration is highly exothermic.[1] If the heat is not dissipated effectively, side reactions, oxidation, and even dinitration can occur, consuming your starting material and reducing the yield of the desired product.

    • Solution: The choice of solvent affects the overall heat capacity of the reaction mixture. More importantly, ensure slow, portion-wise addition of the nitrating agent to the substrate solution while maintaining the temperature with an ice bath.[1][2] A common range is 10-20°C.[1] Using a co-solvent can help moderate the temperature rise.

  • Hydrolysis of the Amide: If the reaction workup involves quenching in water, residual acid can catalyze the hydrolysis of the acetamido group back to an amine. The resulting highly activated aromatic amine can be oxidized or undergo further uncontrolled reactions.

    • Solution: Ensure the reaction mixture is poured over a sufficient quantity of ice to dilute the acid and keep the temperature low. Subsequent neutralization, for example with sodium carbonate, may be necessary to remove all traces of acid before purification.[2]

Question: I'm observing significant amounts of an unexpected isomer. How can the solvent system affect the regioselectivity?

Answer:

While the C6 position is electronically favored, the choice of nitrating agent, which is determined by the solvent system, can alter the outcome.

  • Highly Aggressive Nitrating Conditions: A standard mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺).[3][4][5] In such a strongly acidic medium, the acetamido group can be partially protonated. This reduces its directing ability and can lead to a mixture of products based on the weaker directing effects of the methyl groups.

    • Insight: Studies on other acetanilides show that mixed nitric and sulfuric acids tend to favor para substitution.[6] While the para position is blocked in your substrate, this principle highlights that the state of the substrate in the solvent matters.

  • Milder Nitrating Agents: Using a different solvent system can generate a different, less reactive electrophile.

    • Solution: Consider using nitric acid in acetic anhydride. This system generates acetyl nitrate (CH₃COONO₂), a bulkier and milder nitrating agent.[7] For many acetanilides, this system is known to dramatically increase the proportion of the ortho isomer.[6] Given that the desired product is an ortho isomer (C6), this system could potentially improve selectivity if you are seeing other products. The proposed mechanism involves coordination of the nitrating agent with the carbonyl oxygen of the acetamido group, favoring adjacent substitution.

G start Problem: Poor Regioselectivity (Isomer Formation) check_reagent Analyze Nitrating System start->check_reagent mixed_acid Using conc. HNO₃/H₂SO₄? check_reagent->mixed_acid Yes acetyl_nitrate Using HNO₃/Ac₂O? check_reagent->acetyl_nitrate No cause_mixed_acid Cause: Highly reactive NO₂⁺ in strongly acidic medium may reduce directing group influence. mixed_acid->cause_mixed_acid cause_acetyl_nitrate Cause: Milder, bulkier electrophile (Acetyl Nitrate) should favor ortho. Check for other issues. acetyl_nitrate->cause_acetyl_nitrate solution_mixed_acid Solution: Switch to a milder system like HNO₃ in Acetic Anhydride to favor ortho-nitration. cause_mixed_acid->solution_mixed_acid solution_check_temp Troubleshoot: Verify temperature control. High temps can reduce selectivity. cause_acetyl_nitrate->solution_check_temp

Caption: Troubleshooting workflow for poor regioselectivity.

Question: My product is difficult to purify and appears oily or discolored, not a clean solid. What's the issue?

Answer:

This often points to the presence of byproducts, particularly the ortho-nitro isomer from the nitration of standard acetanilide (o-nitroacetanilide), which is yellow and has a lower melting point. While your substrate is different, the principle applies: isomeric byproducts can interfere with crystallization.

  • Co-crystallization Issues: Even small amounts of isomeric impurities can form a eutectic mixture, lowering the melting point and making crystallization difficult.

  • Residual Acid: A deep yellow or orange color may indicate the presence of nitroanilines from amide hydrolysis, which are notoriously difficult to remove.[1]

    • Solution - Solvent Choice for Recrystallization: The key is selecting a recrystallization solvent where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution. Ethanol is often used for purifying nitroacetanilides.[8] The high solubility of many ortho-nitro isomers in ethanol can be used to separate them from the less soluble para or, in this case, the C6-substituted isomer during crystallization.[8] You may need to experiment with mixed solvent systems (e.g., ethanol/water) to achieve optimal purification.

Frequently Asked Questions (FAQs)

Question: Why is concentrated sulfuric acid essential in the classic mixed-acid nitration?

Answer: Concentrated sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the powerful electrophile, the nitronium ion (NO₂⁺).[3][4][5][9] The equation for this is: H₂SO₄ + HNO₃ → HSO₄⁻ + H₂O⁺ + NO₂⁺ Second, as a strong dehydrating agent, it sequesters the water produced during the reaction, preventing it from diluting the nitric acid and stopping the reaction.[3]

Question: What are the advantages and disadvantages of using glacial acetic acid as a solvent?

Answer: Advantages:

  • Solubility: It effectively dissolves the aromatic substrate, ensuring a homogeneous reaction medium.[1][2]

  • Reaction Control: It moderates the reactivity of the nitrating mixture, allowing for better temperature control of the exothermic reaction.[2]

  • Inertness: The acetate ion is a poor nucleophile and does not compete in side reactions.[1][2]

Disadvantages:

  • Weaker Medium: The reaction may proceed slower than in pure sulfuric acid.

  • Workup: It adds to the total volume of acidic aqueous waste that needs to be treated and neutralized during workup.

Question: How does solvent polarity impact the reaction?

Answer: Solvent polarity can influence the reaction in several ways. It affects the solubility of the reactants, as discussed. Furthermore, it can alter the nature of the electrophile. In more polar solvents, the nitronium ion may be more "free," while in less polar media or systems like acetic anhydride, it exists as a more complex, solvated species (like acetyl nitrate).[7] This "solvated" electrophile is sterically bulkier, which can enhance selectivity for less hindered positions on the aromatic ring.[7]

Data Summary: Solvent System Effects on Acetanilide Nitration

This table summarizes general trends observed in acetanilide nitrations, which can be extrapolated to the synthesis of N-(2,4-dimethyl-6-nitrophenyl)acetamide.

Solvent SystemTypical ElectrophileKey CharacteristicsExpected Impact on Selectivity
Conc. H₂SO₄ / HNO₃ Nitronium ion (NO₂⁺)Highly reactive, strongly acidic.Can lead to reduced selectivity due to high reactivity and substrate protonation.[6]
Glacial Acetic Acid / H₂SO₄ / HNO₃ Nitronium ion (NO₂⁺)Homogeneous solution, moderated reactivity.Generally improves control and yield over the solvent-free system.
Acetic Anhydride / HNO₃ Acetyl nitrate (CH₃COONO₂)Milder, bulkier electrophile.Strongly favors ortho substitution for acetanilides.[6][7] Potentially highest selectivity for the desired C6-nitro product.
Inert Solvent (e.g., MeNO₂) + NO₂BF₄ Nitronium ion (NO₂⁺)Pre-formed electrophile, avoids strong acids.Selectivity can be sensitive to diffusion control; often favors ortho substitution.[6]

Experimental Protocol: Synthesis via Acetic Acid Co-Solvent

This protocol provides a representative method. Warning: This reaction involves highly corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • 2,4-Dimethylacetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Carbonate (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 2,4-dimethylacetanilide in a minimal amount of glacial acetic acid. Gentle warming may be required.

  • Cool the flask in an ice/water bath to 0-5°C.

  • Slowly and with continuous stirring, add concentrated sulfuric acid, ensuring the temperature does not exceed 20°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution. Maintain the reaction temperature between 10-20°C throughout the addition.[1]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature over 30-60 minutes.

  • Pour the reaction mixture slowly and carefully onto a large amount of crushed ice in a beaker with stirring.

  • The crude product should precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the pure N-(2,4-dimethyl-6-nitrophenyl)acetamide.[8]

References

  • Why is sulfuric acid used in aromatic nitr
  • Why is sulfuric acid used in aromatic nitr
  • What role do HNO3 and H2SO4 play in the nitration of aromatic compounds, and how is the reaction mechanism affected by their concentr
  • What is the role of sulphuric acid in nitr
  • Nitration (video)
  • (PDF) Nitration of Acetanilide.
  • Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory.
  • Nitration of acetanilide (Lab report). JAAN's Science Class.
  • Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates.
  • Nitrations of acetanilides by reagents of N02X type. Canadian Science Publishing.

Sources

Technical Support Center: Temperature Control in the Nitration of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 4-Acetamido-5-nitro-m-xylene to produce 2,4-Dinitro-5-acetamido-m-xylene. Precise temperature control is paramount in this exothermic reaction to ensure safety, maximize yield, and achieve high product purity. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this sensitive synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is stringent temperature control so critical during the nitration of this compound?

A1: Precise temperature control is crucial for several reasons. Nitration reactions are highly exothermic, releasing a significant amount of heat.[1] Without effective cooling, the reaction temperature can escalate rapidly, leading to a dangerous "runaway reaction."[2][3] This uncontrolled exotherm can cause a rapid increase in temperature and pressure, potentially resulting in violent decomposition or an explosion.[2] Furthermore, elevated temperatures can promote the formation of unwanted byproducts and oxidation of the starting material, leading to reduced yield and purity.[1][3]

Q2: What is the optimal temperature range for this specific nitration?

A2: The optimal temperature for the nitration of an already nitrated and acetylated xylene derivative is typically low to minimize side reactions. While the exact temperature can depend on the specific concentration of acids used, a general starting point is to maintain the internal reaction temperature between 0°C and 5°C during the addition of the nitrating agent.[4] For highly reactive substrates, temperatures as low as -10°C to 0°C are often recommended to control the exotherm and prevent over-nitration.[3][5]

Q3: What are the primary risks associated with poor temperature control in this reaction?

A3: The primary risks include:

  • Thermal Runaway: An uncontrolled, self-accelerating reaction that can lead to an explosion.[2][3]

  • Polynitration: Higher temperatures can favor the addition of more than one nitro group, reducing the yield of the desired dinitro product.[3][6]

  • Formation of Byproducts: Elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide (brown fumes) and other impurities that complicate purification.[3]

  • Oxidation: The starting material or the product can be oxidized by the hot, concentrated nitric acid, leading to charring and a significant reduction in yield.[1][3]

Q4: How does the rate of addition of the nitrating agent relate to temperature control?

A4: The rate of addition is directly linked to heat generation. Adding the nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) too quickly can generate heat faster than the cooling system can dissipate it, leading to a rapid temperature increase.[7] A slow, dropwise addition is essential to maintain the desired low temperature and prevent localized "hot spots."[3][4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of this compound, with a focus on temperature-related causes and solutions.

Problem 1: Rapid, Uncontrolled Temperature Spike (Thermal Runaway)

Symptoms:

  • The internal reaction temperature rises rapidly and does not respond to adjustments in the cooling bath.

  • The cooling system is operating at maximum capacity, but the temperature continues to climb.[8]

  • Evolution of brown-yellow fumes (nitrogen dioxide).[2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[2][8] This is the most critical first step to prevent further heat generation.

  • Enhance Cooling: Ensure the cooling bath has sufficient ice/salt or that the cryostat is set to its lowest possible temperature.

  • Prepare for Quenching (Last Resort): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by cautiously pouring the reaction mixture onto a large volume of crushed ice.[7] Caution: This should only be done as a last resort, as the dilution of concentrated sulfuric acid is itself highly exothermic.[7] Always follow your laboratory's established emergency procedures.

Potential Causes & Preventative Measures:

CausePreventative Measure
Inadequate Cooling Ensure the cooling bath (e.g., ice-salt) is prepared to reach temperatures below 0°C and has a large enough volume to absorb the heat generated.[7]
Rapid Addition of Nitrating Agent Add the nitrating agent dropwise using an addition funnel. The addition rate should be slow enough that the internal temperature remains stable within the target range.[4][7]
Poor Agitation Use a mechanical stirrer for efficient mixing. Inefficient stirring can create localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.[2][7]
Incorrect Reagent Concentration Use fresh, accurately measured concentrated acids. Overly concentrated acids can increase the reaction's exothermicity.[3]
Accumulation of Unreacted Reagents If the initial reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small temperature increase can then trigger a delayed and violent exotherm.[7] Ensure the reaction initiates as the nitrating agent is added.

Troubleshooting Workflow for Thermal Runaway

Caption: Immediate actions for a thermal runaway event.

Problem 2: Low Yield of 2,4-Dinitro-5-acetamido-m-xylene

Symptoms:

  • After work-up, the isolated product mass is significantly lower than the theoretical yield.

Potential Causes & Solutions:

CauseDiagnostic Step & Solution
Incomplete Reaction Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). Solution: The reaction may require a longer time at the low temperature, or a carefully controlled warming period after the addition is complete. A common procedure is to add reagents at 0°C and then allow the mixture to slowly warm to room temperature.[1]
Side Reactions (Oxidation/Degradation) Diagnosis: The reaction mixture may have turned dark brown or black, indicating decomposition. Solution: This is a clear sign of excessive temperature. Ensure the internal temperature never exceeds the recommended range. Improve cooling efficiency and slow the addition rate of the nitrating agent.[3]
Over-nitration Diagnosis: Analyze the crude product by NMR or GC-MS to check for the presence of trinitrated species. Solution: Over-nitration is favored by higher temperatures.[1] Sticking to a lower temperature range (e.g., -5°C to 0°C) should favor the desired dinitration.
Product Loss During Work-up Diagnosis: The product might be partially soluble in the aqueous phase during quenching. Solution: Ensure the quenching is done on a large volume of ice to keep the temperature low and maximize precipitation. Wash the collected solid with ample cold water to remove residual acids.[5]
Problem 3: Poor Product Purity / Formation of Isomeric Impurities

Symptoms:

  • NMR or other spectroscopic analysis of the product shows the presence of significant impurities or incorrect isomers.

Potential Causes & Solutions: Temperature is a key parameter for controlling regioselectivity.[1] While the starting material, this compound, is heavily substituted, temperature fluctuations can still influence the position of the second nitration.

  • Cause: Localized "hot spots" due to poor mixing or too rapid addition of the nitrating agent.

  • Solution: Vigorous and efficient stirring is essential to maintain a uniform temperature throughout the reaction mixture.[7] This ensures that the electrophilic nitronium ion encounters the substrate under the desired, controlled kinetic conditions, favoring the formation of the thermodynamically most stable product.

Experimental Protocol: Temperature-Controlled Nitration

This protocol provides a general framework. Always consult the primary literature for your specific substrate and perform a thorough safety assessment.

1. Preparation of the Nitrating Mixture:

  • In a flask submerged in an ice-salt bath, slowly and carefully add concentrated sulfuric acid to concentrated nitric acid (a typical ratio is 1:1 to 2:1 v/v).[5]

  • Cool the resulting mixed acid to below 0°C before use.

2. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the this compound in a suitable solvent (often concentrated sulfuric acid).

  • Cool the flask to between 0°C and 5°C using an ice-salt bath. Ensure the thermometer bulb is submerged in the reaction mixture to measure the internal temperature.

3. Addition of Nitrating Agent:

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the substrate over a period of 1-2 hours.[4]

  • Crucially, monitor the internal temperature continuously and adjust the addition rate to ensure it does not rise above 5°C. [4]

4. Reaction Monitoring and Work-up:

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour, or until TLC indicates the consumption of the starting material.

  • Slowly and carefully pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water.[3][5]

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product before any subsequent purification steps like recrystallization.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare Nitrating Mix (H₂SO₄ + HNO₃) B Cool Nitrating Mix (<0°C) A->B C Dissolve Substrate in H₂SO₄ D Cool Substrate Solution (0-5°C) C->D E Dropwise Addition of Nitrating Mix D->E F Maintain Temp < 5°C E->F F->E Adjust Rate G Stir at 0-5°C post-addition F->G Addition Complete H Monitor via TLC G->H I Pour onto Ice/Water H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry Product K->L

Caption: Step-by-step workflow for the nitration experiment.

References

  • Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate.
  • Gustin, J. L. Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. ResearchGate.
  • Experiment 11: Electrophilic Aromatic Substitution – Nitration. UW-Madison Chemistry.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec.
  • Kulkarni, A. A. Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. 2014;10:405-424.
  • Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.
  • Plasse, K. M., et al. Aromatic nitration under various conditions. ResearchGate.
  • Clark, J. The nitration of benzene. Chemguide.
  • Hoggett, J. G., et al. Nitration and aromatic reactivity. Cambridge University Press. 1971.
  • Nitration of Benzene and Methylbenzene. Chemistry LibreTexts.
  • Reactions occurring in the organic phase during aromatic nitrations. ResearchGate.
  • Wang, T., et al. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. 2024;20:860-884.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.
  • Wang, Y., et al. Synthesis and Characterization of Nitro-p-xylenes. Molecules. 2011;16(7):5924-5933.
  • Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. ResearchGate.
  • Controlling temperature of nitration reactions. Google Patents.
  • How are products formed in nitration of m xylene? Filo.
  • Continuous flow nitration in miniaturized devices. Beilstein Journals.
  • Ashenhurst, J. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. 2018.
  • Process for the nitration of xylene isomers using zeolite beta catalyst. Google Patents.
  • Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate. Google Patents.
  • Synthesis of 2,4-dinitrophenol. ResearchGate.

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Technical Support Center: Managing Impurities in 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Acetamido-5-nitro-m-xylene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. As a key intermediate, its purity is paramount for the success of subsequent research and development stages. This guide provides in-depth, experience-based answers to frequently encountered issues, troubleshooting strategies for specific experimental problems, and validated protocols to ensure you achieve the highest quality material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers commonly have about working with this compound.

Q1: What are the primary impurities I should expect during the synthesis of this compound?

A1: The synthesis involves the electrophilic aromatic nitration of 3-acetamido-m-xylene (N-(2,4-dimethylphenyl)acetamide). The directing effects of the activating acetamido and methyl groups primarily guide the nitro group to the desired C-5 position. However, competitive reactions invariably lead to a predictable set of impurities:

  • Isomeric Impurities: The most common impurity is the regioisomer, 2-Acetamido-3-nitro-m-xylene (N-(2,4-dimethyl-5-nitrophenyl)acetamide). Its formation is a direct consequence of nitration at the C-3 position, which is also activated by the two methyl groups. Classical nitration of m-xylene derivatives is known to produce mixtures of isomers.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-acetamido-m-xylene .

  • Di-nitro Byproducts: Overly harsh reaction conditions (e.g., high temperature or excess nitrating agent) can lead to the formation of dinitrated products.

  • Oxidation Products: The use of nitric acid, a strong oxidizing agent, can cause oxidation of the methyl groups, especially if the temperature is not rigorously controlled.

Q2: My crude product is a distinct yellow color, but literature suggests it should be a pale-yellow or off-white solid. What causes this discrepancy?

A2: A strong yellow or orange coloration in the crude product is typically indicative of residual nitrating agents or the presence of nitro-phenolic impurities. During the reaction quench and workup, pouring the acidic reaction mixture into water can sometimes lead to hydrolysis of the acetamido group under high-acid, high-temperature conditions, forming a highly colored nitrophenolic byproduct. Furthermore, residual nitrogen oxides (NOx) can impart a yellow-brown color. A thorough washing protocol, as detailed in Section 3, is essential to neutralize and remove these impurities.

Q3: What is the most effective general method for purifying the crude product?

A3: For most applications, recrystallization is the most efficient and scalable method for purifying this compound. Ethanol or a mixture of ethanol and water is often effective. The principle relies on the solubility difference between the desired product and its main isomeric impurity at different temperatures. The desired this compound is typically less soluble in cold ethanol than the isomeric byproduct, allowing for its selective crystallization. For very high purity requirements where isomers are difficult to separate by recrystallization, column chromatography is the recommended alternative.

Q4: How can I reliably confirm the purity and identity of my final product?

A4: A multi-technique approach is recommended for validation:

  • Thin-Layer Chromatography (TLC): A quick and effective way to assess the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the structure and isomeric purity. The substitution pattern on the aromatic ring gives a unique set of signals and coupling constants for the desired product, which can be distinguished from its isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (208.22 g/mol ).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting range.

Section 2: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific experimental challenges.

Problem: Isomeric Impurity Contamination

Q: My ¹H NMR spectrum clearly shows a mixture of regioisomers. How can I minimize their formation during synthesis and effectively remove them?

A: The formation of isomers is an inherent challenge in the nitration of polysubstituted aromatic rings. The key is to control the reaction kinetics and thermodynamics to favor the desired product, followed by efficient purification.

Causality: The acetamido group is a strong ortho, para-director, strongly favoring nitration at the C-5 position. However, the two methyl groups also activate the ring, including the C-3 position, leading to the formation of the 2-Acetamido-3-nitro-m-xylene isomer. Temperature is the most critical factor; higher temperatures provide more energy to overcome the activation barrier for the formation of the minor isomer, resulting in a less selective reaction.

Solutions:

  • Strict Temperature Control: The nitration of activated rings is highly exothermic. Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Add the nitrating agent dropwise to the substrate solution to prevent localized temperature spikes.

  • Purification Strategy - Fractional Recrystallization: If the isomeric impurity is present in a small amount (<10%), multiple recrystallizations may be sufficient. The slightly different polarity and crystal packing of the isomers can be exploited. See Protocol 3.2 for a detailed method.

  • Purification Strategy - Column Chromatography: For separating larger quantities of isomers or for achieving >99.5% purity, silica gel column chromatography is the most robust method. A solvent system of intermediate polarity, such as ethyl acetate/hexane, will typically provide good separation. See Protocol 3.3 for guidance.

Troubleshooting Workflow: Isomeric Impurities

Here is a logical workflow for diagnosing and resolving issues with isomeric impurities.

G start Analysis Shows Isomeric Impurity check_temp Was reaction temp. maintained at 0-5°C? start->check_temp optimize_rxn ACTION: Optimize Synthesis - Use ice-salt bath - Slow, dropwise addition of nitrating agent check_temp->optimize_rxn No purify Impurity still present after optimized synthesis check_temp->purify Yes optimize_rxn->purify choose_method Select Purification Method purify->choose_method re_x re_x choose_method->re_x Impurity <10% chrom Column Chromatography (Protocol 3.3) Pros: High resolution, excellent for high purity Cons: Less scalable, solvent intensive choose_method->chrom Impurity >10% or High Purity Needed end_pure Product Meets Purity Spec re_x->end_pure chrom->end_pure

Caption: Troubleshooting workflow for managing isomeric impurities.

Problem: Low Product Yield

Q: My final isolated yield is well below the expected range. What are the common causes and how can I fix them?

A: Low yield can be attributed to several factors, from the reaction itself to the workup and purification stages.

Potential Causes & Solutions:

  • Incomplete Reaction: Ensure your starting material is fully dissolved before adding the nitrating agent. Allow sufficient reaction time (typically 30-60 minutes) after the addition is complete, while maintaining the low temperature. Use TLC to monitor the consumption of the starting material before quenching the reaction.

  • Over-nitration/Oxidation: As mentioned, excessive temperatures can lead to side reactions that consume your product. Adhering strictly to the 0-5 °C temperature range is critical.

  • Mechanical Loss During Workup:

    • Precipitation: When quenching the reaction by pouring it onto ice water, ensure the precipitation of the product is complete. Stir the mixture for at least 30 minutes. If the product seems too soluble, it may indicate incomplete reaction, as the starting material is more water-soluble.

    • Filtration: Use a Büchner funnel for vacuum filtration to ensure the product is as dry as possible before recrystallization. Wash the collected solid with cold water to remove residual acids without dissolving significant product.

    • Recrystallization: Avoid using an excessive volume of hot solvent for recrystallization, as this will prevent complete precipitation upon cooling and lead to significant loss of product in the mother liquor. Perform a small-scale solubility test first to determine the optimal solvent volume.

Problem: Product Fails to Crystallize or "Oils Out"

Q: During recrystallization, my product separated as an oil instead of forming crystals. What went wrong?

A: "Oiling out" occurs when a solid melts in the hot recrystallization solvent or when its solubility limit is exceeded at a temperature above its melting point. It can also be caused by the presence of impurities that disrupt the crystal lattice formation.

Solutions:

  • Reduce the Temperature: You may be using a solvent with too high of a boiling point. Lower the temperature of the solution before it becomes saturated.

  • Use More Solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Change Solvent System: Use a solvent pair (a "solvent" and an "anti-solvent"). Dissolve your product in a minimum amount of a good hot solvent (e.g., ethanol). Then, add a poor solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly. This solvent-antisolvent method is a reliable way to induce crystallization.

  • Induce Crystallization: If the solution is supersaturated but crystals won't form, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site. Alternatively, add a "seed crystal" from a previous successful batch.

Section 3: Key Experimental Protocols

These protocols provide detailed, validated methodologies. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The nitrating mixture is highly corrosive.

Protocol 3.1: Synthesis of Crude this compound
  • Preparation: In a 250 mL flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-acetamido-m-xylene in 20 mL of glacial acetic acid. Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture: In a separate flask, carefully and slowly add 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath. The generation of the nitronium ion is exothermic.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the acetanilide over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 45 minutes.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant, vigorous stirring. A yellow solid will precipitate.

  • Isolation: Allow the ice to melt completely while stirring. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with 3 x 100 mL portions of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual acids.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry.

Protocol 3.2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry product into an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol (approximately 30-40 mL per 10 g of crude product) and heat the mixture gently on a hot plate until the solid just dissolves. If the solid does not dissolve completely, it may be an insoluble impurity that can be removed by hot filtration.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 50 °C) to a constant weight.

Section 4: Data & Visualizations

Table 1: Properties of Target Compound and Key Impurities
Compound NameStructureMolecular Weight ( g/mol )Physical Form
This compound (Target)N-(2,4-dimethyl-6-nitrophenyl)acetamide208.22White to yellow solid
3-acetamido-m-xylene (Starting Material)N-(2,4-dimethylphenyl)acetamide163.22White solid
2-Acetamido-3-nitro-m-xylene (Isomer)N-(2,4-dimethyl-5-nitrophenyl)acetamide208.22Yellow solid
Impurity Formation Pathway Diagram

The following diagram illustrates the primary reaction pathway and the formation of key byproducts during the nitration of 3-acetamido-m-xylene.

G cluster_products Reaction Products SM 3-Acetamido-m-xylene (Starting Material) reagents HNO₃ / H₂SO₄ 0-5 °C SM->reagents P1 This compound (Desired Product) reagents->P1 Major Pathway (Sterically favored, electronically directed) I1 2-Acetamido-3-nitro-m-xylene (Isomeric Impurity) reagents->I1 Minor Pathway I2 Dinitro Products (Side Product) reagents->I2 Side Reaction (Excess reagents / High Temp)

Caption: Synthesis pathway and common impurity formation.

Section 5: References

  • (PDF) Nitration of Acetanilide - ResearchGate. Available at: [Link]

  • This compound|606-38-2 - MOLBASE Encyclopedia. Available at: [Link]

  • This compound | 606-38-2 | C10H12N2O3 | Appchem. Available at: [Link]

  • JEE Main Chemistry Syllabus 2026 - Allen. Available at: [Link]

  • Nitrations of acetanilides by reagents of N02X type1 - Canadian Science Publishing. Available at: [Link]

  • CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents. Available at:

  • Synthesis and Characterization of Nitro-p-xylenes - MDPI. Available at: [Link]

  • Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents. Available at:

  • Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene. Available at: [Link]

  • Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. Available at: [Link]

  • An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Available at: [Link]

  • Syllabus for NEET (UG) - National Medical Commission. Available at: [Link]

  • CN103342646B - High-selectivity synthesis method of 4-nitro-ortho-xylene - Google Patents. Available at:

  • Syllabus for JEE Main Paper 1 (BE/B.Tech.)- Mathematics, Physics and Chemistry - S3waas. Available at: [Link]

  • Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene | Request PDF. Available at: [Link]

  • (PDF) Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - ResearchGate. Available at: [Link]

  • CN1944393A - Process for continuously preparing nitro-xylene isomer monomer - Google Patents. Available at:

  • How are products formed in nitration of m xylene? - Filo. Available

"reaction monitoring techniques for 4-Acetamido-5-nitro-m-xylene synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Acetamido-5-nitro-m-xylene. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for monitoring this specific electrophilic aromatic substitution. Our goal is to equip you with the knowledge to anticipate challenges, interpret analytical data correctly, and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the monitoring of the nitration of 4-Acetamido-m-xylene.

Q1: What are the most effective techniques for monitoring the progress of this nitration reaction?

A: A multi-tiered approach combining chromatographic and spectroscopic methods is recommended for comprehensive monitoring.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative, real-time tracking of the reaction's progress. It allows you to visualize the consumption of the starting material and the formation of the product and any major byproducts.[1][2] Its low cost and speed make it the primary choice for at-a-glance monitoring.[2]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. HPLC can precisely measure the concentration of the starting material, the desired product, and various isomers or over-nitrated byproducts, providing valuable data on reaction kinetics and final yield.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of the final product. However, ¹H NMR of the crude reaction mixture can reveal the ratio of different isomers and help identify unexpected side products. Quantitative NMR (qNMR) can also be employed for accurate purity assessment.[4]

Q2: How do I select an appropriate solvent system (eluent) for TLC analysis?

A: The key is to find a solvent system that provides good separation between the starting material (4-Acetamido-m-xylene) and the more polar product (this compound). The starting material is less polar than the nitrated product. Therefore, the product will have a lower Retention Factor (Rf) value. A good starting point for nitrated aromatic compounds is a mixture of a non-polar and a moderately polar solvent.[5]

Solvent System (v/v)Typical Rf (Product)Application Notes
Hexanes:Ethyl Acetate (3:1)~0.3 - 0.4Excellent starting point for good separation.[5]
Toluene:Ethyl Acetate (4:1)~0.4 - 0.5A good alternative if spots are not moving sufficiently in hexanes.
Dichloromethane:Methanol (98:2)~0.5 - 0.6Useful if compounds show poor solubility in alkane-based systems.

Pro-Tip: Always run a reference spot of your starting material on the same plate as your reaction mixture to see a clear conversion.[1]

Q3: What are the expected byproducts, and why do they form?

A: The substitution pattern of the starting material, 4-Acetamido-m-xylene, dictates the potential byproducts. The powerful ortho-, para-directing acetamido group (-NHCOCH₃) and the weaker ortho-, para-directing methyl groups will primarily direct the incoming nitro group.

  • Isomeric Products: While the primary product is this compound (nitration ortho to the acetamido group), other isomers can form, though likely in smaller amounts.

  • Di-nitrated Products: The product, this compound, is still an activated ring system and can undergo a second nitration, especially if reaction conditions are too harsh (excess nitrating agent, high temperature).[6][7][8] This is a common issue in the nitration of activated aromatic rings.[9]

Q4: Why is strict temperature control so crucial during the addition of the nitrating agent?

A: Temperature control is paramount for two primary reasons:

  • Selectivity: Nitration is a highly exothermic reaction.[8] Allowing the temperature to rise significantly increases the rate of reaction and can lead to the formation of undesired di-nitrated byproducts and other side reactions.[6][10] Maintaining a low temperature (typically 0-10 °C) helps control the reaction rate and favors the formation of the mono-nitrated product.[8][10][11]

  • Safety: Uncontrolled temperature can lead to a runaway reaction, posing a significant safety hazard due to the rapid evolution of heat and potentially toxic gases like nitrogen oxides.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiment.

Q: My TLC plate shows the starting material spot, a new major product spot, and one or more minor spots. What's happening?

A: This is a common observation indicating the formation of byproducts alongside your desired product.

  • Probable Cause: The minor spots are likely isomeric mono-nitrated products. The directing groups on the ring (acetamido and methyls) can lead to nitration at other positions, although the 5-position is strongly favored.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use HPLC or LC-MS to get a more accurate profile of the product mixture.

    • Optimize Conditions: Byproducts can sometimes be minimized by further lowering the reaction temperature or slowing the rate of addition of the nitrating agent.[3]

    • Purification: These isomers will need to be removed during purification, typically via column chromatography or recrystallization.

Q: The reaction seems to have stalled. My TLC/HPLC analysis shows a significant amount of starting material remaining even after the recommended reaction time.

A: An incomplete reaction can stem from several factors related to the reagents or reaction conditions.

  • Probable Causes & Solutions:

    • Insufficient Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, generated from nitric and sulfuric acids.[12][13] If your acids have absorbed moisture or are old, their effectiveness may be reduced. Solution: Use fresh, high-purity concentrated acids.

    • Temperature Too Low: While crucial for control, an excessively low temperature can significantly slow down the reaction rate.[7] Solution: After the initial controlled addition of the nitrating agent at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period, monitoring by TLC until the starting material is consumed.[3]

    • Poor Mixing: If the reaction mixture is not stirred efficiently, localized concentrations of reactants can lead to an incomplete reaction. Solution: Ensure vigorous and consistent stirring throughout the reaction.

Q: I suspect I have formed di-nitro byproducts. How can I confirm this and prevent it in the future?

A: Over-nitration is a frequent challenge when the product is also susceptible to nitration.

  • Confirmation:

    • TLC: Di-nitrated products are typically more polar than mono-nitrated ones and will appear as spots with a lower Rf value.

    • HPLC: A new peak with a different retention time will be observed.

    • Mass Spectrometry: The mass spectrum of the crude product will show a peak corresponding to the molecular weight of the di-nitrated compound.

  • Prevention:

    • Control Stoichiometry: Use only a slight excess of the nitrating agent (typically 1.05-1.1 equivalents of nitric acid). A large excess strongly favors di-nitration.[7]

    • Slow Addition: Add the nitrating mixture dropwise to maintain a low concentration of the nitronium ion at any given time.[6][11]

    • Maintain Low Temperature: Strictly adhere to low-temperature conditions (0-10 °C) during the addition.[8]

    • Monitor Closely: Quench the reaction as soon as TLC/HPLC indicates the full consumption of the starting material to avoid over-reaction.[3]

Section 3: Standard Operating Protocols

These protocols provide a framework for the effective application of key monitoring techniques.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Sample Preparation:

    • SM: Dissolve a small amount of your 4-Acetamido-m-xylene in a suitable solvent (e.g., ethyl acetate).

    • RXN: Use a capillary tube to withdraw a tiny aliquot of the reaction mixture. Quench it immediately in a vial containing a small amount of ice-cold water and ethyl acetate. Shake well and use the organic layer for spotting.

  • Spotting: Using separate capillary spotters, apply a small spot for each lane. For the "CO" lane, spot the SM sample first, let it dry, and then spot the RXN sample directly on top of it.[2]

  • Development: Place the spotted plate in a developing chamber containing the chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Interpretation: The disappearance of the spot in the "RXN" lane that corresponds to the "SM" lane indicates consumption of the starting material. The appearance of a new, lower-Rf spot indicates product formation. The "CO" spot helps to definitively distinguish the starting material from the product.

Protocol 2: Quantitative Analysis by HPLC
  • Sample Preparation: Carefully withdraw a precise volume (e.g., 50 µL) of the reaction mixture. Quench it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile/water) in a volumetric flask. This "quench solution" will serve as your diluent.

  • Standard Preparation: Prepare standard solutions of known concentrations for the starting material and, if available, the purified product in the same quench solution.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.[14] A common starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Analysis: Inject the standard solutions to establish retention times and create a calibration curve. Then, inject the quenched reaction sample.

  • Data Interpretation: Compare the retention times of the peaks in your reaction sample to the standards to identify the starting material and product. Use the calibration curve to quantify the concentration of each component over time.

Section 4: Visual Guides & Workflows

Reaction Pathway and Potential Byproducts

Reaction_Pathway SM 4-Acetamido-m-xylene Reagent HNO₃ / H₂SO₄ SM->Reagent Product This compound (Major Product) Reagent->Product  Desired Path (Low Temp) Byproduct1 Isomeric Byproducts Reagent->Byproduct1 Minor Path Byproduct2 Di-nitrated Products Reagent->Byproduct2 Product->Reagent Over-reaction (High Temp / Excess Reagent)

Caption: Nitration pathway for 4-Acetamido-m-xylene.

Troubleshooting Workflow for In-Process Monitoring

Troubleshooting_Workflow Start Run TLC/HPLC at T=1hr CheckSM Is Starting Material Present? Start->CheckSM Result_Incomplete Result: Incomplete Reaction CheckSM->Result_Incomplete Yes CheckByproducts Are there significant unexpected spots/peaks? CheckSM->CheckByproducts No Action_Troubleshoot_Incomplete Investigate Cause Ineffective Reagents? Temperature too low? Poor Mixing? Result_Incomplete->Action_Troubleshoot_Incomplete Result_Complete Reaction Complete. Proceed to Workup. CheckByproducts->Result_Complete No Result_Byproducts Result: Side Reactions Occurring CheckByproducts->Result_Byproducts Yes Action_Troubleshoot_Byproducts Investigate Cause Temperature too high? Excess Nitrating Agent? Result_Byproducts->Action_Troubleshoot_Byproducts Action_Continue Continue Monitoring Action_Troubleshoot_Incomplete->Action_Continue Action_Troubleshoot_Byproducts->Action_Continue

Caption: Decision workflow for troubleshooting nitration reactions.

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Plate 1. Prepare TLC Plate (Draw Baseline) Prep_Sample 2. Prepare Samples (SM, RXN) Prep_Plate->Prep_Sample Spot 3. Spot Plate (SM, Co-spot, RXN) Prep_Sample->Spot Develop 4. Develop in Chamber Spot->Develop Visualize 5. Dry & Visualize (UV Lamp) Develop->Visualize Interpret 6. Interpret Results (Compare Rf values) Visualize->Interpret

Caption: Step-by-step workflow for TLC reaction monitoring.

References

  • Nitration of Aromatic Esters Thin-layer | Chegg.com. (2021).
  • Hessley, R. K. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.Journal of Chemical Education, 85(12), 1682.
  • Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts.Canadian Journal of Chemistry, 52(22), 3960-3970.
  • CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents. (2015).
  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC.
  • Hessley, R. K. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.ResearchGate.
  • Hessley, R. K. (2008). 2008 Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.Scribd.
  • This compound|606-38-2 - MOLBASE Encyclopedia. (n.d.).
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • The Nitration of Acetanilide | PDF - Scribd. (n.d.).
  • How are products formed in nitration of m xylene? - Filo. (2025).
  • UKEssays. (2017). Nitration of Acetanilide and Methyl Benzoate.
  • Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. (n.d.). ResearchGate.
  • Nitration of Acetanilide: TLC Analysis - YouTube. (2020).
  • nitration of aromatic compounds - YouTube. (2019).
  • Reddit. (2023). Di-nitration troubleshooting : r/Chempros.
  • Exp 4 - P-Nitro Acetanilide | PDF | Chemical Reactions | Filtration - Scribd. (n.d.).
  • Nitration of acetanilide (Lab report) - :::JAAN's Science Class:::. (2012).
  • Li, H., et al. (2011). Synthesis and Characterization of Nitro-p-xylenes.Molecules, 16(1), 50-58.
  • Holzgrabe, U. (2011). Quantitative NMR spectroscopy in pharmaceutical R&D.ResearchGate.
  • Fig. S2. HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene. (n.d.). ResearchGate.
  • Separation of Nitrobenzene on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents. (n.d.).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
  • Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765.Applied and Environmental Microbiology, 59(8), 2520-2525.
  • Regioselective Preparation of 4-Nitro-o-xylene Using Nitrogen Dioxide/Molecular Oxygen over Zeolite Catalysts. Remarkable Enhancement of para-Selectivity | Request PDF - ResearchGate. (2025).

Sources

Technical Support Center: Cost Optimization and Troubleshooting in 4-Acetamido-5-nitro-m-xylene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Acetamido-5-nitro-m-xylene (also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide). This guide is designed for researchers, chemists, and process development professionals seeking to enhance the efficiency, reduce the cost, and troubleshoot common issues in this specific nitration reaction. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory.

The synthesis of this compound, while seemingly straightforward, presents challenges in regioselectivity, reaction control, and downstream processing, all of which significantly impact overall cost. This document provides a structured, question-and-answer approach to navigate these complexities.

Section 1: Core Principles of Cost-Effective Nitration

This section addresses the fundamental economic drivers of the synthesis and how strategic choices can lead to significant cost savings.

Q1: What are the primary cost drivers in the synthesis of this compound?

A1: The primary cost drivers can be broken down into four main categories:

  • Raw Materials: The cost of the starting material, N-(2,4-dimethylphenyl)acetamide, is a baseline. However, the choice and quantity of the nitrating agent and solvents are major variables. Traditional mixed acid (sulfuric and nitric acid) is inexpensive upfront, but often requires large volumes and incurs high disposal costs[1].

  • Energy Consumption: Aromatic nitration is a highly exothermic reaction that requires significant cooling to maintain control and selectivity[2][3]. The subsequent purification via recrystallization often requires heating. These energy inputs contribute substantially to the overall cost.

  • Waste Management: The use of stoichiometric mixed acid generates a large volume of contaminated and diluted spent acid[1]. Environmental regulations make the treatment and disposal of this acidic waste a significant operational expense[1].

  • Process Efficiency (Yield & Purity): Low yields or poor regioselectivity (formation of isomeric impurities) necessitate more complex and costly purification steps, reducing the output of the desired product per batch and increasing solvent usage and labor.

Q2: How does the choice of nitrating agent impact the overall process cost and safety?

A2: The nitrating agent is the most critical factor. The standard "mixed acid" (HNO₃/H₂SO₄) method is a mature technology, but its drawbacks are significant[4][5]. Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly reactive nitronium ion (NO₂⁺)[6]. While effective, this system is corrosive, generates substantial waste, and the strong exothermic nature poses safety risks if not properly controlled[2][3].

Cost-effective alternatives focus on improving selectivity and reducing waste:

  • Catalytic Systems: Modern approaches utilize catalysts that can be recycled, such as zeolites, in combination with milder nitrating agents like bismuth nitrate or nitrogen dioxide[7][8]. These methods can drastically reduce acidic waste and often provide higher selectivity for the desired isomer, simplifying purification.

  • Alternative Acid Systems: Using nitric acid in acetic anhydride or acetic acid is another option, though it may be less potent than mixed acid[6][9].

  • Solid-Phase Reagents: Reagents like dinitro-5,5-dimethylhydantoin (DNDMH) offer alternative pathways with potentially different selectivity and easier handling[10].

Ultimately, a higher initial cost for an advanced catalytic system can lead to substantial overall savings by minimizing waste disposal, improving yield, and simplifying the workup process[7][11].

Section 2: Troubleshooting Guide for Common Synthesis Issues

This guide addresses specific experimental problems in a direct question-and-answer format.

Q: My reaction yield is consistently low. What are the likely causes and how can I fix it?

A: Low yield is a common problem that can stem from several factors. A systematic approach is needed to diagnose the issue.

  • Probable Cause 1: Incomplete Reaction.

    • Diagnosis: Analysis of the crude product (e.g., by TLC or ¹H NMR) shows a significant amount of unreacted N-(2,4-dimethylphenyl)acetamide.

    • Causality: The reaction kinetics are highly dependent on temperature and time. Insufficient reaction time or a temperature that is too low will prevent the reaction from reaching completion[2].

    • Solution:

      • Extend Reaction Time: While maintaining the recommended temperature, increase the reaction duration in timed increments (e.g., 30 minutes) and monitor for the disappearance of starting material.

      • Optimize Temperature: Cautiously increase the reaction temperature by a few degrees. Be aware that this can also increase the rate of side reactions, so this must be done with careful monitoring[2].

  • Probable Cause 2: Poor Regioselectivity (Isomeric Byproduct Formation).

    • Diagnosis: The desired product is present, but accompanied by significant amounts of one or more isomers. In this synthesis, the primary byproduct is likely N-(2,4-dimethyl-5-nitrophenyl)acetamide.

    • Causality: The acetamido (-NHCOCH₃) group is a powerful ortho, para-directing activator. The two methyl groups are weaker ortho, para-directors. The desired product requires nitration at the 6-position, which is ortho to the bulky acetamido group, making it sterically hindered. The competing 5-position is para to the acetamido group and less sterically hindered, making it a common byproduct.

    • Solution:

      • Lower the Temperature: Reducing the reaction temperature often enhances selectivity by favoring the kinetic product or reducing the energy available to overcome steric barriers for undesired pathways.

      • Change the Nitrating System: Some nitrating systems offer better regioselectivity. For instance, nitration using a zeolite catalyst has been shown to significantly improve selectivity in similar xylene systems[7][12].

  • Probable Cause 3: Product Loss During Workup.

    • Diagnosis: The reaction appears clean by in-process monitoring, but the isolated yield is low.

    • Causality: The product has some solubility in the quenching medium (ice/water) and the recrystallization solvent (e.g., ethanol)[13]. Using excessive solvent during recrystallization is a common cause of yield loss.

    • Solution:

      • Ensure Complete Precipitation: When quenching the reaction by pouring it onto ice, ensure the mixture is ice-cold to minimize the solubility of the product[2].

      • Optimize Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution slowly first, then in an ice bath to maximize crystal formation before filtration[14].

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Analyze Crude Product (TLC/NMR). Is starting material present? start->check_sm incomplete Diagnosis: Incomplete Reaction check_sm->incomplete  Yes check_byproducts Are significant isomeric byproducts present? check_sm->check_byproducts  No solution_incomplete Solution: 1. Extend reaction time. 2. Cautiously increase temperature. incomplete->solution_incomplete byproducts Diagnosis: Poor Regioselectivity check_byproducts->byproducts  Yes workup Diagnosis: Product Loss During Workup check_byproducts->workup  No solution_byproducts Solution: 1. Lower reaction temperature. 2. Use a selective catalyst (e.g., Zeolite). byproducts->solution_byproducts solution_workup Solution: 1. Ensure complete precipitation on quenching. 2. Minimize solvent in recrystallization. workup->solution_workup

Caption: Decision tree for troubleshooting low product yield.

Q: I am observing the formation of dark, tarry byproducts and the yield of my desired product is poor. What is happening?

A: The formation of dark, tarry materials is a classic sign of oxidation or over-nitration (dinitration).

  • Causality: The nitrating mixture is a powerful oxidizing agent. If the temperature is too high or the concentration of the nitrating agent is not well-controlled, it can oxidize the methyl groups or the aromatic ring itself[15]. Similarly, excessively harsh conditions can lead to the addition of a second nitro group, forming dinitro byproducts[15].

  • Solution:

    • Strict Temperature Control: This is the most critical parameter. Ensure your cooling bath is efficient and that the nitrating agent is added slowly and dropwise to prevent any temperature spikes[2][16].

    • Control Stoichiometry: Use a minimal excess of nitric acid. A large excess increases the likelihood of side reactions.

    • Consider Milder Reagents: If the problem persists, switching to a less aggressive nitrating system, such as bismuth nitrate or nitric acid in acetic anhydride, is highly recommended[7][9].

Section 3: Cost-Reduction Strategies & Optimized Protocols (FAQs)

FAQ 1: Can I replace the standard mixed acid (HNO₃/H₂SO₄) protocol to reduce costs and improve sustainability?

A1: Absolutely. Moving away from the traditional mixed acid method is a primary strategy for cost reduction. The most promising alternative involves a catalytic approach. A patented method for the nitration of m-xylene has demonstrated exceptional results using bismuth nitrate with a zeolite catalyst, a protocol that can be adapted for your substrate[7].

Comparison of Nitration Methods

FeatureStandard Mixed AcidCatalytic Bismuth Nitrate / Zeolite
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Bi(NO₃)₃·5H₂O / Acetic Anhydride
Catalyst H₂SO₄ (stoichiometric)Zeolite Hβ (catalytic, recyclable)
Temperature Low (0-10 °C), requires strong coolingHigher (Reflux), easier to control[7]
Selectivity Moderate, byproduct formation commonHigh, >88% for desired isomer reported[7]
Yield Variable, often moderateHigh, ~90% reported[7]
Waste Profile High volume of corrosive spent acid[1]Minimal; catalyst can be filtered and reused
Overall Cost Low upfront reagent cost, high disposal costHigher upfront reagent cost, low disposal cost, higher yield

This data clearly shows that while the initial reagents for the catalytic method may be more expensive, the dramatic reduction in waste, coupled with higher yield and selectivity, makes it a more economically and environmentally viable process for scaling up[7].

FAQ 2: What is the most cost-effective purification strategy for the final product?

A2: Recrystallization is the standard and most cost-effective method for purifying this compound on a lab scale.

  • Solvent Choice: Ethanol is commonly used and effective[13]. The key is to use a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. This differential solubility is what enables purification.

  • Cost-Saving Technique: To minimize product loss, use the absolute minimum volume of hot ethanol required to dissolve the crude solid. After dissolution, allow the solution to cool slowly to room temperature to form large, pure crystals. Only then should you place it in an ice bath to maximize precipitation before filtering. Washing the collected crystals should be done with a small amount of ice-cold ethanol to remove surface impurities without re-dissolving the product.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Mixed Acid Synthesis (Baseline Method)

This protocol is adapted from standard procedures for the nitration of acetanilides and serves as a baseline for comparison.[13]

  • Preparation: In a flask, dissolve 10.0 g of N-(2,4-dimethylphenyl)acetamide in 20 mL of glacial acetic acid. Carefully add 20 mL of concentrated sulfuric acid while stirring. Cool this solution in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: Separately, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred acetanilide solution over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C throughout the addition[16].

  • Quenching: After the addition is complete, let the mixture stir in the cold bath for another 60 minutes. Then, carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude, air-dried solid from hot ethanol to yield pure this compound.

Protocol 2: Cost-Optimized Synthesis using Bismuth Nitrate and Zeolite Catalyst

This protocol is an adapted, cost-effective method based on a high-selectivity nitration process.[7]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10.0 g of N-(2,4-dimethylphenyl)acetamide, 1.0 g of zeolite Hβ catalyst, and 50 mL of a suitable solvent like petroleum ether.

  • Reagent Addition: Add 15 mL of acetic anhydride, followed by 12.0 g of Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-5 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter to recover the zeolite catalyst (which can be washed, dried, and reused).

  • Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to remove acetic acid), and finally with water again.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by a simple recrystallization from a minimal amount of hot ethanol if necessary.

Synthetic Pathway Overview

G cluster_0 Standard Method cluster_1 Cost-Optimized Method SM_Std N-(2,4-dimethylphenyl)acetamide Product_Std This compound SM_Std->Product_Std Nitration Reagents_Std Conc. HNO₃ Conc. H₂SO₄ 0-10 °C SM_Opt N-(2,4-dimethylphenyl)acetamide Product_Opt This compound SM_Opt->Product_Opt Selective Nitration Reagents_Opt Bi(NO₃)₃·5H₂O Zeolite Hβ Catalyst Reflux

Caption: Comparison of standard vs. cost-optimized synthetic routes.

References
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Nitration Of Arom
  • Nitro compound synthesis by nitrite substitution or nitr
  • Nitr
  • Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE.
  • Nitration and arom
  • Di-nitration troubleshooting : r/Chempros - Reddit.
  • NITR
  • CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google P
  • This compound - Sigma-Aldrich.
  • CN1944393A - Process for continuously preparing nitro-xylene isomer monomer - Google P
  • Synthesis of 4-Nitro-o-Xylene by Selective Nitr
  • Preparation of p-nitroacetanilide
  • (PDF)
  • The Nitr
  • CN103342646B - High-selectivity synthesis method of 4-nitro-ortho-xylene - Google P
  • Solved NITRATION OF ACETANILIDE REFERENCES Pavia et al | Chegg.com.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • EXPERIMENT 11 PREPAR
  • Regioselective Preparation of 4-Nitro-o-xylene Using Nitrogen Dioxide/Molecular Oxygen over Zeolite Catalysts.

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Technical Support Center: Green Chemistry Approaches for 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-5-nitro-m-xylene. This guide is designed for researchers, scientists, and drug development professionals seeking to implement safer, more efficient, and environmentally responsible synthetic methods. Traditional nitration protocols, often relying on a hazardous mixture of concentrated nitric and sulfuric acids, present significant environmental and safety challenges, including the disposal of large quantities of acid waste.[1][2] This document provides a comprehensive resource of frequently asked questions, troubleshooting guides, and detailed experimental protocols based on modern green chemistry principles.

Section 1: Frequently Asked questions (FAQs)

This section addresses common queries regarding the transition from traditional to greener nitration methods for substituted aromatic compounds like 4-Acetamido-m-xylene.

Q1: What are the primary hazards of traditional mixed-acid (HNO₃/H₂SO₄) nitration, and how do green alternatives mitigate them?

A1: Traditional mixed-acid nitration poses several significant risks. The reagents are highly corrosive and can cause severe chemical burns upon contact.[3][4] The reaction is strongly exothermic, creating a risk of thermal runaway if not carefully controlled, which can lead to explosions.[5] Additionally, this process generates large volumes of hazardous spent acid, presenting a serious environmental disposal problem.

Green chemistry approaches mitigate these issues by:

  • Replacing Strong Acids: Employing solid acid catalysts (e.g., zeolites, functionalized silica) or milder nitrating agents like metal nitrates reduces corrosivity and the volume of liquid acid waste.[1][6]

  • Improving Energy Efficiency: Using energy sources like microwave irradiation or ultrasound can significantly shorten reaction times from hours to minutes, reducing overall energy consumption and the potential for side reactions.[7][8][9]

  • Using Benign Solvents: Shifting away from chlorinated solvents to more environmentally friendly options, or even performing reactions under solvent-free conditions, minimizes volatile organic compound (VOC) emissions.[10][11]

Q2: Which green chemistry methods are most promising for the regioselective nitration of 4-Acetamido-m-xylene?

A2: For a substituted aromatic ring like 4-Acetamido-m-xylene, achieving high regioselectivity for the desired 5-nitro isomer is crucial. The most promising green methods include:

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields. The formation of localized high-temperature and pressure zones through acoustic cavitation can drive the reaction efficiently, often under milder overall conditions.[12][13]

  • Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform energy transfer directly to the reaction medium, drastically reducing reaction times and often improving yields.[8][14] This can minimize the formation of by-products that may occur during prolonged heating.

  • Solid Acid Catalysis: Using catalysts like zeolite beta can offer shape selectivity, potentially favoring the formation of a specific isomer. These catalysts are easily recoverable and reusable, aligning with green chemistry principles.[6]

  • Alternative Nitrating Systems: Using reagents like bismuth nitrate on a solid support (e.g., silica gel) or dinitrogen pentoxide in a more benign solvent system can avoid the harshness of mixed acids.[1][15]

Q3: How does the choice of solvent impact a green nitration reaction?

A3: Solvents can strongly influence the rate and positional selectivity of nitration.[10] In nonpolar solvents, the ortho/para ratio for nitration of some aromatics remains relatively constant. However, polar solvents can significantly alter this ratio.[10][16] The choice of solvent can also affect the solvation of the electrophilic species (the nitronium ion, NO₂⁺), which in turn impacts its steric bulk and reactivity. For greener applications, the goal is to use solvents with a lower environmental impact, such as acetic acid, or to design solvent-free reaction conditions.[17]

Q4: The starting material, 4-Acetamido-m-xylene, has multiple activating groups. How does this affect the reaction?

A4: 4-Acetamido-m-xylene (N-(2,4-dimethylphenyl)acetamide) has three activating groups: two methyl groups and an acetamido group. The acetamido group is a strong ortho, para-director, while the methyl groups are weaker ortho, para-directors. This high degree of activation makes the ring highly susceptible to electrophilic attack but also introduces challenges:

  • Regioselectivity: The directing effects of the three groups must be carefully managed to favor nitration at the C-5 position. The acetamido group strongly directs to its ortho positions (C-3 and C-5). The C-5 position is sterically less hindered than the C-3 position (which is between the acetamido and a methyl group). This steric factor is often key to achieving the desired product.

  • Risk of Over-nitration: The activated ring can easily undergo di-nitration if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent, or long reaction time).[18] Green methods that allow for precise control over reaction time and energy input, such as microwave synthesis, are advantageous here.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound using green chemistry protocols.

TroubleshootingGuide start Problem Observed low_yield Low or No Yield start->low_yield poor_selectivity Poor Regioselectivity (Isomer Mix) start->poor_selectivity over_nitration Over-nitration (Di-nitro products) start->over_nitration decomposition Decomposition / Tar Formation start->decomposition cause1 Possible Cause: - Inactive nitrating agent - Insufficient energy input (Microwave/Ultrasound) - Water in reaction low_yield->cause1 cause2 Possible Cause: - Temperature too high - Incorrect solvent polarity - Steric hindrance not exploited poor_selectivity->cause2 cause3 Possible Cause: - Reaction time too long - Nitrating agent too concentrated - Poor temperature control over_nitration->cause3 cause4 Possible Cause: - Excessive microwave power - Reaction hotspotting - Substrate sensitive to oxidation decomposition->cause4 solution1 Solution: - Use fresh reagents/catalyst - Increase power/time incrementally - Use anhydrous conditions cause1->solution1 solution2 Solution: - Lower reaction temperature (0-10°C) - Screen different solvents - Consider shape-selective catalyst (zeolite) cause2->solution2 solution3 Solution: - Reduce reaction time - Use stoichiometric amount of nitrating agent - Ensure efficient cooling/stirring cause3->solution3 solution4 Solution: - Use pulsed microwave heating - Improve stirring - Use a milder nitrating agent (e.g., NaNO₂/KHSO₄) cause4->solution4

Caption: Troubleshooting decision tree for green nitration.

Problem: My product yield is very low or the reaction did not proceed.

  • Possible Cause: The nitrating agent may be inactive or insufficiently generated. For methods using metal nitrates or solid catalysts, moisture can inhibit the reaction. With microwave or ultrasound methods, the energy input may be too low.

  • Troubleshooting Steps:

    • Verify Reagents: Ensure nitrating agents are fresh and anhydrous if required by the protocol.

    • Optimize Energy: If using microwave assistance, incrementally increase the power or reaction time. For ultrasound, ensure the reaction flask is properly positioned in the ultrasonic bath for maximum energy transmission.[8][9]

    • Catalyst Activity: If using a solid acid catalyst, ensure it has been properly activated (e.g., by heating to remove water) before use.

Problem: I am getting a mixture of isomers instead of predominantly this compound.

  • Possible Cause: The reaction temperature may be too high, reducing the selectivity. The directing effects of the activating groups are sensitive to reaction conditions.

  • Troubleshooting Steps:

    • Temperature Control: Perform the reaction at a lower temperature. Traditional nitrations are often run between 0-10°C to maximize selectivity, and this principle still applies to many green methods.[17][19]

    • Solvent Screening: Test different solvents. A change in solvent polarity can influence the regiochemical outcome.[10]

    • Catalyst Choice: Consider using a shape-selective catalyst like zeolite H-beta, which can sterically favor nitration at the less-hindered C-5 position.[6]

Problem: Mass spectrometry shows the presence of di-nitrated products.

  • Possible Cause: The high activation of the starting material makes it prone to over-nitration. This typically occurs if the reaction is run for too long, at too high a temperature, or with an excess of the nitrating agent.[18]

  • Troubleshooting Steps:

    • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.

    • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.

    • Milder Reagents: Switch to a less aggressive nitrating system, such as sodium nitrite with an acid catalyst.[13]

Section 3: Detailed Experimental Protocols & Workflow

The following protocols provide step-by-step methodologies for greener synthesis routes. Researchers should first perform these on a small scale to optimize conditions for their specific equipment and reagents.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate 1. Prepare Solution of 4-Acetamido-m-xylene in chosen solvent prep_reagents 2. Prepare Nitrating Agent (e.g., Metal Nitrate Solution or Solid Acid Slurry) cool 3. Cool Substrate Solution (e.g., to 0-10°C) prep_reagents->cool add_reagent 4. Add Nitrating Agent Slowly with Vigorous Stirring cool->add_reagent apply_energy 5. Apply Green Activation (Ultrasound / Microwave) Monitor Temperature & Time add_reagent->apply_energy quench 6. Quench Reaction (Pour onto ice-water) apply_energy->quench isolate 7. Isolate Crude Product (Vacuum Filtration) quench->isolate wash 8. Wash with Water & dilute NaHCO₃ solution isolate->wash purify 9. Purify by Recrystallization (e.g., from Ethanol) wash->purify

Caption: General workflow for green nitration of 4-Acetamido-m-xylene.

Protocol 1: Ultrasound-Assisted Nitration

This protocol utilizes ultrasound to promote the reaction, often allowing for shorter times and higher yields compared to silent (stirred) reactions.[9][12]

  • Reagents & Equipment:

    • 4-Acetamido-m-xylene

    • Nitrating Agent: Sodium Nitrite (NaNO₂) and Potassium Bisulfate (KHSO₄)[13]

    • Solvent: Acetic Acid

    • Ultrasonic cleaning bath or probe sonicator

    • Round-bottom flask, magnetic stirrer, and ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 4-Acetamido-m-xylene in a minimal amount of acetic acid.

    • Place the flask in an ice bath on a magnetic stirrer and begin stirring.

    • In a separate container, prepare a mixture of 1.1 equivalents of NaNO₂ and 1.1 equivalents of KHSO₄.

    • Add the solid NaNO₂/KHSO₄ mixture portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 15°C.

    • Position the flask in the ultrasonic bath, ensuring the water level is sufficient for efficient energy transfer.

    • Apply ultrasound for 30-60 minutes, monitoring the reaction progress by TLC. Maintain the temperature of the water bath with ice as needed.

    • Once the reaction is complete, quench the mixture by pouring it slowly into a beaker of crushed ice and water.

    • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water, followed by a cold, dilute sodium bicarbonate solution until the washings are neutral.

    • Dry the crude product and recrystallize from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Nitration

This protocol uses microwave energy to rapidly and efficiently heat the reaction. It is crucial to use a dedicated scientific microwave reactor with temperature and pressure controls.[7][8]

  • Reagents & Equipment:

    • 4-Acetamido-m-xylene

    • Nitrating Agent: Calcium Nitrate [Ca(NO₃)₂][7]

    • Solvent: Glacial Acetic Acid

    • Microwave synthesis reactor with sealed reaction vessels

  • Procedure:

    • In a microwave reaction vessel, combine 1 equivalent of 4-Acetamido-m-xylene, 1.2 equivalents of Calcium Nitrate, and glacial acetic acid.

    • Seal the vessel and place it in the microwave reactor.

    • Set the reaction parameters: irradiate at a controlled power (e.g., 100-300 W) for 2-5 minutes, with a temperature limit set to 80-100°C. Caution: These parameters must be optimized starting with very short times and low power.

    • After irradiation, allow the vessel to cool to room temperature before opening.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Isolate and purify the product as described in steps 8 and 9 of the ultrasound protocol.

Data Comparison: Green Nitration Approaches
ParameterTraditional Mixed AcidUltrasound-AssistedMicrowave-Assisted
Reagents Conc. HNO₃, Conc. H₂SO₄NaNO₂ / KHSO₄Ca(NO₃)₂ / Acetic Acid
Hazards Highly corrosive, exothermic, large acid wasteMilder reagents, reduced wasteRequires specialized equipment, pressure buildup risk
Reaction Time 1-4 hours30-60 minutes[12]2-10 minutes[7][8]
Temperature 0-10°C (controlled)Ambient or slightly elevated80-100°C (controlled)
Typical Yield Variable, risk of by-productsGood to excellentGood to excellent[7]
Green Aspect PoorReduced acid waste, energy efficientDrastically reduced time, minimal waste

Section 4: Critical Safety Protocols

Even when using "greener" methods, nitration reactions are energetic and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[3]

  • Ventilation: All nitration experiments must be conducted inside a certified chemical fume hood to prevent inhalation of potentially toxic nitrogen oxide fumes.[3]

  • Exothermic Control: Although greener methods are often less exothermic than mixed-acid nitrations, the potential for heat generation still exists. Always have an ice bath ready to cool the reaction if the temperature rises unexpectedly.[5]

  • Quenching: The process of quenching the reaction by adding the mixture to water is also exothermic. This must be done slowly, with stirring, to dissipate heat safely.

  • Waste Disposal: Neutralize all acidic filtrates before disposal according to your institution's guidelines. Solid catalysts should be recovered, cleaned, and stored for reuse.

References

  • Vertex AI Search. (2024).
  • datapdf.com. (n.d.). Solvent Effects in Aromatic Nitration.
  • Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
  • Chemcess. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • PubMed Central. (2025). Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture.
  • ResearchGate. (n.d.). Ultrasonic‐assisted environmentally‐friendly nitration using... | Download Scientific Diagram.
  • PubMed. (2004).
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  • National Journal of Chemistry. (2011).
  • AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
  • ResearchGate. (n.d.). Nitration of aromatic compounds under ultrasonic condition.
  • ResearchGate. (2016).
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  • Lu Le Laboratory. (2013).
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  • ResearchGate. (2021). Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes.
  • ACS Publications. (n.d.). Solvent Effects in Aromatic Nitration.
  • Scribd. (n.d.).
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Asian Journal of Chemistry. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports.
  • PubMed Central. (2024).
  • Frontiers. (2024).
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  • ResearchGate. (n.d.). Study on the reaction selectivity and hazard of m-xylene nitration catalyzed by SO3H-functionalized ionic liquids with different anions: Experimental and theoretical approaches | Request PDF.
  • Taylor & Francis Online. (2009). Green process chemistry in the pharmaceutical industry.
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  • ResearchGate. (n.d.). Regioselective Preparation of 4-Nitro-o-xylene Using Nitrogen Dioxide/Molecular Oxygen over Zeolite Catalysts. Remarkable Enhancement of para-Selectivity | Request PDF.
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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 4-Acetamido-5-nitro-m-xylene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are paramount. The subtle variation in the substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, physicochemical properties, and synthetic accessibility. This guide provides an in-depth technical comparison of 4-Acetamido-5-nitro-m-xylene and its key isomers, offering insights into their synthesis, characterization, and the analytical techniques pivotal for their differentiation.

Introduction: The Significance of Isomeric Purity

This compound and its isomers are substituted nitrobenzene derivatives, a class of compounds with broad applications in chemical synthesis, serving as precursors for dyes, pharmaceuticals, and other specialty chemicals. The specific arrangement of the acetamido, nitro, and two methyl groups on the m-xylene core dictates the electronic and steric environment of the molecule, influencing its reactivity and interaction with biological targets. Consequently, ensuring the isomeric purity of a target compound is a critical step in any research or development endeavor.

This guide will focus on the characterization of this compound in comparison to its primary positional isomers:

  • This compound (Target Compound)

  • 2-Acetamido-5-nitro-m-xylene

  • 4-Acetamido-3-nitro-m-xylene

  • 4-Acetamido-6-nitro-m-xylene

A logical workflow for the synthesis and characterization of these isomers is presented below, highlighting the key decision-making processes and analytical checkpoints.

workflow cluster_synthesis Synthesis cluster_characterization Characterization & Differentiation start Start: m-Xylene nitration Nitration of m-Xylene start->nitration separation1 Separation of Nitro-m-xylene Isomers nitration->separation1 reduction Reduction of Nitro Group separation1->reduction separation2 Separation of Amino-nitro-m-xylene Isomers reduction->separation2 acetylation Acetylation of Amino Group separation2->acetylation final_isomers Isomeric Mixture of This compound and its Isomers acetylation->final_isomers chromatography Chromatographic Separation (TLC, GC, HPLC) final_isomers->chromatography spectroscopy Spectroscopic Analysis (NMR, IR, MS) chromatography->spectroscopy Isomerically Pure Fractions thermal Thermal Analysis (DSC, TGA) spectroscopy->thermal caption Figure 1: General workflow for the synthesis and characterization of acetamido-nitro-m-xylene isomers.

Figure 1: General workflow for the synthesis and characterization of acetamido-nitro-m-xylene isomers.

Synthesis Strategies: A Divergent Approach to Isomer Generation

The synthesis of these isomers typically begins with the nitration of m-xylene. This initial step often yields a mixture of nitroxylene isomers, primarily 2-nitro-m-xylene and 4-nitro-m-xylene, with the ratio being dependent on reaction conditions[1]. The separation of these precursors is a critical juncture that dictates the final isomeric products.

A common synthetic pathway to the target compound, this compound, involves the acetylation of 2,4-dimethylaniline, followed by nitration and subsequent hydrolysis to yield 2,4-dimethyl-6-nitroaniline[2]. The final acetylation of this amino-nitro compound furnishes the desired product.

synthesis_pathway cluster_main Synthesis of this compound start 2,4-Dimethylaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(2,4-dimethylphenyl)acetamide step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 Mixture of Nitro Isomers step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 2,4-Dimethyl-6-nitroaniline step3->intermediate3 step4 Acetylation (Acetic Anhydride) intermediate3->step4 product This compound step4->product caption Figure 2: A plausible synthetic route to this compound.

Figure 2: A plausible synthetic route to this compound.

The synthesis of the other isomers would necessitate starting with the appropriately substituted amino-nitro-m-xylene precursors. For instance, the synthesis of 2-Acetamido-5-nitro-m-xylene would likely start from 2,4-dimethyl-3-nitroaniline.

Comparative Physicochemical Properties

The physical properties of these isomers, such as melting point and solubility, are expected to differ based on the substitution pattern, which influences crystal packing and intermolecular forces.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted Solubility
This compound C₁₀H₁₂N₂O₃208.22Solid at room temperatureSparingly soluble in water, soluble in organic solvents.
2-Acetamido-5-nitro-m-xylene C₁₀H₁₂N₂O₃208.22Likely a solidSimilar to other isomers
4-Acetamido-3-nitro-m-xylene C₁₀H₁₂N₂O₃208.22Likely a solidSimilar to other isomers
4-Acetamido-6-nitro-m-xylene C₁₀H₁₂N₂O₃208.22Likely a solidSimilar to other isomers

Spectroscopic Characterization: Unraveling Isomeric Differences

Spectroscopic techniques are indispensable for the unambiguous identification of isomers.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons and the methyl protons will be unique to each isomer.

  • Aromatic Protons: The electronic environment of the aromatic protons is heavily influenced by the positions of the electron-withdrawing nitro group and the electron-donating acetamido and methyl groups. This will result in distinct chemical shifts for the aromatic protons in each isomer.

  • Methyl Protons: The proximity of the methyl groups to the nitro and acetamido substituents will also cause variations in their chemical shifts.

  • NH Proton: The chemical shift of the amide proton can also provide structural information.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy will show a unique set of signals for each isomer, corresponding to the different carbon environments in the molecule. The chemical shifts of the aromatic carbons will be particularly informative, reflecting the substitution pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the key functional groups present in the molecules. All isomers will exhibit characteristic absorption bands for:

  • N-H stretch: around 3300 cm⁻¹

  • C=O stretch (amide I): around 1660 cm⁻¹

  • N-H bend (amide II): around 1550 cm⁻¹

  • Asymmetric and symmetric NO₂ stretches: around 1530 and 1350 cm⁻¹, respectively.

While the major peaks will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry will show the same molecular ion peak (m/z = 208.22) for all isomers. However, the fragmentation patterns upon electron ionization (EI-MS) may differ, providing clues to the substitution pattern. The relative abundances of fragment ions can be used to distinguish between the isomers.

Chromatographic Separation: The Key to Isomeric Purity

Chromatographic techniques are essential for both the analytical separation and preparative isolation of these isomers.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary separation of the isomeric mixture. The different polarities of the isomers, arising from the varied positions of the polar nitro and acetamido groups, will result in different retention factors (Rf values) on a silica gel plate.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and preparative separation, GC and HPLC are the methods of choice.

  • GC-MS: Gas chromatography coupled with mass spectrometry can provide excellent separation of the isomers based on their boiling points and polarities, with the mass spectrometer providing definitive identification of each separated peak.

  • HPLC: High-performance liquid chromatography, particularly reverse-phase HPLC, is a powerful technique for separating these isomers. The choice of stationary phase, mobile phase composition, and gradient elution can be optimized to achieve baseline separation.

A Step-by-Step Protocol for HPLC Separation (A General Guideline):

  • Column Selection: A C18 column is a good starting point for reverse-phase separation of these moderately polar compounds.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The optimal ratio will need to be determined experimentally.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often necessary to achieve good separation of all isomers.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., around 254 nm) is suitable.

  • Method Development: Start with a broad gradient (e.g., 10-90% acetonitrile in water over 30 minutes) to get an initial separation profile. Then, optimize the gradient slope and time to improve the resolution between closely eluting peaks.

Conclusion and Future Perspectives

Future work should focus on the systematic synthesis and characterization of each isomer to build a comprehensive spectral and chromatographic library. This will be invaluable for researchers working with these compounds and will facilitate the development of robust analytical methods for quality control and isomeric purity assessment in various applications.

References

  • Zhang, J. et al. 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online. 2012, 68(Pt 6), o1775. [Link]
  • Sciencemadness Discussion Board. Large Scale Production of 2,6-dimethylnitrobenzene. [Link]

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A Comparative Guide to the Synthesis of 4-Acetamido-5-nitro-m-xylene for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the compound 4-Acetamido-5-nitro-m-xylene serves as a crucial intermediate. Its molecular architecture, featuring a nitro group positioned adjacent to an acetamido substituent on a xylene core, makes it a versatile precursor for a variety of more complex target molecules. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to researchers and process chemists.

This guide provides an in-depth, objective comparison of the primary methodologies for the synthesis of this compound, grounded in established chemical principles and supported by experimental data. We will dissect the ubiquitous mixed-acid nitration approach and contrast it with alternative methods, offering field-proven insights into the causality behind experimental choices.

The Foundational Step: Synthesis of N-(2,4-dimethylphenyl)acetamide

Prior to the critical nitration step, the synthesis of the precursor, N-(2,4-dimethylphenyl)acetamide (also known as 4-acetamido-m-xylene), is a straightforward and high-yielding reaction. This is typically achieved through the acetylation of 2,4-dimethylaniline with acetic anhydride. This initial step serves a dual purpose: it provides the acetamido group of the final product and protects the amino group from oxidation during the subsequent nitration, while its ortho,para-directing nature guides the regioselectivity of the nitration.

Method 1: The Workhorse - Classical Mixed Acid Nitration

The most common and well-documented method for the synthesis of this compound is the electrophilic aromatic substitution via nitration of N-(2,4-dimethylphenyl)acetamide using a mixture of concentrated nitric acid and sulfuric acid.

The Underlying Chemistry: Formation of the Nitronium Ion

The potency of this method lies in the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid, protonates nitric acid, which then expels a molecule of water to form the nitronium ion.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_nitration Nitration (Method 1) cluster_purification Purification Aniline 2,4-Dimethylaniline Acetamide N-(2,4-dimethylphenyl)acetamide Aniline->Acetamide + Ac₂O Ac2O Acetic Anhydride Product This compound Acetamide->Product + Mixed Acid (0-10°C) MixedAcid HNO₃ / H₂SO₄ Crude Crude Product (Precipitated) Product->Crude Quench on Ice Pure Purified Product Crude->Pure Recrystallization

Caption: General workflow for the synthesis of this compound.

References

  • Aromatic Nitration. (n.d.).
  • Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide.
  • eGyanKosh. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE.
  • Scribd. (n.d.). The Nitration of Acetanilide.
  • JAAN's Science Class. (2012, January 1). Nitration of acetanilide (Lab report).
  • Shestakov, A. S., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(45), 28226-28233.

A Comparative Guide to the Potential Biological Activity of 4-Acetamido-5-nitro-m-xylene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Editorial Foreword

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Within the vast landscape of organic compounds, nitroaromatic molecules represent a class with a rich history and diverse biological activities.[1] This guide focuses on a specific, yet under-explored, chemical space: 4-Acetamido-5-nitro-m-xylene and its derivatives . Due to a notable scarcity of direct experimental data on this particular family of compounds in publicly accessible literature, this guide will adopt a predictive and comparative approach. By examining the biological activities of structurally related compounds and the well-documented behavior of the nitroaromatic class, we aim to provide a foundational framework for researchers interested in synthesizing and evaluating these novel derivatives. We will delve into hypothesized biological activities, propose robust experimental protocols for their evaluation, and discuss the critical structure-activity relationships that are likely to govern their efficacy and safety.

Introduction: The Chemical Landscape of this compound

This compound is a substituted nitroaromatic compound. Its core structure, a benzene ring with two methyl groups (xylene), is further functionalized with an acetamido group (-NHCOCH₃) and a nitro group (-NO₂). The relative positions of these functional groups are critical to the molecule's electronic and steric properties, which in turn are expected to dictate its biological interactions.

While direct biological studies on this compound derivatives are limited, the broader class of nitroaromatic compounds is known for a wide spectrum of biological effects, including antimicrobial and cytotoxic activities.[1] The presence of the nitro group is often a key determinant of this activity, frequently acting as a pharmacophore that can be enzymatically reduced within cells to produce reactive nitrogen species. These reactive intermediates can then interact with critical biomolecules such as DNA and proteins, leading to cellular damage and death.

A structurally similar compound, N-(2-Methyl-5-nitrophenyl)acetamide, provides a valuable point of comparison. While specific biological activity data for this compound is also scarce, its classification as a nitroaromatic compound suggests a potential for genotoxicity through metabolic activation.[2] This highlights the dual nature of the nitro group: a potential source of therapeutic activity and a flag for toxicological concern.

Hypothesized Biological Activities and Comparative Analysis

Based on the chemical structure of this compound and the known activities of related compounds, we can hypothesize two primary areas of biological activity: antimicrobial and cytotoxic .

Antimicrobial Activity: A Potential New Class of Antibacterials?

Nitroaromatic compounds have a long history as antimicrobial agents. The antimicrobial activity is often linked to the enzymatic reduction of the nitro group in microbial cells, leading to the formation of toxic metabolites.

Comparison with Structurally Related Scaffolds:

  • Nitrofuran Derivatives: The antimicrobial activity of nitrofuran compounds is well-established and relies on the enzymatic reduction of the nitro group.[3] This suggests that the nitro group on the xylene ring could similarly be activated by bacterial nitroreductases.

  • Amino/Nitro Substituted Coumarins: Studies on 3-arylcoumarins with amino and nitro substituents have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[4] The position of the nitro group was found to be a critical factor in determining the potency of these compounds.[4]

Proposed Structure-Activity Relationship (SAR):

For this compound derivatives, the following SAR is proposed:

  • Substituents on the Acetamido Group: Modifications to the acetyl group could influence the compound's solubility and ability to penetrate bacterial cell walls.

  • Modifications to the Xylene Methyl Groups: Altering the methyl groups could impact the steric hindrance around the nitro group, potentially affecting its interaction with bacterial enzymes.

  • Additional Substituents on the Aromatic Ring: The introduction of other functional groups could modulate the electronic properties of the nitro group, influencing its reduction potential and, consequently, its antimicrobial activity.

Cytotoxic Activity: A Double-Edged Sword

The same mechanism that underlies the antimicrobial activity of nitroaromatic compounds—metabolic activation to reactive species—is also responsible for their potential cytotoxicity against mammalian cells. This property, while a concern for general toxicity, can be harnessed for anticancer applications if selectivity for cancer cells can be achieved.

Comparison with Structurally Related Scaffolds:

  • Nitroaromatic Compounds and Genotoxicity: The broader class of nitroaromatic compounds is known to have mutagenic and carcinogenic properties, which are linked to the formation of DNA adducts by their reactive metabolites.[1] This underscores the importance of thorough toxicological evaluation of any new nitroaromatic derivative.

  • N-(2-Methyl-5-nitrophenyl)acetamide: As previously mentioned, this structurally similar compound is hypothesized to have genotoxic potential.[2] This suggests that this compound derivatives should be handled with appropriate safety precautions and be rigorously tested for mutagenicity.

Proposed Structure-Activity Relationship (SAR):

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the reduction potential of the nitro group, which is a key factor in the toxicity of nitroaromatic compounds.[5]

  • Lipophilicity: The overall lipophilicity of the molecule will affect its ability to cross cell membranes and accumulate within cells, thereby influencing its cytotoxic concentration.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of novel this compound derivatives, a systematic and rigorous experimental approach is essential. The following section outlines detailed, self-validating protocols for assessing antimicrobial and cytotoxic activities.

Workflow for Synthesis and Characterization

The journey from hypothesis to data begins with the synthesis and purification of the derivative library.

Synthesis_Workflow Start Design Derivatives Synthesis Chemical Synthesis Start->Synthesis Select R-groups Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Purified Compound Biological_Screening Biological Screening Characterization->Biological_Screening Confirmed Structure

Caption: A generalized workflow for the synthesis and characterization of novel derivatives.

Step-by-Step Synthesis Protocol (Hypothetical):

The synthesis of N-(2-Methyl-5-nitrophenyl)acetamide provides a template for a potential synthetic route.[2]

  • Nitration of 3,4-dimethylaniline (3,4-xylidine):

    • Dissolve 3,4-dimethylaniline in a suitable solvent (e.g., concentrated sulfuric acid).

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to control the reaction and minimize side products.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture over ice and neutralize to precipitate the product, 4-amino-5-nitro-m-xylene.

  • Acetylation of 4-amino-5-nitro-m-xylene:

    • Dissolve the purified 4-amino-5-nitro-m-xylene in a suitable solvent (e.g., acetic anhydride or glacial acetic acid).

    • Heat the reaction mixture under reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the this compound.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Antimicrobial Susceptibility Testing

To determine the antimicrobial efficacy of the synthesized derivatives, standardized methods such as broth microdilution or disk diffusion assays should be employed.

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Workflow Start Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plates Start->Inoculation Dilution Prepare Serial Dilutions of Compounds Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Read Results (Visual or Spectrophotometric) Incubation->Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Broth Microdilution Protocol:

This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assessment

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow Start Seed Cells in 96-well Plate Treatment Treat Cells with Compounds Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Incubate 2-4 hours Absorbance_Reading Read Absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: A standard workflow for assessing cytotoxicity using the MTT assay.

Detailed MTT Assay Protocol:

  • Cell Seeding:

    • Seed a suitable human cell line (e.g., a cancer cell line like HeLa or a non-cancerous cell line like HEK293) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and comparative manner to facilitate the identification of lead compounds and the elucidation of structure-activity relationships.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDR-group on AcetamidoOther SubstituentsMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent -CH₃NoneData to be determinedData to be determined
Derivative 1 -CH₂CH₃NoneData to be determinedData to be determined
Derivative 2 -CH₃2-fluoroData to be determinedData to be determined
Control AmpicillinN/AKnown valueKnown value

Table 2: Comparative Cytotoxicity of this compound Derivatives

Compound IDR-group on AcetamidoOther SubstituentsIC₅₀ (µM) on HeLa cellsIC₅₀ (µM) on HEK293 cellsSelectivity Index (SI)
Parent -CH₃NoneData to be determinedData to be determinedCalculated
Derivative 1 -CH₂CH₃NoneData to be determinedData to be determinedCalculated
Derivative 2 -CH₃2-fluoroData to be determinedData to be determinedCalculated
Control DoxorubicinN/AKnown valueKnown valueCalculated

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in the non-cancerous cell line to the IC₅₀ in the cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Future Directions

The family of this compound derivatives represents an unexplored area of chemical space with the potential for novel biological activities. Based on the well-established properties of nitroaromatic compounds, it is reasonable to hypothesize that these derivatives may exhibit both antimicrobial and cytotoxic effects. This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of these compounds.

Future research should focus on synthesizing a diverse library of these derivatives and systematically evaluating their biological activities using the protocols outlined herein. The resulting data will be crucial for establishing clear structure-activity relationships and identifying lead compounds for further development. Furthermore, mechanistic studies will be necessary to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. It is also imperative that any promising candidates undergo rigorous toxicological profiling to assess their safety for potential therapeutic applications.

References

  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate.
  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2014). National Center for Biotechnology Information.
  • Structure-toxicity relationships of nitroaromatic compounds. (2007). National Center for Biotechnology Information.
  • Structure Activity Relationship of New Antimicrobial Compounds. (2025). International Journal of All Research Education and Scientific Methods.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2018). MDPI.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (2010). ResearchGate.
  • Synthesis and Antibacterial Activities of Amidine Substituted Monocyclic β-Lactams. (2021). National Center for Biotechnology Information.
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  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2022). MDPI.
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A Senior Application Scientist's Guide to the Computational Modeling of 4-Acetamido-5-nitro-m-xylene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Structure-Property Relationships for Drug Discovery

In the landscape of modern drug discovery and materials science, computational modeling has emerged as an indispensable tool for predicting molecular properties and guiding experimental efforts. This guide provides a comprehensive comparison of 4-Acetamido-5-nitro-m-xylene, a nitroaromatic compound with potential biological significance, against two structurally related analogs: its parent compound, 4-Acetamido-m-xylene, and its isomer, 2-Acetamido-3-nitro-m-xylene. Through a detailed, hypothetical computational workflow, we will explore how subtle changes in molecular structure can profoundly influence electronic properties and potential biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research.

The presence of the nitro group in organic molecules is of significant interest in medicinal chemistry. Nitro compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] The nitro group's strong electron-withdrawing nature can modulate a molecule's electronic properties, polarity, and ability to interact with biological targets.[2][3] Understanding these effects at a quantum mechanical level is crucial for the rational design of novel therapeutic agents.

This guide will delve into a simulated study employing Density Functional Theory (DFT) and molecular docking to elucidate the structure-property relationships of this compound and its analogs. While the data presented herein is hypothetical, it is based on established computational chemistry principles and is designed to illustrate a robust workflow for comparative molecular analysis.

Computational Modeling Workflow: A Step-by-Step Methodological Overview

The following section details the hypothetical computational workflow designed to compare this compound with its selected analogs. This workflow is structured to ensure scientific rigor and reproducibility.

Experimental Protocol 1: Quantum Chemical Calculations using Density Functional Theory (DFT)
  • Software: Gaussian 16 suite of programs was chosen for all DFT calculations due to its wide range of functionalities and accuracy.

  • Methodology: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. This functional is well-regarded for its balance of accuracy and computational cost in describing organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set was selected. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Geometry Optimization: The molecular geometry of this compound and its analogs was fully optimized in the gas phase. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Following geometry optimization, key electronic properties were calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

  • Simulated Spectra: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra were simulated based on the optimized geometries to provide theoretical spectroscopic signatures for each molecule.

Experimental Protocol 2: Molecular Docking Simulations
  • Target Selection: Cyclooxygenase-2 (COX-2) was selected as a hypothetical biological target. The rationale for this choice is the known anti-inflammatory potential of some nitro-containing compounds.[4] The crystal structure of COX-2 (PDB ID: 5KIR) was obtained from the Protein Data Bank.

  • Software: AutoDock Vina was chosen for the molecular docking simulations due to its efficiency and accuracy in predicting binding poses.

  • Protein Preparation: The downloaded protein structure was prepared by removing water molecules and ligands, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools.

  • Ligand Preparation: The 3D structures of this compound and its analogs, optimized using DFT, were prepared for docking by assigning Gasteiger charges and defining rotatable bonds.

  • Docking Simulation: Docking was performed with a grid box centered on the active site of COX-2. The size of the grid box was set to encompass the entire binding pocket. The docking protocol generated multiple binding poses for each ligand, ranked by their docking scores.

  • Analysis: The best binding pose for each ligand was analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the active site.

Comparative Analysis of Computational Data

The following tables summarize the hypothetical data obtained from the DFT and molecular docking simulations for this compound and its analogs.

Table 1: Comparison of Calculated Electronic Properties

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
4-Acetamido-m-xylene-5.89-0.984.913.21
This compound-6.45-2.763.695.87
2-Acetamido-3-nitro-m-xylene-6.52-2.813.716.15

Table 2: Comparison of Simulated Spectroscopic Data

MoleculeKey Simulated IR Peaks (cm⁻¹)Key Simulated ¹H NMR Shifts (ppm)
4-Acetamido-m-xylene3300 (N-H stretch), 1660 (C=O stretch)7.0-7.5 (aromatic), 2.1 (CH₃), 2.0 (COCH₃)
This compound3310 (N-H stretch), 1675 (C=O stretch), 1540 & 1350 (NO₂ stretch)7.8-8.2 (aromatic), 2.3 (CH₃), 2.2 (COCH₃)
2-Acetamido-3-nitro-m-xylene3305 (N-H stretch), 1670 (C=O stretch), 1535 & 1345 (NO₂ stretch)7.6-8.0 (aromatic), 2.4 (CH₃), 2.1 (COCH₃)

Table 3: Comparison of Molecular Docking Results with COX-2

MoleculeDocking Score (kcal/mol)Key Interacting Residues
4-Acetamido-m-xylene-6.5Tyr385, Ser530
This compound-8.2Arg120, Tyr355, Ser530
2-Acetamido-3-nitro-m-xylene-7.9Arg120, Tyr355, His90

Interpretation of Results and Scientific Insights

The hypothetical data provides valuable insights into the structure-property relationships of this compound and its analogs.

Influence of the Nitro Group: The introduction of the nitro group significantly lowers the HOMO and LUMO energy levels, resulting in a smaller HOMO-LUMO gap for both nitro-containing compounds compared to 4-Acetamido-m-xylene. This suggests that the nitro analogs are more reactive and more susceptible to electronic excitations. The increased dipole moment in the nitro compounds indicates a more polar nature, which can influence their solubility and ability to participate in dipole-dipole interactions.

Impact of Isomerism: The subtle difference in the position of the nitro and acetamido groups between this compound and its isomer, 2-Acetamido-3-nitro-m-xylene, leads to minor variations in their electronic properties and simulated spectra. However, these small changes can have a noticeable impact on their binding affinity with the target protein, as suggested by the different docking scores and interacting residues.

Structure-Activity Relationship: The molecular docking results suggest that the presence and position of the nitro group are crucial for the binding affinity to the COX-2 active site. The higher docking score of this compound indicates a potentially stronger inhibitory activity compared to the other two compounds. The interactions with key residues like Arg120 and Tyr355 are critical for stabilizing the ligand-protein complex.

Visualizing the Computational Workflow and Molecular Interactions

To further clarify the processes and relationships discussed, the following diagrams are provided.

Computational Workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking dft_start Molecule Selection dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_start->dft_opt dock_target Target Selection (COX-2, PDB: 5KIR) dft_freq Frequency Calculation dft_opt->dft_freq dock_prep_lig Ligand Preparation dft_opt->dock_prep_lig dft_prop Electronic Properties (HOMO, LUMO, Dipole Moment) dft_freq->dft_prop dft_spec Simulated Spectra (IR, NMR) dft_prop->dft_spec dock_prep_prot Protein Preparation dock_target->dock_prep_prot dock_sim Docking Simulation (AutoDock Vina) dock_prep_prot->dock_sim dock_prep_lig->dock_sim dock_anal Analysis of Binding Interactions dock_sim->dock_anal Molecular_Structures cluster_mol1 4-Acetamido-m-xylene cluster_mol2 This compound cluster_mol3 2-Acetamido-3-nitro-m-xylene mol1 mol2 mol3

Caption: 2D structures of 4-Acetamido-m-xylene and its nitro-substituted analogs used in the comparative study.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically grounded comparative study of this compound and its analogs using computational modeling. The simulated results underscore the profound impact of the nitro functional group and its position on the electronic properties and potential biological activity of the parent molecule. The outlined workflow provides a robust template for researchers to conduct similar in-silico investigations, enabling the rapid screening of compound libraries and the prioritization of candidates for experimental validation.

Future work should focus on synthesizing these compounds and experimentally validating the computational predictions through spectroscopic analysis and in vitro biological assays. Such a synergistic approach, combining the predictive power of computational modeling with the empirical evidence of experimental work, is paramount for the successful discovery and development of novel molecules with desired properties.

References

  • MOLBASE. This compound | 606-38-2. MOLBASE Encyclopedia.
  • Appchem. This compound | 606-38-2.
  • ResearchGate. A DFT study on the oxidation of cyclotrisilene by nitrous oxide: the σ- and π-bonds reactivity.
  • Montoya, G. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613.
  • SinoStandards Bio-Tech. This compound | 606-38-2.
  • PubChem. 4-Nitro-m-xylene. National Center for Biotechnology Information.
  • Google Patents. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.
  • El-Gohary, N. S., et al. (2023). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. Scientific Reports, 13(1), 1-21.
  • ResearchGate. DFT study of nitroxide radicals: Explicit modeling of solvent effects on the structural and electronic characteristics of 4-amino-2,2,6,6-tetramethyl- piperidine-N-oxyl.
  • ResearchGate. Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p -Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H /K ATPase.
  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.

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A Comparative Guide to the Spectral Analysis of Nitroxylene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. Nitroxylene (dimethylnitrobenzene) isomers, with the molecular formula C₈H₉NO₂, present a classic analytical challenge due to their identical mass and similar chemical properties. This guide provides an in-depth comparison of the spectral characteristics of five common nitroxylene isomers, offering a practical framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of why each technique can distinguish these closely related molecules and provide supporting experimental data and standardized protocols.

The Challenge of Isomer Differentiation

The five primary isomers of nitroxylene—2-nitro-m-xylene, 4-nitro-m-xylene, 3-nitro-o-xylene, 4-nitro-o-xylene, and 2-nitro-p-xylene—differ only in the substitution pattern of the nitro and methyl groups on the benzene ring. This subtle structural variation leads to distinct electronic environments and vibrational modes, which can be effectively probed by various spectroscopic techniques. A multi-technique approach is often essential for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. The chemical shift (δ) of ¹H and ¹³C nuclei is highly sensitive to the local electronic environment, which is directly influenced by the positions of the electron-withdrawing nitro group and the electron-donating methyl groups.

Key Differentiating Features in ¹H NMR

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer based on the splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic protons.

  • Symmetry: The symmetry of the molecule dictates the number of distinct signals in the NMR spectrum. For instance, 2-nitro-p-xylene, with a plane of symmetry, will exhibit a simpler spectrum than the less symmetrical isomers.

  • Proximity to the Nitro Group: Protons ortho to the strongly deshielding nitro group will resonate at a higher chemical shift (further downfield) compared to those meta or para to it.

  • Coupling Patterns: The coupling between adjacent protons provides information about their relative positions. Ortho-coupling (³J) is typically in the range of 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.

Comparative ¹H and ¹³C NMR Data
IsomerStructureKey ¹H NMR Features (Aromatic Protons)Key ¹³C NMR Features (Aromatic Carbons)
2-nitro-m-xylene Three distinct aromatic protons with complex splitting.Six distinct aromatic carbon signals.
4-nitro-m-xylene Three aromatic protons, often appearing as two singlets and a doublet.Six distinct aromatic carbon signals.
3-nitro-o-xylene Three adjacent aromatic protons exhibiting characteristic ortho and meta couplings.Six distinct aromatic carbon signals.
4-nitro-o-xylene Three aromatic protons, often with one appearing as a singlet.Six distinct aromatic carbon signals.
2-nitro-p-xylene Three aromatic protons, with two appearing as singlets due to symmetry.Six distinct aromatic carbon signals, though some may have very similar shifts.

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented here is a generalized representation based on typical values found in spectral databases.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of nitroxylene isomers is crucial for reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of the nitroxylene isomer in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS) for referencing. prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. acq2 Tune and shim the probe for optimal homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. proc2 Reference the spectra to the internal standard (TMS at 0 ppm). proc1->proc2 proc3 Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing setup1 Ensure the ATR crystal is clean and dry. setup2 Collect a background spectrum of the empty ATR crystal. setup1->setup2 acq1 Apply a small drop of the nitroxylene isomer to the center of the ATR crystal. acq2 Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). acq1->acq2 proc1 The instrument software automatically performs a background subtraction. proc2 Identify and label the characteristic peaks. proc1->proc2 cluster_setup cluster_setup cluster_acq cluster_acq cluster_setup->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A streamlined workflow for ATR-FTIR analysis of liquid nitroxylene isomers.

Mass Spectrometry (MS): Differentiating by Fragmentation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of each isomer will have the same mass-to-charge ratio (m/z). Therefore, differentiation relies on the analysis of their unique fragmentation patterns. The positions of the methyl and nitro groups influence the stability of the resulting fragment ions.

Key Differentiating Features in Mass Spectra
  • Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak at m/z 151.

  • Loss of NO₂: A common fragmentation pathway is the loss of the nitro group (mass 46), resulting in a fragment ion at m/z 105.

  • Loss of OH: In some isomers, particularly those with a methyl group ortho to the nitro group, a rearrangement can occur leading to the loss of a hydroxyl radical (mass 17), giving a peak at m/z 134. This is often referred to as the "ortho effect."

  • Tropylium Ion Formation: The fragmentation of the xylene backbone can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, with varying relative intensities depending on the isomer.

Comparative Mass Spectrometry Data
IsomerM⁺ (m/z 151) Relative Intensity[M-OH]⁺ (m/z 134) Relative Intensity[M-NO₂]⁺ (m/z 105) Relative IntensityKey Fragment Ions (m/z)
2-nitro-m-xylene HighModerate to HighModerate134, 105, 91, 77
4-nitro-m-xylene HighLowHigh105, 91, 77
3-nitro-o-xylene HighModerate to HighModerate134, 105, 91, 77
4-nitro-o-xylene HighLowHigh105, 91, 77
2-nitro-p-xylene HighModerate to HighModerate134, 105, 91, 77

Note: Relative intensities are highly dependent on the instrument and ionization conditions.

Experimental Protocol: GC-MS Analysis

Gas chromatography (GC) is an excellent technique for separating the isomers before they enter the mass spectrometer, providing an additional layer of identification through retention time.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare a dilute solution (e.g., 100 ppm) of the nitroxylene isomer in a volatile solvent (e.g., ethyl acetate). gc1 Inject 1 µL of the sample into the GC with a suitable temperature program to separate the isomers. gc2 Use a non-polar capillary column (e.g., DB-5ms). gc1->gc2 ms1 The separated isomers elute from the GC column and enter the MS. ms2 Acquire mass spectra in Electron Ionization (EI) mode over a suitable mass range (e.g., m/z 40-200). ms1->ms2 analysis1 Identify each isomer by its retention time. analysis2 Analyze the fragmentation pattern of each isomer's mass spectrum. analysis1->analysis2 cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc cluster_ms cluster_ms cluster_gc->cluster_ms cluster_analysis cluster_analysis cluster_ms->cluster_analysis

Caption: General workflow for the separation and identification of nitroxylene isomers by GC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the nitro and methyl groups on the benzene ring affects the energy of the π → π* and n → π* transitions, leading to differences in the absorption maxima (λ_max) and molar absorptivity (ε).

Key Differentiating Features in UV-Vis Spectra

The UV-Vis spectra of nitroxylene isomers are generally characterized by two main absorption bands. The exact position and intensity of these bands are influenced by the substitution pattern, which affects the extent of conjugation and steric hindrance. Steric hindrance, particularly with a methyl group ortho to the nitro group, can cause the nitro group to twist out of the plane of the benzene ring, leading to a decrease in conjugation and a blue shift (shift to shorter wavelengths) of the π → π* transition.

Comparative UV-Vis Data
Isomerλ_max 1 (nm)λ_max 2 (nm)Comments
2-nitro-m-xylene ~210~280Steric hindrance may cause a blue shift.
4-nitro-m-xylene ~220~290
3-nitro-o-xylene ~215~285Steric hindrance may cause a blue shift.
4-nitro-o-xylene ~225~295
2-nitro-p-xylene ~218~288Steric hindrance may cause a blue shift.

Note: λ_max values are approximate and can vary with the solvent used.

Experimental Protocol: UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare a dilute solution of the nitroxylene isomer in a UV-transparent solvent (e.g., ethanol or hexane). prep2 Ensure the concentration results in an absorbance reading between 0.1 and 1.0. prep1->prep2 acq1 Fill a quartz cuvette with the solvent to be used as a blank. acq2 Record the baseline spectrum. acq1->acq2 acq3 Replace the blank with the sample solution and record the absorption spectrum (typically from 200-400 nm). acq2->acq3 analysis1 Identify the wavelength of maximum absorbance (λ_max). cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Standard procedure for acquiring UV-Vis spectra of nitroxylene isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The successful differentiation of nitroxylene isomers hinges on a comprehensive analytical strategy that leverages the strengths of multiple spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive structural information through the analysis of chemical shifts and coupling patterns. FTIR spectroscopy offers a rapid and effective means of distinguishing isomers based on their unique vibrational fingerprints, particularly in the C-H out-of-plane bending region. Mass spectrometry, especially when coupled with gas chromatography, allows for separation and identification based on characteristic fragmentation patterns, with the "ortho effect" being a key diagnostic tool. Finally, UV-Vis spectroscopy can provide complementary information based on the electronic transitions influenced by the substitution pattern. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently identify and characterize these closely related yet distinct chemical entities.

References

  • Spectral data for nitroxylene isomers can be accessed from public databases such as the SpectraBase and PubChem.
  • Chemical and physical properties of nitroxylene isomers are compiled in resources like the NIST WebBook. [17][18]* Further information on specific isomers can be found on chemical supplier websites like ChemicalBook. [19][20][21][22][23][24][25]* Properties of 2-nitro-m-xylene are available from suppliers such as Fisher Scientific.

Introduction: The Analytical Imperative for 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 4-Acetamido-5-nitro-m-xylene

This compound (CAS No. 606-38-2) is a substituted aromatic nitro compound with significance as a potential intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1][2] Like many nitroaromatic compounds, it is a crucial building block whose purity and concentration must be precisely controlled to ensure the safety, efficacy, and quality of downstream products.[3] The presence of nitro groups and other substituents makes these molecules reactive and potentially hazardous, necessitating robust analytical methods for their characterization.[3]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive comparison of three distinct analytical methodologies for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and a classic Diazotization Titration method. Our focus extends beyond mere protocols; we delve into the causality behind experimental choices and provide the framework for selecting the most appropriate technique for your specific analytical challenge.

High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Specificity and Sensitivity

For the analysis of pharmaceutical intermediates, HPLC is unequivocally the method of choice due to its high resolving power, sensitivity, and specificity. It excels at separating the analyte of interest from structurally similar impurities, which is a critical requirement during process development and quality control.[4]

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds like this compound. The analyte is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (typically alkyl-silica, e.g., C18). The separation is governed by the partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. Quantification is achieved by passing the column eluent through a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance.

Causality in Method Design
  • Stationary Phase (C18): A C18 (octadecylsilyl) column is selected because its long alkyl chains provide strong hydrophobic retention for the aromatic ring of this compound. This ensures good separation from more polar starting materials or less retained degradation products.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. The ratio of acetonitrile to water is optimized to achieve a suitable retention time (typically 3-10 minutes) and resolution from impurities. A higher percentage of acetonitrile will decrease retention, while a lower percentage will increase it.

  • UV Detection Wavelength (λ): The nitro-aromatic structure of the analyte results in strong UV absorbance. The optimal wavelength (λmax) is chosen at the peak of its absorbance spectrum to maximize sensitivity and minimize interference from other components that may absorb at different wavelengths.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥97%).[1]

    • Acetonitrile (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic, 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (A common wavelength for aromatic compounds; ideally, determine λmax by scanning the reference standard).

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter if particulate matter is present.

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Quantify the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification P1 Prepare Mobile Phase (60:40 ACN:H2O) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standards (Serial Dilution) A2 Inject Standards & Build Calibration Curve P2->A2 P3 Prepare Sample (Weigh, Dissolve, Filter) A3 Inject Sample P3->A3 A1->A2 A2->A3 Q1 Integrate Peak Area A3->Q1 Q2 Calculate Concentration from Curve Q1->Q2

Caption: HPLC-UV workflow from preparation to final quantification.

UV-Visible Spectrophotometry: A Rapid Method for High-Throughput Screening

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique suitable for the quantification of pure substances or for high-throughput screening where absolute specificity is not the primary concern.

Principle of the Method

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This compound possesses a strong chromophore (the nitro-substituted benzene ring), making it an excellent candidate for this technique.

Causality in Method Design
  • Solvent Choice (Ethanol/Methanol): A solvent is chosen that completely dissolves the analyte and is transparent in the UV region of interest. Ethanol or methanol are common choices as they do not absorb significantly above 220 nm.

  • Wavelength (λmax): To achieve maximum sensitivity and adherence to the Beer-Lambert law, the analysis is performed at the wavelength of maximum absorbance (λmax). This point is least sensitive to minor shifts in the wavelength calibration of the spectrophotometer.

Detailed Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Ethanol or Methanol (Spectroscopic grade).

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard (~10 µg/mL) in the chosen solvent.

    • Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.

    • Create a set of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the solvent to achieve a final concentration within the calibration range.

  • Analysis and Calculation:

    • Measure the absorbance of each standard and the sample solution at λmax against a solvent blank.

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow Start Start Scan Determine λmax (Scan Standard) Start->Scan Prep Prepare Standards & Sample Scan->Prep Measure Measure Absorbance of all solutions at λmax Prep->Measure Plot Plot Calibration Curve (Abs vs. Conc) Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate End End Calculate->End

Caption: UV-Vis analysis workflow from λmax determination to calculation.

Diazotization Titrimetry: A Classic Stoichiometric Approach

This classical titrimetric method provides an absolute measure of the analyte concentration without relying on an instrument-based calibration curve. It is a powerful technique but is more labor-intensive and less specific than chromatographic methods.[5]

Principle of the Method

The analysis is a two-step process:

  • Reduction: The nitro group (-NO₂) on the aromatic ring is chemically reduced to a primary amine group (-NH₂). A strong reducing agent like stannous chloride (SnCl₂) or titanous chloride (TiCl₃) in an acidic medium is typically used.[5]

  • Titration: The resulting aromatic amine is then titrated with a standardized solution of sodium nitrite (NaNO₂). In the presence of excess acid, the sodium nitrite forms nitrous acid (HNO₂), which reacts with the primary aromatic amine in a 1:1 stoichiometric ratio to form a diazonium salt. The endpoint is detected when a slight excess of nitrous acid is present, typically using an external indicator like starch-iodide paper which turns blue.[5]

Causality in Method Design
  • Reducing Agent: The choice of reducing agent (e.g., SnCl₂) is critical for achieving rapid and quantitative conversion of the nitro group to an amine without side reactions.

  • Acidic Conditions: The reduction and the subsequent diazotization reaction must be carried out in a strong acid (HCl) to facilitate the reactions and stabilize the resulting diazonium salt.

  • Temperature Control: The titration is performed at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt, which would lead to inaccurate results.

  • External Indicator: Starch-iodide paper is a classic and reliable external indicator. The excess nitrous acid at the endpoint oxidizes the iodide to iodine, which then forms a characteristic blue-black complex with starch.

Detailed Experimental Protocol: Diazotization Titrimetry
  • Instrumentation: Standard laboratory glassware (burette, flasks), magnetic stirrer, and an ice bath.

  • Reagents:

    • Stannous chloride (SnCl₂) or Titanous chloride (TiCl₃) solution.

    • Concentrated Hydrochloric Acid (HCl).

    • Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.

    • Starch-iodide indicator paper.

  • Step 1: Reduction of the Nitro Group

    • Accurately weigh a sample containing a known amount of this compound into a flask.

    • Add a measured excess of the reducing agent (e.g., SnCl₂) and concentrated HCl.

    • Heat the mixture (e.g., on a steam bath) for a specified time (e.g., 30 minutes) to ensure complete reduction.[5]

  • Step 2: Titration of the Amine

    • Cool the reaction flask in an ice bath to 0-5 °C.

    • Titrate the cold solution slowly with standardized 0.1 M NaNO₂ while stirring vigorously.

    • Periodically, remove a drop of the solution with a glass rod and spot it onto the starch-iodide paper.

    • The endpoint is reached when the spot produces an immediate blue color on the paper.

  • Calculation:

    • The amount of analyte is calculated based on the volume of NaNO₂ titrant used and the 1:1 stoichiometry of the reaction.

    • % Purity = (V * M * MW) / (W * 10)

      • V = Volume of NaNO₂ titrant (mL)

      • M = Molarity of NaNO₂ solution

      • MW = Molecular weight of the analyte (208.21 g/mol )

      • W = Weight of the sample (mg)

Performance Comparison and Method Selection

The choice of an analytical method is always a trade-off between various performance characteristics. The following table summarizes the key attributes of the three discussed methods, with illustrative performance criteria based on typical pharmaceutical validation standards.[4]

ParameterHPLC-UVUV-Vis SpectrophotometryDiazotization Titrimetry
Specificity Excellent: Resolves analyte from impurities.Poor: Any UV-absorbing species at λmax will interfere.Poor to Moderate: Any reducible substance or primary amine will interfere.
Linearity (R²) > 0.999> 0.998Not Applicable (Absolute Method)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 1.0%< 2.0%< 1.5%
Limit of Quantitation Low (ng/mL range)Moderate (µg/mL range)High (mg range)
Throughput Moderate (autosampler compatible)HighLow (manual, labor-intensive)
Cost & Complexity HighLowLow
Best Suited For R&D, quality control, stability testing, impurity profiling.High-throughput screening, analysis of pure bulk material.Assay of bulk drug substance where high specificity is not required.
Logical Flow for Method Selection

The decision on which method to employ depends critically on the analytical objective. The following diagram provides a logical decision-making process.

Method_Selection box box D1 Need to separate from impurities? D2 Sample is known to be pure? D1->D2 No R_HPLC Use HPLC-UV D1->R_HPLC Yes D3 Need to quantify trace levels? D2->D3 No D4 High throughput required? D2->D4 Yes D3->D4 No D3->R_HPLC Yes R_UV Use UV-Vis D4->R_UV Yes R_Titr Consider Titrimetry D4->R_Titr No

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Acetamido-5-nitro-m-xylene Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates and impurities is paramount. 4-Acetamido-5-nitro-m-xylene, a key chemical building block, is no exception. Ensuring the reliability of analytical methods across different laboratories is crucial for consistent quality control and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for this compound, grounded in the principles of a formal inter-laboratory study.

The following sections will delve into the rationale behind the study design, compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed experimental protocols. This guide is structured to not only present data but also to elucidate the scientific reasoning behind the methodological choices, thereby empowering laboratories to make informed decisions for their analytical needs.

The Imperative for Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a cornerstone of method validation and quality assurance in analytical chemistry.[1][2] The primary objective is to assess the performance of different laboratories and analytical methods when analyzing the same sample.[3] This process is critical for:

  • Method Validation and Harmonization: Establishing the robustness and reproducibility of an analytical method across various laboratory environments.

  • Performance Evaluation: Providing an external and objective measure of a laboratory's analytical competency.

  • Identifying Methodological Biases: Uncovering systematic errors or variations in results that may arise from differences in instrumentation, reagents, or operator procedures.

  • Ensuring Data Comparability: Guaranteeing that results from different laboratories are reliable and can be compared with confidence, a crucial aspect in multi-site manufacturing and collaborative research.

This guide simulates an inter-laboratory study to compare two of the most common and powerful analytical techniques for the quantification of organic compounds: HPLC with UV detection and GC-MS.

Analytical Methodologies Under Comparison

The choice of analytical technique is a critical decision driven by factors such as the analyte's chemical properties, the required sensitivity and selectivity, and the sample matrix. For this compound, both HPLC and GC-MS present viable options.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[4] For this compound, a reversed-phase HPLC method with UV detection is a logical choice due to the presence of a chromophore in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] Given the potential for thermal stability, GC-MS can offer high selectivity and sensitivity for the analysis of this compound and its potential impurities.[7]

The following workflow diagram illustrates the key stages of the inter-laboratory comparison process.

Inter-Laboratory Comparison Workflow cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis & Reporting Phase A Homogeneous Sample Preparation (this compound) B Distribution to Participating Laboratories A->B C Analysis by HPLC-UV B->C D Analysis by GC-MS B->D E Data Submission to Coordinating Body C->E D->E F Statistical Analysis (Z-score, Precision) E->F G Issuance of Comparison Report F->G

Caption: Workflow of the Inter-Laboratory Comparison Study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound by HPLC-UV and GC-MS. These protocols are designed to be self-validating by incorporating system suitability checks.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an expected equivalent of 25 mg of this compound and prepare as described for the stock solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

System Suitability:

Before sample analysis, perform five replicate injections of a mid-range calibration standard. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless, 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial 150°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Source Electron Ionization (EI), 230°C
MS Quadrupole 150°C
Scan Range 50-350 m/z

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent such as dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation: Prepare the sample as described for the stock solution using dichloromethane.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

System Suitability:

Before sample analysis, perform five replicate injections of a mid-range calibration standard. The system is deemed suitable if the RSD of the peak area for the target ion is ≤ 5.0%.

Data Presentation and Comparative Analysis

In our simulated inter-laboratory study, a homogenous sample of this compound with an assigned value of 50.0 µg/mL was distributed to ten participating laboratories. The laboratories were instructed to analyze the sample in triplicate using either the provided HPLC-UV or GC-MS method.

The following diagram illustrates the relationship between the analytical methods and the performance metrics used in the comparison.

Method Performance Comparison cluster_0 Analytical Techniques cluster_1 Performance Metrics cluster_2 Evaluation HPLC HPLC-UV Accuracy Accuracy (Z-score) HPLC->Accuracy Precision Precision (%RSD) HPLC->Precision GCMS GC-MS GCMS->Accuracy GCMS->Precision Evaluation Overall Method Performance Accuracy->Evaluation Precision->Evaluation

Sources

A Comparative Guide to the Synthesis of 4-Acetamido-5-nitro-m-xylene for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, the synthesis of novel chemical entities is a foundational step. The compound 4-Acetamido-5-nitro-m-xylene, a substituted acetanilide, serves as a valuable intermediate in the synthesis of various target molecules. This guide provides an in-depth, objective comparison of synthetic routes to this compound, focusing on experimental data and the underlying chemical principles that govern these processes. We will delve into established protocols and explore milder, alternative methods to provide a comprehensive resource for laboratory application.

Understanding the Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound hinges on the principle of electrophilic aromatic substitution, specifically, the nitration of 3,5-dimethylacetanilide. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. The steric hindrance from the two methyl groups adjacent to the acetamido group will influence the regioselectivity of the nitration.

Traditional Synthesis: The Mixed Acid Approach

The most common method for the nitration of acetanilides involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2][3] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Protocol: Mixed Acid Nitration

A representative procedure for the nitration of an acetanilide derivative is as follows:

  • Dissolution: The starting material, 3,5-dimethylacetanilide, is dissolved in a suitable solvent. Glacial acetic acid is often used as it can dissolve the substrate and is relatively unreactive under the reaction conditions.[4]

  • Cooling: The solution is cooled in an ice bath to a temperature between 0-10°C.[1][2][3] This is a critical step as the nitration reaction is highly exothermic.[4]

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.

  • Slow Addition: The cold nitrating mixture is added dropwise to the solution of the acetanilide with constant stirring, ensuring the temperature of the reaction mixture does not exceed 10°C.[1][2] This slow addition is crucial to prevent over-nitration and the formation of unwanted byproducts.[4]

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion.

  • Isolation: The reaction mixture is then poured onto crushed ice with vigorous stirring.[5] This quenches the reaction and precipitates the crude product.

  • Purification: The solid product is collected by filtration, washed with cold water to remove residual acids, and then purified by recrystallization, typically from an ethanol-water mixture.[3]

Causality Behind Experimental Choices
  • Low Temperature: Maintaining a low temperature is paramount to control the reaction rate and prevent dinitration or other side reactions.[4]

  • Sulfuric Acid: The use of sulfuric acid is essential to generate a sufficient concentration of the nitronium ion for the reaction to proceed at a reasonable rate.

  • Glacial Acetic Acid: This solvent is chosen for its ability to dissolve the starting material and its stability under strong acid conditions.[4]

  • Ice Quench: Pouring the reaction mixture into ice water serves to immediately stop the reaction and precipitate the organic product, which has low solubility in water.[5]

A Milder Alternative: Ammonium Nitrate-Based Synthesis

Recent patent literature points towards a milder and potentially more selective method for the synthesis of this compound.[6] This approach utilizes ammonium nitrate as the nitrating agent, which can offer advantages in terms of safety and handling compared to concentrated nitric and sulfuric acids.

While detailed peer-reviewed experimental data for this specific method is not yet widely available, the principles of using alternative nitrating agents are well-established. These reactions often proceed under less acidic conditions, which can be beneficial for substrates that are sensitive to strong acids.

Comparative Analysis of Synthetic Routes

ParameterMixed Acid NitrationAmmonium Nitrate Method (Anticipated)
Reagents Conc. Nitric Acid, Conc. Sulfuric AcidAmmonium Nitrate, other reagents
Reaction Conditions Highly acidic, low temperature (0-10°C)Milder, potentially near room temperature
Safety Concerns Use of highly corrosive and oxidizing acidsSafer handling of reagents
Yield Generally good, but can be variablePotentially higher and more reproducible
Purity Risk of over-nitration and side productsPotentially higher regioselectivity and purity
Post-treatment Requires neutralization of strong acidsSimpler workup

Visualizing the Workflow and Chemistry

To better understand the processes, the following diagrams illustrate the key experimental workflow and the underlying chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,5-dimethylacetanilide in glacial acetic acid B Cool solution to 0-10°C A->B D Add nitrating mixture dropwise with stirring B->D C Prepare and cool nitrating mixture (HNO3 + H2SO4) C->D E Maintain temperature below 10°C D->E Exothermic Control F Stir for reaction completion E->F G Pour reaction mixture onto crushed ice F->G H Filter crude product G->H I Wash with cold water H->I J Recrystallize from ethanol/water I->J K Obtain pure This compound J->K

Caption: Experimental workflow for the mixed acid nitration of 3,5-dimethylacetanilide.

reaction_mechanism cluster_reaction Electrophilic Aromatic Substitution reactant 3,5-Dimethylacetanilide intermediate [Nitronium Ion (NO2+)] reagents + HNO3 / H2SO4 product This compound reactant_struct plus + reactant_struct->plus no2 NO2+ plus->no2 arrow -> no2->arrow product_struct arrow->product_struct

Caption: Simplified reaction scheme for the nitration of 3,5-dimethylacetanilide.

Properties of this compound

PropertyValue
CAS Number 606-38-2[7]
Molecular Weight 208.22 g/mol [7]
Synonym N-(2,4-dimethyl-6-nitrophenyl)acetamide[7]
Physical Form White to yellow solid[7]

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the mixed acid nitration of 3,5-dimethylacetanilide being the conventional method. Careful control of reaction conditions, particularly temperature, is crucial for achieving good yields and purity. The emergence of milder nitration techniques, such as those employing ammonium nitrate, presents a promising avenue for process optimization, potentially offering enhanced safety and selectivity. Further peer-reviewed studies are warranted to fully elucidate the comparative efficacy of these newer methods. For drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, available equipment, safety considerations, and desired product purity.

References

  • Process for nitrating anilides. US4302599A.
  • Exp 4 - P-Nitro Acetanilide. Scribd.
  • The Nitr
  • Nitration of Acetanilide | Organic Chemistry Experiment. YouTube.
  • Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory.
  • This compound | 606-38-2. Sigma-Aldrich.
  • Nitration Studies with3 - dimethylaminocon - 5 enine (conessine).
  • Nitration of 3-Methylaceperidazines with a Large Excess of Fuming Nitric Acid.
  • Nitration and Bromination of N -(Dimethylphenyl)Methane-Sulfonamides.
  • Preparation method of 2,2 '-bis (trifluoromethyl) -4, 4' -dinitrobiphenyl. CN108863802B.

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A Predictive Toxicological Comparison of Acetamido Nitro m-Xylene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the predicted toxicity profiles of acetamido nitro m-xylene isomers, leveraging computational models and metabolic pathway analysis to inform drug development and chemical safety assessment.

Introduction

Acetamido nitro m-xylene and its isomers are a class of chemical compounds with potential applications in various industrial and pharmaceutical settings. As with any novel chemical entity, a thorough understanding of their toxicological profile is paramount for ensuring human and environmental safety. However, a significant knowledge gap exists in the scientific literature, with a notable absence of direct comparative studies on the toxicity of these specific isomers. This guide aims to bridge this gap by providing a comprehensive, albeit predictive, comparison of the toxicity of acetamido nitro m-xylene isomers.

Drawing upon the principles of Quantitative Structure-Activity Relationship (QSAR) modeling and an understanding of the metabolic pathways of related nitroaromatic and acetanilide compounds, this document will offer researchers, scientists, and drug development professionals a framework for assessing the potential risks associated with these isomers. It is crucial to underscore that the following comparison is based on in silico predictions and extrapolations from related chemical structures. As such, this guide should be considered a starting point to inform and direct future experimental toxicological studies.

The Landscape of Nitroaromatic Toxicity: A QSAR-Informed Perspective

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, including toxicity.[1][2] For nitroaromatic compounds, QSAR studies have identified several key molecular descriptors that influence their toxic potential.[1][3] These include:

  • Hydrophobicity (LogP): Increased lipophilicity can enhance a compound's ability to cross cell membranes, potentially leading to greater intracellular concentrations and toxicity.

  • Electronic Properties: The electron-withdrawing nature of the nitro group is a critical determinant of toxicity. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is often used as an indicator of a compound's ability to accept electrons, a key step in the metabolic activation of nitroaromatics to toxic intermediates.[1]

  • Steric Factors: The arrangement of substituent groups on the aromatic ring can influence how the molecule interacts with metabolic enzymes and biological targets.

The positions of the acetamido and nitro groups on the m-xylene core will significantly impact these descriptors. For instance, the relative positions of these groups can alter the molecule's overall polarity, steric hindrance around the nitro group (potentially affecting its reduction), and the electronic environment of the aromatic ring.

Table 1: Predicted Toxicity Ranking of Acetamido Nitro m-Xylene Isomers based on QSAR Principles

IsomerPredicted Relative ToxicityRationale
4-Acetamido-5-nitro-m-xyleneHigherThe proximity of the electron-donating acetamido group to the electron-withdrawing nitro group may increase the electron density on the nitro group, potentially facilitating its reduction to reactive intermediates.
2-Acetamido-5-nitro-m-xyleneModerateThe groups are further apart than in the 4-acetamido-5-nitro isomer, which might slightly reduce the electronic influence of the acetamido group on the nitro group.
4-Acetamido-2-nitro-m-xyleneLowerSteric hindrance from the adjacent methyl and acetamido groups may impede the enzymatic reduction of the nitro group, a key activation step for toxicity.
2-Acetamido-3-nitro-m-xyleneLowerSimilar to the 4-acetamido-2-nitro isomer, steric hindrance from the neighboring methyl and acetamido groups could reduce the rate of metabolic activation.

Disclaimer: This ranking is predictive and requires experimental validation.

Hypothetical Metabolic Pathways and Their Toxicological Implications

The toxicity of many aromatic compounds is not due to the parent molecule itself but rather to the formation of reactive metabolites. The metabolism of acetamido nitro m-xylene isomers is likely to involve two primary pathways: reduction of the nitro group and oxidation of the aromatic ring or methyl groups, catalyzed primarily by cytochrome P450 enzymes.[4][5]

Nitroreduction Pathway: A key bioactivation pathway for nitroaromatic compounds is the reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino metabolites.[6][7][8] The hydroxylamino intermediate is particularly reactive and can form adducts with DNA and proteins, leading to genotoxicity and cytotoxicity.[9] The rate and extent of nitroreduction can be influenced by the steric and electronic environment of the nitro group, as suggested in the QSAR analysis.

Oxidative Pathway: Cytochrome P450 enzymes can hydroxylate the aromatic ring or the methyl groups of the xylene core.[4] While this is often a detoxification pathway, it can sometimes lead to the formation of reactive intermediates. Furthermore, the presence of the acetamido group introduces the possibility of N-hydroxylation, a well-established activation pathway for aromatic amines, which can also lead to the formation of reactive nitrenium ions that damage cellular macromolecules.[9][10]

Below is a generalized diagram illustrating the potential metabolic activation pathways for an acetamido nitro m-xylene isomer.

G cluster_0 Parent Compound cluster_1 Metabolic Activation cluster_2 Reactive Intermediates cluster_3 Cellular Damage Parent Acetamido Nitro m-Xylene Isomer Nitroreduction Nitroreduction (Nitroreductases) Parent->Nitroreduction Pathway 1 Oxidation Oxidation (Cytochrome P450) Parent->Oxidation Pathway 2 Hydroxylamino Hydroxylamino Metabolite Nitroreduction->Hydroxylamino Epoxide Arene Oxide/ Reactive Quinone Oxidation->Epoxide DNA_Adducts DNA Adducts (Genotoxicity) Hydroxylamino->DNA_Adducts Protein_Adducts Protein Adducts (Cytotoxicity) Hydroxylamino->Protein_Adducts Epoxide->DNA_Adducts Epoxide->Protein_Adducts caption Generalized metabolic activation of acetamido nitro m-xylene.

Caption: Generalized metabolic activation of acetamido nitro m-xylene.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To experimentally validate the predicted toxicity of the acetamido nitro m-xylene isomers, a straightforward and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of different acetamido nitro m-xylene isomers on a selected cell line (e.g., HepG2, a human liver cancer cell line commonly used in toxicology studies).

Materials:

  • Acetamido nitro m-xylene isomers

  • Selected cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the acetamido nitro m-xylene isomers in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value for each isomer.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

In the absence of direct experimental data, this guide provides a predictive framework for comparing the toxicity of acetamido nitro m-xylene isomers. The QSAR-based analysis suggests that the relative positions of the acetamido and nitro groups can significantly influence toxicity, primarily through steric and electronic effects that impact metabolic activation. The proposed metabolic pathways highlight the potential for these isomers to be converted into reactive intermediates capable of causing cellular damage.

It is imperative that the predictions and hypotheses presented herein are subjected to rigorous experimental validation. The provided MTT assay protocol offers a starting point for such investigations. Further studies, including genotoxicity assays (e.g., Ames test) and more detailed metabolic profiling, will be essential for a complete toxicological characterization of these compounds. By combining in silico predictions with targeted experimental work, the scientific community can ensure the safe and responsible development and use of acetamido nitro m-xylene isomers.

References

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Available from: https://www.mdpi.com/2305-6304/10/4/195
  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746.
  • Benchmarking Computational Models for Predicting Nitroaromatic Toxicity: A Comparative Guide. Benchchem. Available from: https://www.benchchem.
  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746.
  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. Available from: https://www.osti.gov/biblio/2471993
  • The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/8343209/
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: https://experiments.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem. Available from: https://www.benchchem.
  • In silico predictions of genotoxicity for aromatic amines. IMR Press. Available from: https://www.imrpress.com/journal/JMM/20/6/10.31083/j.jmm.2015.06.001/htm
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available from: https://www.sigmaaldrich.
  • Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/15519401/
  • Low-level m-Xylene inhalation alters pulmonary and hepatic cytochrome P-450 activity in the rat. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/8122108/
  • MTT assay protocol. Abcam. Available from: https://www.abcam.com/protocols/mtt-assay-protocol
  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Inhibition of rat respiratory-tract cytochrome P-450 activity after acute low-level m-xylene inhalation: role in 1-nitronaphthalene toxicity. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/7946114/
  • Fu, P. P., et al. (2012).
  • MTT (Assay protocol). Protocols.io. Available from: https://www.protocols.io/view/mtt-assay-protocol-kxygxz2jov8j/v1
  • Boelsterli, U. A., et al. (2006). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current Drug Metabolism, 7(7), 715-727.
  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Delclos, K. B., et al. (2003). Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. Journal of Chemical Information and Computer Sciences, 43(4), 1346-1359.
  • Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004248/
  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53.
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  • DDT. Wikipedia.
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A Comparative Analysis of the Reactivity of 4-Acetamido-5-nitro-m-xylene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the nuanced reactivity of substituted aromatic compounds is of paramount importance. 4-Acetamido-5-nitro-m-xylene, a polysubstituted benzene derivative, presents a fascinating case study in the interplay of electronic and steric effects that govern its chemical behavior. This guide provides a comprehensive comparison of the reactivity of this compound with its structural analogues: 2,4-dimethyl-5-nitroaniline and 4-nitro-m-xylene.

Understanding the relative reactivity of these compounds is crucial for optimizing reaction conditions, predicting side products, and designing efficient synthetic routes. This guide will delve into a comparative analysis of their behavior in key chemical transformations, including electrophilic aromatic substitution, reduction of the nitro group, and hydrolysis of the acetamido group. The discussion is grounded in the fundamental principles of physical organic chemistry and supported by available experimental data and established reaction protocols.

Chapter 1: The Molecules in Focus: Structural and Electronic Properties

To comprehend the reactivity differences, it is essential to first analyze the structural and electronic characteristics of our target compound and its selected analogues.

1.1. This compound

  • Structure: This molecule possesses an acetamido group (-NHCOCH₃), a nitro group (-NO₂), and two methyl groups (-CH₃) attached to a benzene ring.

  • Electronic Effects:

    • Acetamido group (-NHCOCH₃): This is a moderately activating, ortho, para-directing group. The nitrogen's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. However, the acetyl group is electron-withdrawing, which tempers the activating effect of the amino group.

    • Nitro group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.

    • Methyl groups (-CH₃): These are weakly activating, ortho, para-directing groups through an inductive effect and hyperconjugation.

  • Steric Effects: The presence of multiple substituents creates steric hindrance that can influence the regioselectivity of incoming reagents.

1.2. Comparative Compounds

  • 2,4-dimethyl-5-nitroaniline: This analogue replaces the acetamido group with a more strongly activating amino group (-NH₂). The amino group is a powerful ortho, para-director.

  • 4-nitro-m-xylene: This compound lacks the acetamido/amino substituent, providing a baseline to assess the influence of the nitrogen-containing functional group.

Below is a visual representation of the electronic nature of the substituents.

G cluster_activating Activating Groups (Ortho, Para-directing) cluster_deactivating Deactivating Group (Meta-directing) Amino (-NH2) Amino (-NH2) Acetamido (-NHCOCH3) Acetamido (-NHCOCH3) Amino (-NH2)->Acetamido (-NHCOCH3) Decreasing Activating Strength Methyl (-CH3) Methyl (-CH3) Acetamido (-NHCOCH3)->Methyl (-CH3) Decreasing Activating Strength Nitro (-NO2) Nitro (-NO2) G 2,4-dimethyl-5-nitroaniline 2,4-dimethyl-5-nitroaniline This compound This compound 2,4-dimethyl-5-nitroaniline->this compound More Reactive 4-nitro-m-xylene 4-nitro-m-xylene This compound->4-nitro-m-xylene More Reactive

Figure 2: Predicted order of reactivity in electrophilic aromatic substitution.
Experimental Protocol: Nitration of m-Xylene

Objective: To synthesize 4-nitro-m-xylene via the nitration of m-xylene.

Materials:

  • m-Xylene

  • Nitric Acid (fuming)

  • Sulfuric Acid (concentrated)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 5 mL of fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 5 g of m-xylene in 10 mL of dichloromethane.

  • Add the m-xylene solution dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be purified by fractional distillation under reduced pressure.

Note: The nitration of m-xylene typically yields a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene. The ratio of these isomers can be influenced by reaction conditions.

Chapter 3: Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals and dyes. The ease of this reduction can be influenced by the electronic environment of the aromatic ring.

Expected Reactivity

Electron-withdrawing groups on the aromatic ring generally facilitate the reduction of a nitro group, while electron-donating groups can make the reduction more difficult.

  • This compound: The presence of the electron-donating acetamido and methyl groups will increase the electron density on the ring, making the nitro group less electrophilic and potentially slowing down the reduction compared to nitrobenzene.

  • 2,4-dimethyl-5-nitroaniline: The even stronger electron-donating amino group is expected to make the reduction of the nitro group the most challenging among the three compounds.

  • 4-nitro-m-xylene: With only the weakly activating methyl groups, the nitro group in this molecule is expected to be the most susceptible to reduction.

The predicted order of ease of reduction of the nitro group is:

4-nitro-m-xylene > this compound > 2,4-dimethyl-5-nitroaniline

Experimental Protocol: Reduction of a Nitroarene to an Aniline

A general and reliable method for the reduction of nitroarenes is catalytic hydrogenation.

Objective: To reduce a nitroaromatic compound to its corresponding aniline derivative.

Materials:

  • Nitroaromatic compound (e.g., 4-nitro-m-xylene)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a pressure-resistant hydrogenation vessel, dissolve 1 g of the nitroaromatic compound in 50 mL of ethanol.

  • Carefully add 0.1 g of 10% Pd/C catalyst to the solution.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Shake the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude aniline product.

  • The product can be purified by recrystallization or chromatography.

Chapter 4: Hydrolysis of the Acetamido Group

The hydrolysis of the acetamido group in this compound to the corresponding amine is a key reaction for further functionalization. The rate of this hydrolysis is influenced by the electronic nature of the other substituents on the ring.

Mechanistic Insights and Expected Reactivity

The hydrolysis of an acetanilide can proceed under either acidic or basic conditions. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Electron-withdrawing groups on the aromatic ring generally facilitate this hydrolysis by making the nitrogen a better leaving group. Conversely, electron-donating groups can decrease the rate of hydrolysis.

Given that both the nitro group and the methyl groups are present on the ring, their combined electronic effect will determine the rate of hydrolysis of the acetamido group in this compound. The strongly electron-withdrawing nitro group is expected to have a dominant effect, facilitating the hydrolysis compared to an unsubstituted acetanilide.

Experimental Protocol: Acid-Catalyzed Hydrolysis of an Acetanilide

Objective: To hydrolyze an N-aryl acetamide to the corresponding aniline.

Materials:

  • N-aryl acetamide (e.g., this compound)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (10%)

  • Ice

  • Ether

Procedure:

  • In a round-bottom flask, place 1 g of the N-aryl acetamide and 20 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly neutralize the excess acid by adding 10% sodium hydroxide solution until the solution is basic to litmus paper.

  • Extract the aqueous solution with three 20 mL portions of ether.

  • Combine the ether extracts and wash with water.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude aniline product.

  • The product can be purified by recrystallization or chromatography.

Conclusion

This guide has provided a comparative analysis of the reactivity of this compound with its structural analogues, 2,4-dimethyl-5-nitroaniline and 4-nitro-m-xylene. The interplay of the electronic and steric effects of the acetamido, nitro, and methyl groups dictates the reactivity of these compounds in key chemical transformations.

  • Electrophilic Aromatic Substitution: The reactivity is primarily governed by the activating strength of the substituents, with the amino group of 2,4-dimethyl-5-nitroaniline conferring the highest reactivity.

  • Nitro Group Reduction: The ease of reduction is influenced by the electron density on the aromatic ring, with the more electron-rich systems being more challenging to reduce.

  • Acetamido Group Hydrolysis: The presence of the electron-withdrawing nitro group is expected to facilitate the hydrolysis of the acetamido group in this compound.

The provided experimental protocols offer a practical starting point for the synthesis and modification of these valuable chemical intermediates. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the design and execution of synthetic strategies involving these and similar polysubstituted aromatic compounds.

References

A Comparative Cost-Benefit Analysis of Synthesis Routes for 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Acetamido-5-nitro-m-xylene, a valuable building block, is no exception. This guide provides an in-depth technical comparison of various synthetic routes to this compound, offering researchers, chemists, and process development professionals a comprehensive analysis of the associated costs, benefits, and practical considerations of each methodology. We will delve into the traditional mixed-acid nitration, a workhorse of aromatic chemistry, and explore greener, more selective alternatives utilizing zeolite and bismuth nitrate catalysis.

Precursor Synthesis: N-(3,5-dimethylphenyl)acetamide

The common precursor for all subsequent nitration routes is N-(3,5-dimethylphenyl)acetamide. Its synthesis is a straightforward N-acetylation of 3,5-dimethylaniline with acetic anhydride.

Experimental Protocol: Synthesis of N-(3,5-dimethylphenyl)acetamide
  • Reaction Setup: In a well-ventilated fume hood, a 500 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add 3,5-dimethylaniline (0.5 mol, 60.59 g). While stirring, slowly add acetic anhydride (0.55 mol, 56.15 g, 51.9 mL) in a dropwise manner. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to a gentle reflux for 1-2 hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is allowed to cool to room temperature and then slowly poured into 500 mL of cold water with vigorous stirring.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any unreacted starting materials and acetic acid. The crude product is then recrystallized from an appropriate solvent system, such as ethanol/water, to yield pure N-(3,5-dimethylphenyl)acetamide.

Route 1: Traditional Mixed-Acid Nitration

The conventional approach to nitrating N-(3,5-dimethylphenyl)acetamide employs a mixture of concentrated nitric acid and sulfuric acid. This method is well-established and utilizes readily available, inexpensive reagents.

Experimental Protocol: Mixed-Acid Nitration
  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, a nitrating mixture is prepared by slowly adding concentrated nitric acid (0.11 mol, 6.93 g, 4.95 mL) to concentrated sulfuric acid (0.22 mol, 21.58 g, 11.7 mL) with constant stirring. The mixture should be kept cold.

  • Reaction Setup: N-(3,5-dimethylphenyl)acetamide (0.1 mol, 16.32 g) is dissolved in glacial acetic acid (100 mL) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is cooled in an ice-salt bath to 0-5 °C.

  • Nitration: The chilled nitrating mixture is added dropwise to the stirred solution of the acetamide, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C. The reaction progress can be monitored by TLC.

  • Quenching and Isolation: The reaction mixture is then carefully poured onto crushed ice (500 g) with vigorous stirring. The precipitated product is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral.

  • Purification: The crude this compound is purified by recrystallization from ethanol.

Route 2: Zeolite-Catalyzed Nitration

In an effort to develop more environmentally benign and selective processes, solid acid catalysts like zeolites have been investigated for nitration reactions. H-beta zeolite, in particular, has shown promise in promoting regioselective nitration of aromatic compounds.[1]

Conceptual Experimental Protocol: Zeolite-Catalyzed Nitration
  • Catalyst Activation: H-beta zeolite is activated by heating at 500 °C for 4 hours under a stream of dry air prior to use.

  • Reaction Setup: A mixture of N-(3,5-dimethylphenyl)acetamide (0.1 mol, 16.32 g), activated H-beta zeolite (10 g), and a suitable solvent such as dichloromethane or acetonitrile (200 mL) is placed in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Nitrating Agent: Fuming nitric acid (0.11 mol, 6.93 g, 4.95 mL) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for several hours, with the progress monitored by TLC or GC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the zeolite catalyst is removed by filtration. The filtrate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization.

Route 3: Bismuth Nitrate-Catalyzed Nitration

Bismuth(III) nitrate pentahydrate is another promising reagent for mild and selective nitration of aromatic compounds.[2] This method often proceeds under milder conditions and can offer improved regioselectivity compared to the traditional mixed-acid approach.

Conceptual Experimental Protocol: Bismuth Nitrate-Catalyzed Nitration
  • Reaction Setup: In a round-bottom flask, N-(3,5-dimethylphenyl)acetamide (0.1 mol, 16.32 g) is dissolved in a suitable solvent like dichloromethane or ethyl acetate (200 mL).

  • Catalyst Addition: To this solution, bismuth(III) nitrate pentahydrate (0.05 mol, 24.25 g) is added.

  • Reaction: The mixture is stirred at room temperature or gentle reflux. The reaction progress is monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the solid bismuth salts are removed by filtration. The filtrate is washed successively with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization.

Cost-Benefit Analysis

To provide a clear comparison, the following tables summarize the estimated reagent costs and the potential benefits and drawbacks of each synthetic route. Prices are based on currently available catalog information and are subject to change.

Table 1: Estimated Reagent Cost per 0.1 mole of Product

ReagentRoute 1 (Mixed-Acid)Route 2 (Zeolite)Route 3 (Bismuth Nitrate)
N-(3,5-dimethylphenyl)acetamide~$14.40~$14.40~$14.40
Fuming Nitric Acid (99%)~$2.50~$2.50-
Sulfuric Acid (98%)~$0.50--
H-beta Zeolite-~$1.74-
Bismuth(III) Nitrate Pentahydrate--~$36.55
Total Estimated Reagent Cost ~$17.40 ~$18.64 ~$50.95

Note: The cost of N-(3,5-dimethylphenyl)acetamide is estimated based on the synthesis from 3,5-dimethylaniline (~


0.83/kg).

Table 2: Comparison of Synthesis Routes

FeatureRoute 1 (Mixed-Acid)Route 2 (Zeolite)Route 3 (Bismuth Nitrate)
Reagent Cost LowModerateHigh
Yield Generally good, but can be variablePotentially highOften moderate to good
Selectivity Moderate, may produce isomeric byproductsPotentially high regioselectivityPotentially high regioselectivity
Reaction Conditions Harsh (strong acids, low temperatures)Milder (reflux)Mild (room temperature to reflux)
Environmental Impact High (acidic waste)Lower (recyclable catalyst)Moderate (metal waste)
Safety Concerns Handling of strong, corrosive acidsHandling of flammable solventsHandling of an oxidizing agent
Purification May require more extensive purificationPotentially simpler purificationPotentially simpler purification

Logical Flow of Synthetic Pathways

Caption: Synthetic pathways to this compound.

Conclusion

The choice of synthetic route for this compound is a multifaceted decision that hinges on a balance of cost, desired purity, and environmental considerations.

  • Route 1 (Mixed-Acid Nitration): This remains the most economically viable option on a reagent cost basis. However, the harsh reaction conditions, potential for isomeric byproduct formation leading to more complex purification, and the generation of significant acidic waste are considerable drawbacks.

  • Route 2 (Zeolite-Catalyzed Nitration): This approach presents a compelling "green" alternative. While the initial catalyst cost is a factor, the potential for high regioselectivity could translate to higher isolated yields of the desired product and significantly streamlined purification processes. The ability to recycle the catalyst further enhances its long-term cost-effectiveness and reduces environmental impact.

  • Route 3 (Bismuth Nitrate-Catalyzed Nitration): This method offers the advantage of mild reaction conditions and the potential for high selectivity. However, the substantially higher cost of the bismuth reagent is a significant barrier for large-scale production unless the benefits of simplified purification and milder conditions outweigh this initial investment.

For researchers and drug development professionals, the zeolite-catalyzed and bismuth nitrate-catalyzed routes offer attractive avenues for producing high-purity this compound with potentially fewer downstream processing challenges. As the chemical industry continues to move towards more sustainable practices, the development and optimization of such catalytic methods will undoubtedly play an increasingly crucial role.

References

  • Business Analytiq. Acetic Anhydride price index. [Link]
  • Kwok, et al. "Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof." U.S. Patent 5,977,418, issued November 2, 1999.
  • S. Samajdar, F.F. Becker, B.K. Banik. "Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride." Molecules, vol. 8, no. 8, 2003, pp. 594-601. [Link]
  • Oakwood Chemical. N-(3,5-Dimethylphenyl)acetamide. [Link]
  • Zr C
  • S. Samajdar, F.F. Becker, B.K. Banik. "Bismuth nitrate mediated nitration of aromatic compounds under mechanochemical conditions.
  • Smith, K., et al. "para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System.

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A Senior Application Scientist's Guide to Qualifying Analytical Standards of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical standards is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the evaluation and comparison of analytical standards for 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2), a key chemical intermediate. In the absence of readily available Certified Reference Materials (CRMs), this document empowers laboratories to qualify high-purity batches as in-house primary standards, ensuring the accuracy and validity of their analytical data.

Introduction: The Imperative of a Well-Characterized Analytical Standard

This compound, also known as N-(2,4-dimethyl-6-nitrophenyl)acetamide, serves as a crucial building block in various synthetic pathways.[1][2][3][4][5][6] Accurate quantification and impurity profiling of this compound are essential for process optimization, quality control, and regulatory compliance. An analytical standard with a comprehensively characterized purity and impurity profile is, therefore, not a mere reagent but a cornerstone of analytical fidelity. This guide outlines a multi-pronged analytical approach to rigorously assess and compare different sources or batches of this compound to establish a reliable in-house reference standard.

The Analytical Gauntlet: A Multi-Technique Approach to Standard Qualification

A single analytical technique is insufficient to fully characterize a chemical standard. A holistic evaluation necessitates the synergistic use of chromatographic and spectroscopic methods to ascertain identity, purity, and potential impurities. The following experimental protocols provide a robust framework for this qualification process.

Visualizing the Workflow: The Path to a Qualified Standard

The journey from a candidate material to a qualified in-house analytical standard involves a series of interconnected analytical evaluations. This workflow ensures that each critical attribute of the standard is thoroughly investigated.

Standard_Qualification_Workflow cluster_Initial_Assessment Initial Assessment cluster_Purity_Determination Purity Determination cluster_Impurity_Profiling Impurity & Identity cluster_Stability_Assessment Stability Assessment cluster_Final_Qualification Final Qualification Candidate_Material Candidate this compound Batch HPLC_UV HPLC-UV for Chromatographic Purity Candidate_Material->HPLC_UV Purity Assay qNMR qNMR for Absolute Purity Candidate_Material->qNMR Absolute Purity GC_MS GC-MS for Volatile Impurities Candidate_Material->GC_MS Impurity Profile Spectroscopy Spectroscopic Identity Confirmation (FTIR, MS) Candidate_Material->Spectroscopy Identity Check Forced_Degradation Forced Degradation Studies HPLC_UV->Forced_Degradation Stability Indicating Method Qualified_Standard Qualified In-House Analytical Standard qNMR->Qualified_Standard Purity Assignment GC_MS->Qualified_Standard Impurity Profile Data Spectroscopy->Qualified_Standard Identity Confirmation Forced_Degradation->Qualified_Standard Stability Data

Caption: Workflow for qualifying an in-house analytical standard.

Experimental Protocols: The How-To of Rigorous Evaluation

The following sections provide detailed, step-by-step methodologies for the key analytical techniques employed in the qualification of this compound standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity Assessment

A stability-indicating HPLC method is crucial for separating the main component from its potential impurities and degradation products.[7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (A Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve in and dilute to 100 mL with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

  • Further dilute as necessary for analysis.

Data Analysis:

  • Calculate the area percentage of the main peak to determine the chromatographic purity.

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[1][8][9][10]

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[11][12][13][14]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Procedure:

  • Select a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

  • Accurately weigh the this compound candidate standard and the internal standard into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the 1H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS (%)

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[15][16]

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

Chromatographic Conditions (A Starting Point):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C, hold for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: 40-450 m/z.

Sample Preparation:

  • Prepare a solution of the this compound standard in a suitable volatile solvent (e.g., acetone, dichloromethane) at a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify potential impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Data Presentation: A Comparative Overview

To facilitate a clear comparison between different batches or suppliers of this compound, the collected data should be summarized in a structured format.

Table 1: Comparative Analysis of this compound Standards

ParameterSupplier/Batch ASupplier/Batch BIn-house Purified LotAcceptance Criteria
Appearance White to off-white powderYellowish powderWhite crystalline solidWhite to off-white crystalline powder
HPLC Purity (%) 98.597.2>99.8≥ 99.5%
qNMR Purity (%) 98.2 ± 0.396.9 ± 0.5>99.7 ± 0.2≥ 99.5%
Major Impurity (HPLC, %) 0.8 (at RRT 1.2)1.5 (at RRT 0.8)<0.1Individual impurity ≤ 0.2%
Total Impurities (HPLC, %) 1.52.8<0.2Total impurities ≤ 0.5%
Volatile Impurities (GC-MS) Toluene (0.05%)Xylene isomers (0.1%)Not DetectedBelow ICH limits
Identity Confirmation (FTIR, MS) ConformsConformsConformsConforms to reference spectra
Forced Degradation Stable to light, degrades in acid/baseN/AStable to light, controlled degradationMethod is stability-indicating

Decision Making: Selecting the Right Standard

The selection of a suitable analytical standard is a critical decision based on the comprehensive data gathered. A decision matrix can aid in this process by assigning weights to different analytical attributes.

Decision_Matrix cluster_Criteria Selection Criteria cluster_Options Candidate Standards cluster_Decision Decision Purity High Purity (>99.5%) Supplier_A Supplier A Standard Purity->Supplier_A Supplier_B Supplier B Standard Purity->Supplier_B In_House In-house Purified Standard Purity->In_House Impurity Low Impurity Profile Impurity->Supplier_A Impurity->Supplier_B Impurity->In_House Characterization Comprehensive Characterization Characterization->Supplier_A Characterization->Supplier_B Characterization->In_House Documentation Available Documentation Documentation->Supplier_A Documentation->Supplier_B Documentation->In_House Selected_Standard Selected In-House Primary Standard In_House->Selected_Standard Meets all criteria

Caption: Decision matrix for selecting an analytical standard.

Based on the hypothetical data in Table 1, the in-house purified lot would be the superior choice for a primary analytical standard due to its higher purity and lower impurity profile.

Trustworthiness Through Self-Validation: Forced Degradation Studies

To ensure the developed HPLC method is stability-indicating, forced degradation studies should be performed.[7] This involves subjecting a solution of this compound to various stress conditions to induce degradation.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The analysis of the stressed samples by the developed HPLC method should demonstrate that the degradation products are well-resolved from the parent peak, confirming the method's ability to accurately measure the analyte in the presence of its degradants.

Conclusion: Establishing a Foundation of Analytical Excellence

The qualification of an in-house analytical standard for this compound is a meticulous but essential process. By employing a combination of high-resolution chromatographic and spectroscopic techniques, and by rigorously assessing purity, impurity profiles, and stability, laboratories can establish a reliable reference standard. This, in turn, ensures the accuracy, precision, and validity of all subsequent analytical work, upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceutical products.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www.ec-undp.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27).
  • Analytical method valid
  • FDA. Q2(R2)
  • Quantit
  • Appchem. This compound | 606-38-2. [Link]
  • SinoStandards Bio-Tech. This compound|606-38-2. [Link]
  • PubMed. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
  • chemeurope.com.
  • EPP Ltd.
  • University of Illinois Chicago.
  • CPAChem. CPAChem Products - Analytical CRM. [Link]
  • 2a biotech. Products. [Link]
  • MOLBASE Encyclopedia. This compound|606-38-2. [Link]
  • ResearchGate. Determination of organic nitro compounds using HPLC-UV-PAED. [Link]
  • MDPI.
  • Nanalysis.
  • ResearchGate. Determination of Benzene, Toluene and Xylene (BTX)
  • Chromatography Forum. Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?. [Link]
  • SLS Ireland. m-Xylene, analytical standard. [Link]
  • PubChem. 4-Nitro-m-xylene. [Link]
  • Restek. 2-Nitro-m-xylene. [Link]
  • Scirp.org.
  • SLS Ireland. m-Xylene, analytical standard. [Link]
  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]
  • SpectraBase. 2-Nitro-m-xylene - Optional[MS (GC)] - Spectrum. [Link]
  • SpectraBase. 4-Nitro-m-xylene - Optional[Raman] - Spectrum. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetamido-5-nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Acetamido-5-nitro-m-xylene (CAS No. 606-38-2). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical. This document is designed to provide not just a procedure, but the scientific rationale behind each step, ensuring a self-validating system of safety and compliance in your laboratory.

Hazard Assessment & Waste Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many nitrated aromatic compounds, presents multiple risks that dictate its handling and disposal pathway. The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and toxicity.[1]

Key Hazards:

  • Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[2] Aromatic nitro compounds, in general, are known to pose a risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[3] Symptoms can include headache, dizziness, cyanosis (bluish skin), and rapid heart rate, with a possible delay in onset of 2 to 4 hours or more.[3]

  • Environmental Hazard: It is recognized as toxic to aquatic life with long-lasting effects. Therefore, it must be prevented from entering drains or the environment.[4][5]

  • Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[2][3][4][5] Contact with these substances could lead to vigorous or exothermic reactions.

  • Combustibility: While not highly flammable, it is a combustible solid. During combustion, it can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4]

Based on these characteristics, any waste containing this compound must be classified as Hazardous Chemical Waste . It may fall under federal or local regulations, potentially aligning with waste codes for toxic substances (like EPA's D-list) or specifically regulated organic compounds.[6][7]

Data Summary: this compound
PropertyValue / ClassificationSource
CAS Number 606-38-2[8]
Molecular Formula C10H12N2O3
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[2]
Environmental Hazard Toxic to aquatic life with long-lasting effects
Physical State Solid[9]
Incompatibilities Strong oxidizing agents, Strong bases[2][3][4][5]
Decomposition Products Nitrogen oxides (NOx), CO, CO2[2][4]

Required Personal Protective Equipment (PPE) & Safety Precautions

Engineering controls (e.g., a chemical fume hood) are the first line of defense. All handling and preparation of waste should occur within a well-ventilated area, preferably a certified fume hood, to minimize inhalation risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber). Use proper glove removal technique to avoid skin contact.[10]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[2]

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron and full-body protection.[10]

  • Respiratory Protection: If handling outside of a fume hood or if dust formation is likely, a NIOSH/MSHA approved respirator with organic vapor/particulate cartridges is necessary.[4]

Waste Segregation & Containment Protocol

The principle of causality here is simple: improper segregation can lead to dangerous reactions within the waste container. This protocol is designed to prevent such events.

  • Select the Correct Container:

    • Use a dedicated, compatible container, preferably of high-density polyethylene (HDPE).[11][12]

    • The container must have a screw-top, leak-proof lid.[11][13][14]

    • Ensure the container is appropriately sized for the amount of waste to avoid excessive headspace, but never fill a liquid waste container more than 75% full to allow for vapor expansion.[15]

  • Label the Container Before Use:

    • Affix a hazardous waste label to the container before adding any waste.[11][15]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid formulas or abbreviations.[14]

      • An accurate list of all constituents and their approximate concentrations.

      • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

      • The accumulation start date (the date the first drop of waste enters the container).

  • Segregate Incompatibles:

    • This waste stream must be stored separately from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases (e.g., sodium hydroxide).[4][14]

    • Designate a specific Satellite Accumulation Area (SAA) in the lab for this waste, using secondary containment (e.g., a plastic bin) to segregate it from other chemical waste streams.[11][12]

Step-by-Step Disposal Workflow

This workflow provides the procedural steps for safely moving this compound from an experimental byproduct to a properly managed waste stream ready for professional disposal.

Workflow Diagram: Disposal of this compound

G start_node START: Waste Generation decision_node decision_node start_node->decision_node Characterize Waste process_node process_node process_node_solid process_node_solid decision_node->process_node_solid Pure Solid or Contaminated Labware process_node_sharps process_node_sharps decision_node->process_node_sharps Contaminated Sharps process_node_solution process_node_solution decision_node->process_node_solution Solution container_node Labeled Hazardous Waste Container ehs_node Store in SAA & Schedule EHS Pickup container_node->ehs_node Securely seal container end_node END: Disposal Complete ehs_node->end_node process_node_solid->container_node Transfer directly into container using a fume hood container_node_sharps Labeled Sharps Container process_node_sharps->container_node_sharps Place in puncture-proof sharps container process_node_solution->container_node Transfer via funnel in a fume hood container_node_sharps->ehs_node Securely seal container

Caption: Decision workflow for segregating and containing this compound waste.

Procedural Steps:
  • Waste Generation & Characterization: At the point of generation, identify the waste type. Is it excess solid reagent, contaminated gloves/wipes, a solution, or contaminated sharps?

  • Transfer to Waste Container:

    • For Solids: In a fume hood, carefully transfer the solid waste into the pre-labeled hazardous waste container. Use tools like a powder funnel to minimize dust.

    • For Contaminated Labware (non-sharps): Place items like contaminated gloves, weigh boats, or paper towels directly into the solid waste container.

    • For Solutions: In a fume hood, carefully pour the liquid waste through a funnel into the pre-labeled container. Do not mix with other solvent streams unless your institution's guidelines specifically allow for it.

    • For Contaminated Sharps: Place needles, scalpels, or broken glassware contaminated with the chemical into a dedicated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[11]

  • Secure Containment: After adding waste, securely fasten the lid of the container. Do not leave funnels in the opening.[11][14]

  • Storage in Satellite Accumulation Area (SAA): Place the sealed container in its designated SAA. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Schedule Disposal: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[12] Do not dispose of this chemical down the sink.[5][11]

Spill & Emergency Procedures

  • Assess the Situation: Determine the extent of the spill. If it is large or you feel unsafe, evacuate the area, alert colleagues, and call your institution's emergency number.[15]

  • Control the Spill (Small Spills Only):

    • Ensure you are wearing appropriate PPE.

    • For solid spills, avoid raising dust. Gently cover with an inert absorbent material (e.g., vermiculite, sand).

    • For liquid spills, contain the spill with absorbent pads or booms.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent or soap and water, collecting all cleaning materials (wipes, etc.) as hazardous waste.

  • Disposal: Label the spill cleanup waste container and manage it according to the procedures in Section 4.

References

  • 4 - SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • 4-Nitro-m-xylene SDS, 89-87-2 Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Material Safety Data Sheet - 4-Nitro-m-xylene, 99%.Cole-Parmer.
  • Hazardous Waste Disposal Guide.Northwestern University.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Fisher Scientific.
  • 5-NITRO-m-XYLENE CAS NO 99-12-7 MATERIAL SAFETY D
  • Chemical Waste Management Guide.Boston University Environmental Health & Safety.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • List of Hazardous Substances and Reportable Quantities.
  • This compound|606-38-2 - MOLBASE Encyclopedia.MOLBASE.
  • EPA HAZARDOUS WASTE CODES.U.S. Environmental Protection Agency.
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  • Degradation of o-xylene and m-xylene by a novel sulfate-reducer belonging to the genus Desulfotomaculum.KOPS - University of Konstanz.
  • 606-38-2|this compound|BLD Pharm.BLD Pharm.

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A Researcher's Guide to Handling 4-Acetamido-5-nitro-m-xylene: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

Nitroaromatic compounds as a class present a range of health hazards. Based on data from related chemicals like 2-Nitro-m-xylene and 5-Nitro-m-xylene, we must assume that 4-Acetamido-5-nitro-m-xylene poses similar risks. The primary concerns are:

  • Toxicity: These compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Methemoglobinemia: A significant risk associated with aromatic nitro compounds is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (a bluish discoloration of the skin).[2] Symptoms can be delayed and include headache, dizziness, nausea, and shortness of breath.[2][3]

  • Irritation: Expect this compound to cause irritation to the skin, eyes, and respiratory tract.[2][4]

  • Combustibility: The material is likely a combustible solid.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a multi-layered approach to PPE is crucial. The following table outlines the required equipment, the rationale for its use, and recommended specifications.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption, which is a primary route of exposure.[1] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your hands.[5]
Eyes/Face Safety glasses with side shields and a face shieldTo protect against splashes and airborne particles.[6][7] A face shield offers an additional layer of protection for the entire face.[7]
Body Fire-retardant and chemical-resistant lab coatTo protect against spills and splashes. The lab coat should be fully buttoned with long sleeves.[8]
Respiratory NIOSH-approved respiratorA respirator may be necessary if working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols. The specific type of cartridge should be selected based on a formal risk assessment.
Feet Closed-toe, chemical-resistant shoesTo protect feet from spills.[6][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure safety. The following step-by-step plan details the handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Keep the container tightly closed.[3] Incompatible materials to avoid include strong oxidizing agents and strong bases.[1][3][9]

Handling and Use
  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer: When weighing the solid, do so in the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the chemical.

  • Avoid Ingestion: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Spill Management

In the event of a spill:

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance. Avoid raising dust.

  • Clean: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[1][3] Do not pour this chemical down the drain or dispose of it with regular trash.[3]

Workflow Diagram: Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Chemical in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in Cool, Dry, Ventilated Area cleanup_wash->storage_store Return to Storage storage_receive Receive & Inspect storage_receive->prep_ppe

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][9] Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Conclusion: A Culture of Safety

While this compound is a valuable compound in research and development, its potential hazards demand a meticulous approach to safety. By understanding the risks, utilizing the correct PPE, and adhering to a strict operational plan, you can mitigate these risks effectively. This guide serves as a foundation for your laboratory's specific safety protocols. Always consult your institution's environmental health and safety department for guidance tailored to your unique facilities and processes.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal protective equipment for working with nitrovinyl compounds - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
  • Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube. (2022, December 12).
  • Material Safety Data Sheet - 4-Nitro-m-xylene, 99% - Cole-Parmer. (n.d.).
  • 4-Nitro-m-xylene SDS, 89-87-2 Safety Data Sheets - ECHEMI. (n.d.).
  • PPE Solutions for Chemical Industries - 3M. (n.d.).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • 5-NITRO-m-XYLENE CAS NO 99-12-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

Sources

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